Thalidomide-4-Br
Description
Properties
IUPAC Name |
4-bromo-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUICQRZENMKDBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2093536-12-8 | |
| Record name | 4-bromo-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Thalidomide-4-Br: A Technical Guide to Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide, a compound with a dual legacy, was first introduced as a sedative in the 1950s but was withdrawn after being identified as a potent human teratogen.[1][2] Decades later, it was repurposed for its significant immunomodulatory, anti-inflammatory, and anti-angiogenic properties, leading to its approval for treating conditions like multiple myeloma and erythema nodosum leprosum.[2][3] This revival has catalyzed extensive research into developing thalidomide analogs with enhanced therapeutic efficacy and improved safety profiles.
Thalidomide-4-Br is a derivative featuring a bromine atom on the 4-position of the phthalimide ring. Halogenation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, which can in turn influence its biological activity. This guide provides an in-depth technical overview of the chemical structure, a plausible synthetic route, and the established mechanistic framework for this compound, based on the well-characterized parent molecule.
Chemical Structure and Properties
This compound, systematically named 3-(4-bromo-1,3-dioxoisoindolin-2-yl)piperidine-2,6-dione, is a chiral molecule containing a glutarimide ring linked to a 4-brominated phthalimide moiety. The structural details and computed chemical properties are summarized below.
Chemical Structure
The 2D chemical structure of this compound is presented below:
Figure 1: 2D Structure of this compound (Image of the 2D chemical structure of 3-(4-bromo-1,3-dioxoisoindolin-2-yl)piperidine-2,6-dione)
Data Presentation: Chemical and Physical Properties
The following table summarizes key identifiers and computed physicochemical properties for this compound.
| Property | Value | Reference |
| IUPAC Name | 3-(4-bromo-1,3-dioxoinden-2-yl)piperidine-2,6-dione | [4] |
| Molecular Formula | C₁₃H₉BrN₂O₄ | [4] |
| Molecular Weight | 337.13 g/mol | [4] |
| Exact Mass | 335.97967 Da | [4] |
| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)Br | [4] |
| InChIKey | RPTALCIPFOKEGE-UHFFFAOYSA-N | [4] |
| XLogP3-AA | 1.2 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 1 | [4] |
Synthesis of this compound
While specific literature detailing the synthesis of this compound is scarce, a robust synthetic route can be proposed based on established methods for creating thalidomide and its analogs.[3][5][6] The most direct approach involves a two-step process: the formation of N-phthaloyl-L-glutamine from a brominated precursor, followed by a cyclization reaction.
Synthetic Workflow
The logical workflow for the synthesis is outlined below. This process begins with the reaction of 4-Bromophthalic anhydride and L-glutamine to form an intermediate, which is then cyclized to yield the final product.
Experimental Protocol
This protocol describes a representative method for the synthesis of this compound.
Step 1: Synthesis of N-(4-Bromo)phthaloyl-L-glutamine
-
Reagents & Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-Bromophthalic anhydride (1.0 eq) and L-glutamine (1.05 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of anhydride).
-
Reaction: Heat the mixture to reflux (approximately 118 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add cold water to precipitate the product.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water followed by cold ethanol to remove residual acetic acid and unreacted starting materials.
-
Drying: Dry the white to off-white solid product under vacuum to yield N-(4-Bromo)phthaloyl-L-glutamine. The product can be used in the next step without further purification if TLC shows sufficient purity.
Step 2: Cyclization to this compound
-
Reagents & Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the N-(4-Bromo)phthaloyl-L-glutamine (1.0 eq) from the previous step in anhydrous tetrahydrofuran (THF).
-
Cyclizing Agent: Add N,N'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the suspension with stirring.[7]
-
Reaction: Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate) or by flash column chromatography on silica gel to yield pure this compound.
Spectroscopic and Analytical Data
Characterization of the final product is essential to confirm its identity and purity. The following table presents the expected spectroscopic data for this compound, extrapolated from data for thalidomide and its analogs.[3][5][8][9]
| Analysis Type | Expected Observations |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~11.1 (s, 1H, -NH), 7.8-8.1 (m, 3H, Ar-H), ~5.1 (dd, 1H, chiral C-H), 2.0-2.9 (m, 4H, -CH₂CH₂-). The aromatic signals will show a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~173, ~170, ~167 (C=O carbons), 120-140 (aromatic carbons, including a C-Br signal), ~49 (chiral C-H), ~31, ~22 (aliphatic -CH₂- carbons). |
| IR (KBr, cm⁻¹) | ~3200 (N-H stretch), ~1770 and ~1700 (asymmetric and symmetric C=O stretch of imide), ~1680 (C=O stretch of amide), ~1600 (C=C aromatic stretch), C-Br stretch in the fingerprint region. |
| Mass Spec (ESI) | Expected m/z for [M+H]⁺: 336.9873; [M+Na]⁺: 358.9692. The spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio). |
Mechanism of Action and Biological Signaling
The therapeutic and teratogenic effects of thalidomide and its derivatives are mediated through their binding to the protein Cereblon (CRBN).[10][11] CRBN acts as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4). The binding of a thalidomide analog alters the substrate specificity of the CRL4^CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins known as "neosubstrates."
Key neosubstrates identified include the transcription factors Ikaros (IKZF1), Aiolos (IKZF3), and SALL4.[10][11] The degradation of Ikaros and Aiolos is linked to the anti-myeloma and immunomodulatory effects, while the degradation of SALL4 is strongly associated with the teratogenic effects observed in limb development.[10] It is highly probable that this compound follows the same mechanism of action.
Signaling Pathway Diagram
The diagram below illustrates the molecular mechanism of action for a thalidomide analog.
Conclusion
This compound represents a structurally straightforward modification of a clinically significant parent molecule. This guide provides a comprehensive technical framework for its synthesis, characterization, and biological mechanism. The provided synthetic protocol offers a viable route for its preparation in a laboratory setting. Furthermore, understanding its mechanism of action through the well-established Cereblon-mediated degradation of neosubstrates is critical for predicting its potential therapeutic and toxicological profile. Further research is necessary to isolate and characterize this compound and quantitatively assess its biological activity in relevant assays to determine if the 4-bromo substitution offers any advantages over existing thalidomide analogs.
References
- 1. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thalidomide - Wikipedia [en.wikipedia.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Thalidomide bromide | C14H10BrNO4 | CID 155292469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Solid-phase synthesis of thalidomide and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP1004581A2 - Process for the preparation of thalidomide - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to Thalidomide-4-Br as a Cereblon (CRBN) Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), have garnered significant attention in drug discovery, primarily for their clinical efficacy in treating multiple myeloma and other hematological malignancies. Their mechanism of action involves binding to the E3 ubiquitin ligase Cereblon (CRBN), thereby hijacking the ubiquitin-proteasome system to induce the degradation of specific target proteins, or "neosubstrates". This technical guide focuses on a specific analog, Thalidomide-4-Br, providing a comprehensive overview of its role as a CRBN ligand. The guide details the underlying signaling pathways, experimental methodologies for its characterization, and a summary of relevant binding affinity data for comparative analysis.
Core Concepts: The Mechanism of Action
Thalidomide and its analogs function as "molecular glues," mediating the interaction between CRBN and neosubstrates that would not typically be recognized by the E3 ligase complex. This process is initiated by the binding of the ligand to a specific pocket on CRBN. The CRBN-ligand complex then presents a new interface that is recognized by the degron of a target protein. This induced proximity leads to the polyubiquitination of the neosubstrate by the CRL4^CRBN^ E3 ubiquitin ligase complex, marking it for degradation by the 26S proteasome. The specificity of which neosubstrates are degraded is determined by the chemical structure of the CRBN ligand.
Signaling Pathway
The binding of a Thalidomide analog to CRBN initiates a cascade of events within the Ubiquitin-Proteasome System (UPS). The following diagram illustrates this critical signaling pathway.
Caption: CRBN Signaling Pathway with this compound.
Quantitative Data Presentation
| Compound | Assay Type | Dissociation Constant (K_d) / IC_50 | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM | [1] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~178 nM | [1] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~157 nM | [1] |
| (S)-thalidomide | Biochemical Assays | ~10-fold stronger binding than (R)-enantiomer | [2][3][4] |
Experimental Protocols
The characterization of CRBN ligands like this compound involves a suite of biophysical and cell-based assays. Below are detailed methodologies for key experiments.
CRBN Binding Affinity Assays
This is a competitive binding assay used to determine the affinity of a test compound for CRBN.
-
Principle: The assay measures the change in the polarization of fluorescently labeled thalidomide upon binding to the larger CRBN protein. Unlabeled ligands compete with the fluorescent tracer for binding to CRBN, causing a decrease in fluorescence polarization.
-
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of purified recombinant CRBN protein in an appropriate assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP).
-
Prepare a stock solution of a fluorescently labeled thalidomide tracer (e.g., Cy5-labeled thalidomide) in DMSO.
-
Prepare serial dilutions of the test compound (this compound) in DMSO.
-
-
Assay Procedure:
-
In a low-volume, black 384-well plate, add the serially diluted test compound.
-
Add a fixed concentration of the fluorescent tracer to all wells.
-
Initiate the binding reaction by adding a fixed concentration of the CRBN protein to all wells except for the negative control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC_50 value, which can be converted to a dissociation constant (K_i).
-
-
SPR is a label-free technique for real-time monitoring of binding kinetics and affinity.
-
Principle: Changes in the refractive index at the surface of a sensor chip are measured as a test compound flows over and binds to an immobilized protein.
-
Methodology:
-
Immobilization:
-
Immobilize purified recombinant CRBN protein onto a sensor chip (e.g., a CM5 chip via amine coupling).
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in a suitable running buffer.
-
Inject the different concentrations of the analyte over the sensor surface for a defined association time, followed by a flow of running buffer for a defined dissociation time.
-
-
Data Analysis:
-
Analyze the resulting sensorgrams to determine the association rate constant (k_on) and dissociation rate constant (k_off).
-
Calculate the equilibrium dissociation constant (K_d) as the ratio of k_off to k_on.
-
-
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
-
Principle: The heat released or absorbed upon the titration of a ligand into a protein solution is measured.
-
Methodology:
-
Sample Preparation:
-
Place a solution of purified CRBN protein in the sample cell of the calorimeter.
-
Load a solution of this compound into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the this compound solution into the CRBN solution.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the K_d, stoichiometry (n), and enthalpy of binding (ΔH).
-
-
Cellular Target Engagement and Protein Degradation Assays
This is a live-cell assay to quantify the binding of a test compound to its target protein.
-
Principle: The assay is based on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged CRBN and a fluorescently labeled tracer that binds to CRBN. A test compound that binds to CRBN will compete with the tracer, leading to a decrease in the BRET signal.
-
Methodology:
-
Cell Culture and Transfection:
-
Transfect cells (e.g., HEK293T) with a vector encoding for a NanoLuc®-CRBN fusion protein.
-
-
Assay Procedure:
-
Plate the transfected cells in a white, 96-well assay plate.
-
Add serial dilutions of the test compound (this compound).
-
Add the NanoBRET™ tracer and the NanoLuc® substrate.
-
Incubate at 37°C for a specified time (e.g., 2 hours).
-
-
Data Acquisition and Analysis:
-
Measure the donor and acceptor emission signals using a BRET-capable plate reader.
-
Calculate the BRET ratio and plot it against the test compound concentration to determine the IC_50 value.
-
-
This technique is used to quantify the reduction in the levels of a target neosubstrate following treatment with a CRBN-binding ligand.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.
-
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with varying concentrations of this compound for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for the target neosubstrate and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
-
-
Cell Viability Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product.
-
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of this compound for a desired period (e.g., 24, 48, 72 hours).
-
-
Assay Procedure:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC_50 value.
-
-
Experimental Workflows
The following diagrams, created using the DOT language, outline the workflows for key experimental procedures described above.
Caption: Surface Plasmon Resonance (SPR) Workflow.
Caption: Western Blot Workflow for Protein Degradation.
Conclusion
This compound, as a derivative of thalidomide, is a valuable tool for researchers investigating the intricacies of the CRBN-mediated protein degradation pathway. This guide provides a foundational understanding of its mechanism of action, a framework for its quantitative evaluation, and detailed protocols for its characterization. While specific binding data for this compound remains to be broadly published, the methodologies and comparative data presented herein offer a robust starting point for its scientific exploration and potential application in the development of novel therapeutics. The continued investigation into the structure-activity relationships of thalidomide analogs will undoubtedly lead to the design of more potent and selective protein degraders.
References
The Role of Thalidomide-4-Br in PROTAC Design: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of Thalidomide-4-Br's role as a foundational building block in the development of Proteolysis-Targeting Chimeras (PROTACs). We will delve into the core principles of PROTAC technology, the specific function of the thalidomide moiety in recruiting the Cereblon (CRBN) E3 ubiquitin ligase, and the synthetic utility of the 4-bromo substitution. This guide will further present key quantitative data from analogous compounds, detailed experimental protocols for PROTAC synthesis and evaluation, and visual representations of the underlying biological pathways and experimental workflows to empower researchers in the field of targeted protein degradation.
Introduction to PROTAC Technology and Cereblon Ligands
Proteolysis-Targeting Chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) from the cell.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs are heterobifunctional molecules that hijack the cell's own ubiquitin-proteasome system to induce the degradation of the target protein.[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2]
By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[3][4] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, tagging it for destruction by the 26S proteasome.[5][6][7] Thalidomide and its analogs, such as lenalidomide and pomalidomide, are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[8][] CRBN acts as a substrate receptor within the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4-CRBN).[8][10] The binding of a thalidomide-based ligand to CRBN can alter its substrate specificity, enabling the recruitment and subsequent degradation of target proteins.[8][11]
The Specific Role of this compound in PROTAC Synthesis
This compound is a derivative of thalidomide specifically functionalized for ease of use in PROTAC synthesis. Its role is twofold:
-
CRBN Recruitment: The core thalidomide structure is responsible for binding to the CRBN E3 ligase, serving as the "E3 ligase handle" of the PROTAC. This interaction is essential for initiating the degradation cascade.[8]
-
Synthetic Handle: The bromine atom at the 4-position of the phthalimide ring is the key feature of this molecule for synthetic chemists. Bromine is a good leaving group, making this position a reactive site for nucleophilic substitution reactions. This allows for the straightforward and efficient attachment of the chemical linker, which is then connected to the POI ligand. This strategic placement of a reactive handle simplifies the otherwise complex synthesis of these bifunctional molecules.
In essence, this compound is a pre-functionalized building block that streamlines the assembly of potent, CRBN-recruiting PROTACs.
Quantitative Data: Binding and Degradation Potency
The efficacy of a PROTAC is determined by several factors, including its binding affinity to both the target protein and the E3 ligase, as well as its ability to promote the formation of a stable and productive ternary complex. The tables below provide representative data for thalidomide-based ligands and PROTACs.
Table 1: Binding Affinity of Thalidomide Analogues to CRBN
| Compound | Binding Affinity (Kd) to CRBN | Method |
|---|---|---|
| Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) |
| Pomalidomide | ~30 nM | Surface Plasmon Resonance (SPR) |
| Lenalidomide | ~1 µM | Competitive Binding Assay |
Note: Binding affinities can vary depending on experimental conditions and specific assays used. Data is representative from various published sources.
Table 2: Degradation Potency of Representative Thalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
|---|---|---|---|---|
| dBET1 | BRD4 | MV4;11 | 1.8 | >98 |
| ARV-825 | BRD4 | Jurkat | < 1 | >95[12] |
| Representative BRD4 PROTAC | BRD4 | HeLa | 15 | >95[13] |
| NC-1 (BTK Degrader) | BTK | Mino | 2.2 | 97[14] |
DC₅₀: The concentration of the PROTAC that induces 50% degradation of the target protein. Dₘₐₓ: The maximum percentage of target protein degradation observed.[1][15]
Experimental Protocols
Detailed and robust experimental protocols are crucial for the successful synthesis and evaluation of PROTACs.
This protocol outlines a general method for conjugating this compound to a POI ligand containing a nucleophilic group (e.g., a primary amine, phenol, or thiol).
-
Materials: this compound, POI ligand with linker and nucleophile, anhydrous N,N-Dimethylformamide (DMF), a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA).
-
Procedure: a. Dissolve the POI ligand-linker construct (1.0 equivalent) in anhydrous DMF. b. Add DIPEA (2.0-3.0 equivalents) to the solution to act as a base. c. In a separate vial, dissolve this compound (1.1-1.2 equivalents) in a minimal amount of anhydrous DMF. d. Add the this compound solution dropwise to the POI ligand solution. e. Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) for 12-24 hours. f. Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. g. Upon completion, quench the reaction with water and dilute with a suitable solvent (e.g., ethyl acetate) for extraction. h. Purify the crude product using flash column chromatography or reverse-phase preparative HPLC. i. Collect and lyophilize the fractions containing the pure PROTAC. j. Confirm the identity and purity of the final product by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
This method is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.[12]
-
Cell Culture and Treatment: a. Plate cells at a desired density in 6-well plates and allow them to adhere overnight. b. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).[12]
-
Cell Lysis and Protein Quantification: a. Aspirate the media and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). b. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. c. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. d. Quantify the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: a. Normalize protein amounts for all samples and prepare them with Laemmli buffer. b. Separate protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). b. Incubate with a primary antibody specific for the target protein overnight at 4°C. c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Detection and Analysis: a. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. b. Quantify band intensities using image analysis software (e.g., ImageJ). c. Normalize the target protein band intensity to the loading control. d. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.[12]
This protocol provides a global, unbiased view of a PROTAC's effects on the entire proteome, crucial for assessing selectivity and identifying off-target effects.[13][16]
-
Sample Preparation: a. Culture and treat cells in triplicate with the PROTAC (at a concentration near the DC₅₀) and a vehicle control.[12] b. Harvest, wash, and lyse cells as described for Western blotting.
-
Protein Digestion and Labeling: a. Perform a protein quantification assay. b. Reduce, alkylate, and digest the proteins into peptides using an enzyme like Trypsin. c. For multiplexed analysis, label the peptide samples from different conditions with Tandem Mass Tags (TMT).[13]
-
Mass Spectrometry: a. Combine the labeled peptide samples. b. Fractionate the combined sample using high-pH reversed-phase liquid chromatography to reduce complexity. c. Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap).[17]
-
Data Analysis: a. Process the raw mass spectrometry data using a proteomics software suite (e.g., Proteome Discoverer).[17] b. Identify peptides and proteins and quantify the TMT reporter ion intensities. c. Perform statistical analysis to identify proteins with significant changes in abundance between the PROTAC-treated and control groups. d. Visualize the data using volcano plots to highlight on-target degradation and any significant off-target effects.
Visualizing Pathways and Workflows
// Node Definitions POI [label="Target Protein\n(POI)", fillcolor="#FBBC05", fontcolor="#202124"]; PROTAC [label="PROTAC\n(this compound based)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CRBN [label="CRBN\n(E3 Ligase Substrate Receptor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CUL4 [label="CRL4 Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Ternary [label="Ternary Complex\n(POI-PROTAC-CRBN)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond]; Ub [label="Ubiquitin", shape=circle, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ub_POI [label="Poly-ubiquitinated\nTarget Protein", fillcolor="#FBBC05", fontcolor="#202124"]; Proteasome [label="26S Proteasome", fillcolor="#202124", fontcolor="#FFFFFF", shape=cylinder]; Peptides [label="Degraded Peptides", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges (Relationships) POI -> Ternary [color="#5F6368"]; PROTAC -> Ternary [color="#5F6368"]; CRBN -> CUL4 [label=" part of", style=dashed, color="#5F6368"]; CUL4 -> Ternary [color="#5F6368"]; Ternary -> Ub_POI [label=" Ubiquitination", color="#EA4335"]; Ub -> Ternary [style=dashed, color="#EA4335"]; Ub_POI -> Proteasome [label=" Recognition", color="#4285F4"]; Proteasome -> Peptides [label=" Degradation", color="#34A853"];
// Invisible edges for alignment {rank=same; POI; PROTAC; CUL4} } endsnippet Caption: PROTAC mechanism of action with a thalidomide-based recruiter.
// Node Definitions start [label="Starting Materials", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; reagent1 [label="this compound"]; reagent2 [label="POI Ligand-Linker\n(with Nucleophile)"]; reaction [label="Nucleophilic Substitution\n(e.g., DMF, DIPEA)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Reaction Workup\n& Extraction"]; purification [label="Purification\n(HPLC / Chromatography)"]; analysis [label="Analysis\n(LC-MS, NMR, HRMS)"]; product [label="Final PROTAC Molecule", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges (Workflow) start -> reagent1; start -> reagent2; reagent1 -> reaction; reagent2 -> reaction; reaction -> workup; workup -> purification; purification -> analysis; analysis -> product; } endsnippet Caption: General synthetic workflow for a this compound based PROTAC.
// Node Definitions start [label="Cell Culture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; treatment [label="Treat with PROTAC\n(Dose-Response)"]; harvest [label="Harvest Cells & Lyse"]; quantify [label="Protein Quantification\n(BCA / Bradford)"];
// Western Blot Branch wb_path [label="Western Blot", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; sds [label="SDS-PAGE & Transfer"]; immuno [label="Immunoblotting\n(Primary/Secondary Abs)"]; detect [label="Detection & Imaging"]; wb_analysis [label="Band Quantification\n(DC50 / Dmax)"];
// Proteomics Branch prot_path [label="Proteomics", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; digest [label="Protein Digestion\n(Trypsin)"]; label [label="TMT Labeling"]; lcms [label="LC-MS/MS Analysis"]; prot_analysis [label="Data Analysis\n(Selectivity Profile)"];
// Edges (Workflow) start -> treatment -> harvest -> quantify; quantify -> wb_path [label=" for Target Validation"]; quantify -> prot_path [label=" for Global Profile", style=dashed];
wb_path -> sds -> immuno -> detect -> wb_analysis; prot_path -> digest -> label -> lcms -> prot_analysis; } endsnippet Caption: Experimental workflow for evaluating PROTAC efficacy and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. lifeandbiology.com [lifeandbiology.com]
- 8. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lifesensors.com [lifesensors.com]
- 16. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
The Phoenix Molecule: A Technical Guide to the Discovery, Mechanism, and Evolution of Thalidomide and its Analogs
Abstract
Thalidomide, a drug with a dual legacy of tragedy and therapeutic triumph, has undergone a remarkable scientific renaissance. Initially marketed as a sedative in the 1950s, its devastating teratogenic effects led to its withdrawal and became a sobering lesson in drug safety.[1][2] Decades later, thalidomide and its analogs, known as Immunomodulatory Drugs (IMiDs), have re-emerged as indispensable treatments for conditions like multiple myeloma and erythema nodosum leprosum.[3][4] This guide provides an in-depth technical overview for researchers and drug development professionals on the history of thalidomide, the elucidation of its unique mechanism of action, and the development of its potent analogs. We detail the core signaling pathways, present key quantitative data, and describe the experimental protocols that have been pivotal in transforming this once-infamous molecule into a powerful therapeutic tool.
A Dual-Faceted History: From Sedative to Targeted Protein Degrader
Thalidomide was first synthesized in 1954 by the German pharmaceutical company Chemie Grünenthal and was marketed in 1957 as a non-barbiturate sedative and an effective treatment for morning sickness.[5][6] Its perceived safety, based on the inability to determine a lethal dose in rodents, led to its widespread use, including by pregnant women.[3][7] By the early 1960s, a catastrophic link was established between maternal thalidomide use and severe congenital malformations, most notably phocomelia (limb deformities), leading to its withdrawal from the market in 1961.[1][8]
The therapeutic potential of thalidomide was rediscovered in 1964 when it was observed to dramatically resolve the painful skin lesions of erythema nodosum leprosum (ENL), a complication of leprosy.[3][7] This observation, coupled with later discoveries of its anti-inflammatory and anti-angiogenic properties in the 1990s, spurred renewed interest.[9][10] This culminated in its 2006 FDA approval, in combination with dexamethasone, for the treatment of newly diagnosed multiple myeloma.[8][11] This revival was driven by a deeper understanding of its molecular mechanisms, which has since paved the way for a new class of therapeutics.
Mechanism of Action: The Molecular Glue
For decades, the precise mechanism of thalidomide remained elusive. The breakthrough came in 2010 with the identification of Cereblon (CRBN) as the primary direct target of thalidomide.[5] CRBN is a substrate receptor component of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^), which also includes Cullin 4 (CUL4), Damaged DNA Binding Protein 1 (DDB1), and Regulator of Cullins-1 (Roc1).[5][12]
Thalidomide and its analogs do not inhibit the E3 ligase. Instead, they act as "molecular glues," modulating the substrate specificity of CRBN.[12][13] The binding of an IMiD to a hydrophobic pocket in CRBN creates a novel interface that induces the recruitment of specific proteins, termed "neosubstrates," which are not endogenous targets of the ligase complex.[14][15] This proximity leads to the polyubiquitination of the neosubstrate, marking it for degradation by the 26S proteasome.[16][17]
The specific set of neosubstrates degraded dictates the drug's biological effect, be it therapeutic or teratogenic.
Therapeutic Pathways
Anti-Myeloma Activity: The efficacy of IMiDs in multiple myeloma is primarily driven by the degradation of two lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3) .[16][18] The degradation of these factors leads to the downregulation of Interferon Regulatory Factor 4 (IRF4) and subsequently c-Myc, key survival factors for myeloma cells, ultimately inducing apoptosis.[19]
Activity in del(5q) Myelodysplastic Syndrome (MDS): Lenalidomide shows particular efficacy in MDS patients with a deletion on chromosome 5q.[3][8] This region contains the gene for Casein Kinase 1α (CK1α) .[20] Lenalidomide induces the degradation of CK1α.[8] In del(5q) MDS cells, which are already haploinsufficient for CK1α, this further reduction triggers p53 activation and selective apoptosis of the malignant clone.[17]
Teratogenic Pathway
The devastating birth defects caused by thalidomide are now understood to be mediated by the CRBN-dependent degradation of several key developmental proteins. The most critical of these is the transcription factor SALL4 (Sal-like protein 4).[18][21] Heterozygous loss-of-function mutations in the SALL4 gene cause Duane-Radial Ray Syndrome, which strikingly phenocopies many of the defects seen in thalidomide embryopathy, including limb and heart abnormalities.[22][23] Thalidomide binding to CRBN recruits SALL4 for degradation, interfering with normal fetal development.[9] This species-specific teratogenicity is explained by differences in the SALL4 protein sequence between susceptible species (e.g., humans, rabbits) and resistant species (e.g., mice).[9][23]
Thalidomide Analogs: Enhancing Potency and Specificity
The discovery of thalidomide's mechanism spurred the development of analogs—lenalidomide and pomalidomide—with improved efficacy and distinct neosubstrate profiles.[10] These modifications generally involve the phthalimide ring, which alters the drug-induced interface with CRBN, thereby changing neosubstrate affinity.[12] Pomalidomide, for example, is a more potent degrader of Ikaros and Aiolos than lenalidomide, which in turn is more potent than thalidomide.[19][24] Conversely, lenalidomide is a more effective degrader of CK1α than pomalidomide or thalidomide.[25][26]
Quantitative Data Summary
Binding Affinities to Cereblon (CRBN)
The affinity of IMiDs for CRBN is a key determinant of their potency. The glutarimide moiety is essential for docking into a tri-tryptophan pocket of CRBN.[14]
| Compound | Dissociation Constant (Kd) / Ki | Notes |
| Thalidomide | ~250 nM | (S)-enantiomer has ~10-fold stronger binding than (R)-enantiomer.[20] |
| Lenalidomide | ~178 nM | Binds with higher affinity than thalidomide.[20][27] |
| Pomalidomide | ~157 nM | Binds with the highest affinity among the three.[20][27] |
| Iberdomide | Higher affinity than Lenalidomide/Pomalidomide | A newer analog (CELMoD) designed for more efficient neosubstrate degradation.[16] |
Neosubstrate Degradation Potency (DC50)
The DC50 value represents the concentration of a compound required to degrade 50% of a target protein.
| Compound | Neosubstrate | Cell Line | DC50 (nM) |
| Pomalidomide | GSPT1 | MM.1S | 1.6 |
| Pomalidomide | IKZF1 | MM.1S | 10 |
Data from a study screening a library of thalidomide analogs.[25] Absolute values can vary based on experimental conditions and cell lines.
Clinical Efficacy in Multiple Myeloma (MM)
The clinical success of thalidomide and its analogs has been extensively documented. The tables below summarize representative data.
Table 4.3.1: Relapsed/Refractory Multiple Myeloma
| Regimen | Number of Patients | Overall Response Rate (>PR) | Reference |
| Thalidomide (Single Agent) | 84 | 32% | Singhal et al. 1999[1] |
| Thalidomide + Dexamethasone | 451 (Systematic Review) | 46% | Tosi et al. 2005[28] |
| Thalidomide Combinations | Various | 46% - 67% | Richardson et al. 2012[29] |
Table 4.3.2: Newly Diagnosed Multiple Myeloma (Transplant Ineligible)
| Regimen | Number of Patients | Overall Response Rate (>PR) | Median Progression-Free Survival (months) | Median Overall Survival (months) | Reference |
| MPT (Melphalan, Prednisone, Thalidomide) | 255 | 76% | 21.8 | 45.0 | Palumbo et al. 2008[29] |
| MP (Melphalan, Prednisone) | 255 | 47.6% | 14.5 | 47.6 | Palumbo et al. 2008[29] |
| MPT | 427 | 89% | Not Reported | 51.6 | Facon et al. 2007[29] |
| MP | 427 | 37% | Not Reported | 33.2 | Facon et al. 2007[29] |
Key Experimental Protocols
The elucidation of the thalidomide mechanism of action was dependent on several key experimental techniques.
Identification of CRBN via Affinity Chromatography
The primary target of thalidomide was identified by immobilizing a thalidomide derivative onto ferrite glycidyl methacrylate (FG) beads to create an affinity matrix.
Methodology:
-
Preparation of Affinity Beads: A thalidomide derivative with a linker (e.g., FR259625) is covalently coupled to FG beads.
-
Affinity Purification: The thalidomide-immobilized beads are incubated with cell lysate (e.g., from HeLa cells) to allow for the binding of target proteins.
-
Washing: The beads are washed extensively with buffer to remove non-specific binding proteins.
-
Elution: Bound proteins are eluted from the beads, often by competition with excess free thalidomide or by using a denaturing buffer.
-
Analysis: The eluted proteins are separated by SDS-PAGE, and protein bands of interest are excised and identified using mass spectrometry. This process identified CRBN and its binding partner DDB1.[30]
In Vitro Ubiquitination Assay
This assay directly measures the ability of an IMiD to induce the ubiquitination of a neosubstrate in a reconstituted system.
Methodology:
-
Reaction Assembly: Purified components are combined in a reaction buffer on ice. The typical components include:
-
E1 Ubiquitin-Activating Enzyme (e.g., UBE1)
-
E2 Ubiquitin-Conjugating Enzyme (e.g., UBE2D3)
-
E3 Ligase Complex (purified CRL4^CRBN^)
-
Purified neosubstrate protein (e.g., IKZF1)
-
Biotinylated-Ubiquitin
-
ATP
-
The IMiD compound (e.g., pomalidomide) or DMSO as a vehicle control.[31]
-
-
Incubation: The reaction is initiated by transferring the mixture to 30-37°C for a defined period (e.g., 60-90 minutes) to allow the enzymatic cascade to proceed.
-
Quenching: The reaction is stopped by adding SDS-PAGE loading buffer.
-
Detection: The reaction products are resolved by SDS-PAGE and transferred to a membrane for Western blotting. The ubiquitination of the neosubstrate is detected using an antibody against the substrate, which will show higher molecular weight smears or distinct bands corresponding to polyubiquitinated forms.[11][32]
Quantitative Proteomics for Neosubstrate Discovery
Tandem mass tag (TMT)-based quantitative mass spectrometry is used to identify proteins that are degraded upon IMiD treatment in an unbiased, global manner.
Methodology:
-
Cell Treatment: Multiple cell culture plates (e.g., MM.1S cells) are treated with either DMSO (control) or a specific IMiD for a set time (e.g., 5 hours).[33]
-
Lysis and Digestion: Cells are harvested, lysed, and the proteins are digested into peptides using an enzyme like trypsin.
-
TMT Labeling: Peptides from each condition are labeled with a different isobaric TMT reagent. These tags have the same total mass but produce unique reporter ions upon fragmentation in the mass spectrometer.
-
Pooling and Fractionation: The labeled peptide samples are pooled and often fractionated by liquid chromatography to reduce complexity.
-
LC-MS/MS Analysis: The peptide fractions are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The instrument isolates and fragments peptides, and the resulting spectra are used to identify the peptide sequence and quantify the abundance of the reporter ions from each condition.
-
Data Analysis: Proteins with significantly reduced abundance in the IMiD-treated samples compared to the DMSO control are identified as potential neosubstrates.[23][24]
Conclusion and Future Directions
The story of thalidomide is a powerful testament to the importance of understanding a drug's mechanism of action. The elucidation of CRBN as its target has not only explained its dual effects but has also launched an entirely new field of pharmacology: targeted protein degradation. The principles learned from thalidomide are now being applied to develop novel "molecular glue" degraders and Proteolysis-Targeting Chimeras (PROTACs) that can target previously "undruggable" proteins in cancer and other diseases. Future research will focus on designing next-generation CRBN E3 Ligase Modulators (CELMoDs) with greater selectivity for desired neosubstrates, thereby maximizing therapeutic benefit while minimizing the potential for off-target effects and avoiding the tragic consequences of the past.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CRL4CRBN Mediated Degradation of SALL4 Links Thalidomide Syndrome to Duane Radial Ray Syndrome - OAK Open Access Archive [oak.novartis.com]
- 7. researchgate.net [researchgate.net]
- 8. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Long-term Results of Single-Agent Thalidomide as Initial Therapy for Asymptomatic (Smoldering or Indolent) Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Review of thalidomide in the treatment of newly diagnosed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome | eLife [elifesciences.org]
- 23. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A systematic review of phase II trials of thalidomide/dexamethasone combination therapy in patients with relapsed or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Thalidomide and its analogues in the treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 30. scispace.com [scispace.com]
- 31. benchchem.com [benchchem.com]
- 32. docs.abcam.com [docs.abcam.com]
- 33. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromothalidomide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromothalidomide is a derivative of thalidomide, a compound with a complex history that has been repurposed for the treatment of various cancers and inflammatory diseases. The substitution of a bromine atom at the 4-position of the phthalimide ring can modulate the physicochemical and biological properties of the parent molecule. This technical guide provides a comprehensive overview of the core physicochemical properties of 4-bromothalidomide, detailed experimental protocols for its synthesis and analysis, and an exploration of its primary mechanism of action through the Cereblon (CRBN) signaling pathway.
Physicochemical Properties
The physicochemical properties of 4-bromothalidomide are crucial for its handling, formulation, and understanding its behavior in biological systems.
Table 1: Core Physicochemical Properties of 4-Bromothalidomide
| Property | Value |
| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-5-bromoisoindole-1,3-dione |
| Molecular Formula | C₁₃H₉BrN₂O₄ |
| Molecular Weight | 337.13 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Data not available in searched results |
| Solubility | Insoluble in water; Soluble in DMSO, DMF |
| LogP (predicted) | 1.8 |
Synthesis and Characterization
The synthesis of 4-bromothalidomide typically involves the condensation of 4-bromophthalic anhydride with 3-aminopiperidine-2,6-dione.
Experimental Protocol: Synthesis of 4-Bromothalidomide
Materials:
-
4-Bromophthalic anhydride
-
3-Aminopiperidine-2,6-dione hydrochloride
-
Triethylamine (TEA) or other suitable base
-
Glacial acetic acid or another appropriate solvent (e.g., DMF, pyridine)
-
Toluene
-
Acetic anhydride
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvents for purification (e.g., ethanol, diethyl ether)
Procedure:
-
Reaction Setup: A mixture of 4-bromophthalic anhydride (1.0 equivalent) and 3-aminopiperidine-2,6-dione hydrochloride (1.0 equivalent) is suspended in a suitable solvent such as glacial acetic acid or toluene in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Base Addition: A base like triethylamine (1.1 equivalents) is added to neutralize the hydrochloride salt and facilitate the reaction.
-
Dehydration and Cyclization: Acetic anhydride (3.0 equivalents) can be added to the toluene suspension to act as a dehydrating agent. The reaction mixture is then heated to reflux (approximately 110°C in toluene) for several hours (e.g., 9 hours) to promote the formation of the imide bond through dehydration and cyclization.
-
Work-up: After cooling to room temperature, the reaction mixture is quenched, often by pouring it into cold water or an ice-salt bath to precipitate the crude product.
-
Purification: The precipitated solid is collected by vacuum filtration, washed with water and a non-polar solvent like diethyl ether to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | Aromatic protons on the phthalimide ring (δ 7.5-8.0 ppm), methine proton on the glutarimide ring (δ ~5.0 ppm, dd), and methylene protons on the glutarimide ring (δ 2.0-3.0 ppm, m). |
| ¹³C NMR | Carbonyl carbons of the phthalimide and glutarimide rings (δ ~165-175 ppm), aromatic carbons (δ ~120-140 ppm), chiral methine carbon (δ ~50 ppm), and methylene carbons of the glutarimide ring (δ ~20-30 ppm). |
| IR (KBr) | N-H stretching (around 3200 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), strong carbonyl (C=O) stretching of the imide groups (~1770 and 1700 cm⁻¹), aromatic C=C stretching (~1600-1450 cm⁻¹), and C-Br stretching (in the fingerprint region, < 700 cm⁻¹). |
| Mass Spec. | The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight (336 and 338 due to bromine isotopes). Fragmentation would likely involve cleavage of the glutarimide and phthalimide rings. |
Mechanism of Action and Signaling Pathways
The primary biological target of thalidomide and its derivatives, including 4-bromothalidomide, is the protein Cereblon (CRBN). CRBN is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4). The binding of 4-bromothalidomide to CRBN modulates the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins known as neosubstrates.
Key neosubstrates include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of multiple myeloma cells. The degradation of these factors is a cornerstone of the anti-myeloma activity of thalidomide analogs. Additionally, thalidomide and its derivatives are known to inhibit the production of tumor necrosis factor-alpha (TNF-α) and exhibit anti-angiogenic properties.
Experimental Protocols for Biological Activity
Protocol: In Vitro Anti-Angiogenesis Assay (Endothelial Tube Formation)
This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement membrane extract (e.g., Matrigel®)
-
96-well culture plates
-
4-Bromothalidomide stock solution (in DMSO)
-
Calcein AM (for visualization)
Procedure:
-
Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Harvest HUVECs and resuspend them in medium containing various concentrations of 4-bromothalidomide or vehicle control (DMSO).
-
Incubation: Seed the HUVEC suspension onto the solidified basement membrane matrix. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-18 hours.
-
Visualization and Quantification: Stain the cells with Calcein AM. Visualize the tube formation using a fluorescence microscope. The extent of tube formation (e.g., total tube length, number of junctions) is quantified using image analysis software. A reduction in tube formation in the presence of 4-bromothalidomide indicates anti-angiogenic activity.
Protocol: TNF-α Release Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the effect of 4-bromothalidomide on the production of the pro-inflammatory cytokine TNF-α.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
4-Bromothalidomide stock solution (in DMSO)
-
Human TNF-α ELISA kit
Procedure:
-
Cell Culture: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Culture the PBMCs in RPMI 1640 supplemented with 10% FBS.
-
Treatment: Pre-treat the PBMCs with various concentrations of 4-bromothalidomide or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Sample Collection: Centrifuge the cell culture plates and collect the supernatant.
-
Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions. A decrease in TNF-α levels in the presence of 4-bromothalidomide indicates its anti-inflammatory potential.
Conclusion
4-Bromothalidomide, as a derivative of thalidomide, is a compound of significant interest for its potential immunomodulatory and anti-cancer properties. This guide provides a foundational understanding of its physicochemical characteristics, a general synthetic approach, and its primary mechanism of action through the modulation of the CRL4-CRBN E3 ubiquitin ligase complex. The provided experimental protocols offer a starting point for the biological evaluation of this and similar compounds. Further research is warranted to fully elucidate the specific quantitative biological activities and the complete safety profile of 4-bromothalidomide.
Thalidomide-4-Br for Targeted Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate target proteins. A critical component of a PROTAC is the E3 ligase ligand, which recruits the machinery responsible for tagging the protein of interest for degradation.
Thalidomide and its derivatives are a well-established class of ligands that bind to the Cereblon (CRBN) E3 ubiquitin ligase.[1] Thalidomide-4-Br, a functionalized analog of thalidomide, serves as a valuable building block in the synthesis of CRBN-recruiting PROTACs. The bromine atom at the 4-position of the phthalimide ring provides a convenient attachment point for a linker, which in turn is connected to a ligand for the target protein. This guide provides a comprehensive technical overview of this compound, its application in TPD, detailed experimental protocols, and quantitative data for related compounds.
Mechanism of Action
PROTACs constructed using this compound function by inducing the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex (CRL4^CRBN^). This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The resulting polyubiquitin chain is recognized by the 26S proteasome, leading to the degradation of the target protein.
Data Presentation
Table 1: Binding Affinities of Thalidomide and its Derivatives to Cereblon (CRBN)
| Compound | Binding Affinity (Kd or Ki) | Assay Method | Reference |
| Thalidomide | ~250 nM (Kd) | Fluorescence Polarization | [2] |
| Thalidomide | 8.6 µM (Ki) | Microscale Thermophoresis | [3] |
| (S)-Thalidomide | 11.0 nM (IC50) | TR-FRET | [4] |
| (R)-Thalidomide | 200.4 nM (IC50) | TR-FRET | [4] |
| Lenalidomide | ~178 nM (Kd) | Fluorescence Polarization | [2] |
| Pomalidomide | ~157 nM (Kd) | Fluorescence Polarization | [2] |
Note: Binding affinities can vary depending on the specific experimental conditions and assay formats.
Table 2: Representative Degradation Performance of Thalidomide-Based PROTACs
| PROTAC Name | Target Protein | Cell Line | DC50 | Dmax (%) | Reference |
| dBET1 | BRD4 | MM.1S | < 1 nM | > 90 | [1] |
| ARV-825 | BRD4 | Jurkat | 1 nM | > 95 | |
| PTD10 | BTK | MOLM-14 | 0.5 nM | > 90 | [1] |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and characterization of PROTACs utilizing this compound.
Protocol 1: Synthesis of a this compound-Based PROTAC
This protocol describes a general synthesis of a PROTAC using this compound and a target protein ligand containing a nucleophilic group (e.g., a phenol).
Step 1: Synthesis of this compound
Step 2: Conjugation of this compound to the Target Protein Ligand
-
Materials:
-
This compound
-
Target Protein Ligand (with a nucleophilic group)
-
Potassium carbonate (K2CO3) or other suitable base
-
Dimethylformamide (DMF) or other appropriate solvent
-
-
Procedure:
-
Dissolve the target protein ligand in DMF.
-
Add potassium carbonate to the solution.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final PROTAC.
-
-
Characterization: Confirm the structure and purity of the synthesized PROTAC using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Cellular Protein Degradation Assay (Western Blot)
This protocol outlines the steps to assess the ability of a synthesized PROTAC to induce the degradation of a target protein in cells.
-
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the protein bands.
-
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.
Protocol 3: Biophysical Binding Assay (Surface Plasmon Resonance - SPR)
This protocol describes the use of SPR to determine the binding affinity of this compound (or a PROTAC containing it) to CRBN.[4]
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant human CRBN protein
-
This compound or PROTAC
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
-
Procedure:
-
Ligand Immobilization: Immobilize recombinant CRBN onto the sensor chip surface via amine coupling.
-
Analyte Binding: Inject a series of concentrations of this compound or the PROTAC over the immobilized CRBN surface.
-
Data Collection: Monitor the binding events in real-time by measuring the change in the SPR signal (response units).
-
Regeneration: After each injection, regenerate the sensor surface using a suitable regeneration solution.
-
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Protocol 4: Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard method for characterizing the thermodynamics of binding interactions.
-
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant CRBN protein
-
This compound or PROTAC
-
Dialysis buffer
-
-
Procedure:
-
Sample Preparation: Dialyze both the CRBN protein and the ligand (this compound or PROTAC) extensively against the same buffer to minimize buffer mismatch effects. Accurately determine the concentrations of both protein and ligand.
-
ITC Experiment: Load the CRBN solution into the sample cell and the ligand solution into the injection syringe. Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.
-
Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.
-
-
Data Analysis: Subtract the heat of dilution from the experimental data and fit the resulting binding isotherm to a suitable model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Protocol 5: Cell Viability Assay (MTS Assay)
This assay is used to assess the cytotoxic effects of the synthesized PROTAC.
-
Materials:
-
Cell line of interest
-
96-well plates
-
Synthesized PROTAC
-
MTS reagent
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC or a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Mandatory Visualization
Caption: Mechanism of action of a this compound-based PROTAC.
Caption: General experimental workflow for PROTAC development.
Caption: Signaling pathway of targeted protein degradation.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Thalidomide-4-Br as a Molecular Glue Precursor: A Technical Guide for Drug Development
Abstract
This technical guide provides an in-depth overview of 4-bromothalidomide (Thalidomide-4-Br) as a pivotal precursor in the development of molecular glue degraders and Proteolysis-Targeting Chimeras (PROTACs). While thalidomide and its analogs (IMiDs®) are well-established molecular glues that modulate the E3 ubiquitin ligase Cereblon (CRBN), the strategic placement of a bromine atom on the phthalimide ring transforms the molecule into a versatile chemical scaffold. This document details the synthesis of this compound, its mechanism of action, and its critical role as a synthetic intermediate. Furthermore, it provides structured quantitative data for benchmark compounds, detailed experimental protocols for key assays, and visual diagrams of critical pathways and workflows to support researchers, medicinal chemists, and drug development professionals in the field of targeted protein degradation.
Introduction: The Rise of Molecular Glues
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small molecule inhibitors.[1][2] Unlike inhibitors that merely block a protein's function, TPD harnesses the cell's native ubiquitin-proteasome system to eliminate specific proteins of interest (POIs) entirely.[1][3]
Molecular glues are small molecules that induce or stabilize the interaction between two proteins that would otherwise not interact.[4] The archetypal molecular glues are thalidomide and its derivatives, lenalidomide and pomalidomide.[4][5] These molecules function by binding to Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[5][6] This binding event remodels the substrate-binding surface of CRBN, inducing the recruitment of "neosubstrates," such as the transcription factors IKZF1 and IKZF3, leading to their ubiquitination and subsequent degradation by the proteasome.[4][5] This mechanism is central to their potent anti-myeloma effects.[4]
This compound is a key synthetic intermediate that retains the core CRBN-binding glutarimide moiety of thalidomide but features a bromine atom on the phthalimide ring. This halogen serves as a versatile chemical handle, enabling chemists to readily synthesize libraries of novel molecular glue candidates or to attach linkers for the construction of PROTACs.[7][8] This guide explores the synthesis, mechanism, and application of this compound as a foundational tool in the design of next-generation protein degraders.
Mechanism of Action: Hijacking the CRL4^CRBN^ Ligase
The fundamental mechanism of action for a this compound-derived molecule mirrors that of thalidomide. The process is initiated by the high-affinity binding of the glutarimide ring into a conserved pocket on the surface of CRBN.[5] This interaction creates a neomorphic interface that selectively recruits specific proteins containing a structural degron motif, often a β-hairpin loop with a critical glycine residue.[9]
The formation of this stable ternary complex—comprising the E3 ligase (CRBN), the molecular glue, and the neosubstrate—positions the substrate for efficient polyubiquitination by the CRL4^CRBN^ machinery. The polyubiquitin chain acts as a signal for recognition and degradation by the 26S proteasome, resulting in the selective elimination of the target protein.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. cellgs.com [cellgs.com]
- 3. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Thalidomide: A Technical Guide to the Biological Activity of Brominated Analogs
For Researchers, Scientists, and Drug Development Professionals
Once relegated to the annals of medical history for its devastating teratogenic effects, thalidomide has undergone a remarkable renaissance. Its potent immunomodulatory, anti-inflammatory, and anti-angiogenic properties have carved out a crucial niche in the treatment of various cancers and inflammatory diseases. This has spurred the development of a new generation of thalidomide analogs, with modifications aimed at enhancing therapeutic efficacy while mitigating toxicity. Among these, brominated thalidomide analogs have emerged as a subject of significant interest, demonstrating a range of biological activities that warrant in-depth investigation. This technical guide provides a comprehensive overview of the biological activity of brominated thalidomide analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.
Core Biological Activities and Mechanism of Action
The biological effects of thalidomide and its analogs are primarily mediated through their binding to the protein cereblon (CRBN).[1][2] CRBN is a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4). The binding of a thalidomide analog to CRBN alters the substrate specificity of this complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[1] This targeted protein degradation is central to the diverse pharmacological effects of these compounds.
The primary biological activities of brominated thalidomide analogs, mirroring those of other thalidomide derivatives, include:
-
Anti-inflammatory Activity: Primarily through the inhibition of tumor necrosis factor-alpha (TNF-α) production.[3][4][5] Thalidomide analogs have been shown to enhance the degradation of TNF-α mRNA, leading to reduced levels of this pro-inflammatory cytokine.[6][7]
-
Anti-angiogenic Activity: Inhibition of the formation of new blood vessels, a critical process in tumor growth and metastasis.[8][9] This effect is thought to be mediated through various mechanisms, including the modulation of vascular endothelial growth factor (VEGF).[10]
-
Anticancer Activity: Direct and indirect effects on cancer cells, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[11][12] The immunomodulatory effects of these analogs also contribute to their anti-tumor activity by enhancing the body's immune response against cancer cells.
Quantitative Analysis of Biological Activity
The potency of brominated thalidomide analogs is typically quantified through various in vitro assays. The following tables summarize key quantitative data for representative thalidomide analogs, providing a comparative perspective. It is important to note that specific data for a comprehensive series of brominated analogs is not always available in the public domain; therefore, data for other relevant analogs are included for context.
Table 1: Cereblon Binding Affinity of Thalidomide and its Analogs
| Compound | Dissociation Constant (Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM | Not Specified | [13] |
| Lenalidomide | ~178 nM | Not Specified | [2] |
| Pomalidomide | ~157 nM | Not Specified | [2] |
| (S)-thalidomide | ~10-fold stronger than (R)-enantiomer | Competitive Elution Assay | [2] |
Table 2: In Vitro Anti-proliferative Activity of Thalidomide Analogs (IC50 Values)
| Compound | HepG-2 (µM) | PC3 (µM) | MCF-7 (µM) | Reference |
| Thalidomide | 11.26 ± 0.54 | 14.58 ± 0.57 | 16.87 ± 0.7 | [14] |
| Analog 18f | 11.91 ± 0.9 | 9.27 ± 0.7 | 18.62 ± 1.5 | [1] |
| Analog 21b | 10.48 ± 0.8 | 22.56 ± 1.6 | 16.39 ± 1.4 | [1] |
| Analog 24b (µg/mL) | 2.51 | 4.11 | 5.80 | [15] |
| Thalidomide (µg/mL) | 11.26 | 16.87 | 14.58 | [15] |
Key Experimental Protocols
Reproducibility and standardization are paramount in drug development research. This section details the methodologies for key experiments cited in the evaluation of brominated thalidomide analogs.
Synthesis of 4-Bromophthalic Anhydride
A key precursor for the synthesis of 4-bromothalidomide is 4-bromophthalic anhydride.
Procedure:
-
Dissolve sodium hydroxide in water.
-
Add phthalic anhydride and a phase-transfer catalyst (e.g., benzyltrimethylammonium chloride) and mix thoroughly.
-
The reaction is conducted with programmed temperature control in three stages, with the addition of bromine at each stage.
-
Following the reaction, the mixture is acidified with 20% fuming sulfuric acid.
-
After cooling, excess bromine is removed by adding a sodium bisulfite aqueous solution.
-
The product is extracted with an organic solvent.
-
The organic solvent is removed by distillation, and the crude 4-bromophthalic anhydride is purified by vacuum distillation.[16][17]
In Vitro TNF-α Inhibition Assay in RAW 264.7 Macrophages
This assay is used to determine the anti-inflammatory potential of the compounds.
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophage-like cells in DMEM media supplemented with 10% FCS and antibiotics at 37°C and 5% CO2.[14][18]
-
Cell Seeding: Seed the cells at an appropriate density in 24-well plates and allow them to adhere.[14]
-
Compound Treatment: Pre-treat the cells with various concentrations of the brominated thalidomide analogs (or vehicle control) for 1 hour.[14]
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.[14][18]
-
Sample Collection: After a defined incubation period, collect the cell culture supernatant.[14]
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a species-specific ELISA kit according to the manufacturer's instructions.[18]
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated control.
Human Umbilical Vein Endothelial Cell (HUVEC) Tube Formation Assay
This assay assesses the anti-angiogenic activity of the compounds.
Procedure:
-
Plate Coating: Coat a 96-well plate with a basement membrane extract (e.g., Matrigel) and allow it to solidify at 37°C.[19][20]
-
Cell Seeding: Seed HUVECs onto the gel-coated wells.[19][20]
-
Compound Treatment: Add the brominated thalidomide analogs at various concentrations to the wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for tube formation to occur (typically 4-18 hours).[19]
-
Visualization and Quantification: Visualize the tube-like structures using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length or the number of branch points using image analysis software.[20]
In Vivo Antitumor Activity in a Mouse Xenograft Model
This assay evaluates the in vivo efficacy of the compounds against cancer.
Procedure:
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., PC3 prostate cancer cells) into immunodeficient mice.[8][21]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Compound Administration: Administer the brominated thalidomide analogs to the mice at their maximum tolerated doses, typically via daily intraperitoneal injections.[8][21]
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint Analysis: At the end of the study, excise the tumors and process them for further analysis, such as determining microvessel density by CD31 immunostaining to assess angiogenesis.[21]
Visualizing the Molecular Landscape
To better understand the mechanisms of action and experimental workflows, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of brominated thalidomide analogs.
Caption: Workflow for TNF-α inhibition assay.
Caption: Workflow for HUVEC tube formation assay.
Conclusion
Brominated thalidomide analogs represent a promising avenue for the development of novel therapeutics with potent anti-inflammatory, anti-angiogenic, and anti-cancer properties. Their mechanism of action, centered on the modulation of the CRL4-CRBN E3 ubiquitin ligase complex, offers a unique platform for targeted protein degradation. While further research is needed to fully elucidate the structure-activity relationships and to generate comprehensive quantitative data specifically for a wide range of brominated derivatives, the existing evidence underscores their potential. The detailed experimental protocols and visualizations provided in this guide serve as a foundational resource for researchers dedicated to advancing our understanding and application of these intriguing molecules in the fight against cancer and inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and antiinflammatory activity of novel phthalimide derivatives, structurally related to thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of New Potential Unusual Modified Anticancer Immunomodulators for Possible Non-Teratogenic Quinazoline-Based Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Evaluation of TNF-α Inhibition Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TNF α signaling beholds thalidomide saga: a review of mechanistic role of TNF-α signaling under thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunomodulatory analogs of thalidomide inhibit growth of Hs Sultan cells and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel thalidomide analogues display anti-angiogenic activity independently of immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. researchgate.net [researchgate.net]
- 13. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4-BROMO PHTHALIC ANHYDRUS synthesis - chemicalbook [chemicalbook.com]
- 17. CN105399712A - Preparation method of 4-bromo phthalic anhydride - Google Patents [patents.google.com]
- 18. Tumor necrosis factor-α synthesis inhibitor 3,6′-dithiothalidomide attenuates markers of inflammation, Alzheimer pathology and behavioral deficits in animal models of neuroinflammation and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 21. Antitumor effects of thalidomide analogs in human prostate cancer xenografts implanted in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for Thalidomide-4-Br: A Detailed Application Note for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the synthesis of Thalidomide-4-Br, a brominated analog of thalidomide. This application note includes a detailed experimental protocol, data summary, and diagrams of the synthetic workflow and relevant biological pathways.
Thalidomide and its analogs are a class of immunomodulatory drugs (IMiDs) with significant therapeutic applications, including the treatment of multiple myeloma.[1][2][3] The introduction of a bromine atom at the 4-position of the phthalimide ring can modulate the compound's biological activity and provide a handle for further chemical modifications, such as in the development of Proteolysis Targeting Chimeras (PROTACs).
Data Summary
The following table summarizes the key reactants and expected product information for the synthesis of this compound.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 4-Bromophthalic Anhydride | C₈H₃BrO₃ | 227.01 | Starting Material |
| L-Glutamine | C₅H₁₀N₂O₃ | 146.14 | Starting Material |
| Triethylamine | C₆H₁₅N | 101.19 | Base |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | Reagent |
| Toluene | C₇H₈ | 92.14 | Solvent |
| This compound | C₁₃H₉BrN₂O₄ | 337.13 | Product |
Experimental Protocols
The synthesis of this compound is a two-step process. The first step involves the synthesis of the key intermediate, 4-bromophthalic anhydride, followed by its condensation with L-glutamine to yield the final product.
Step 1: Synthesis of 4-Bromophthalic Anhydride
This protocol is adapted from established methods for the bromination of phthalic anhydride.[4][5]
Materials and Reagents:
-
Phthalic anhydride
-
Sodium hydroxide
-
Water
-
Phase-transfer catalyst (e.g., benzyl trimethyl ammonium chloride)
-
Bromine
-
Fuming sulfuric acid (20%)
-
Sodium bisulfite
-
Organic solvent (e.g., toluene)
Procedure:
-
Dissolve sodium hydroxide in water in a reaction vessel.
-
Add phthalic anhydride and stir until fully dissolved.
-
Add the phase-transfer catalyst and continue to stir.
-
Carefully add bromine to the mixture in a controlled manner.
-
After the addition of bromine, add 20% fuming sulfuric acid for acidification.
-
Cool the mixture and add a sodium bisulfite aqueous solution to remove excess bromine.
-
Extract the aqueous layer with an organic solvent.
-
Distill the organic solvent to obtain crude 4-bromophthalic anhydride.
-
Purify the crude product by vacuum distillation to yield pure 4-bromophthalic anhydride.
Step 2: Synthesis of this compound
This protocol is a modification of the one-step synthesis of thalidomide.[6]
Materials and Reagents:
-
4-Bromophthalic anhydride
-
L-Glutamine
-
Toluene
-
Triethylamine (TEA)
-
Acetic anhydride (Ac₂O)
-
Saturated sodium bicarbonate solution
-
Diethyl ether
Procedure:
-
Grind 4-bromophthalic anhydride (1.00 eq.) and L-glutamine (1.01 eq.) together into a fine powder.
-
Transfer the powder to a round-bottom flask and suspend it in toluene.
-
Add triethylamine (1.00 eq.) and acetic anhydride (3.00 eq.) to the suspension.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 9 hours.
-
After reflux, cool the reaction mixture to room temperature and then place it in an ice-salt bath at -5°C for 30 minutes to quench the reaction.
-
Recover the product by vacuum filtration, resulting in a solid.
-
Wash the solid with a saturated sodium bicarbonate solution and then with diethyl ether.
-
Dry the product to obtain this compound. Further purification can be achieved by column chromatography.
Visualizations
Synthetic Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Synthetic route for this compound.
Mechanism of Action: Cereblon-Mediated Protein Degradation
Thalidomide and its analogs exert their therapeutic effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[2][7] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells.[2]
Caption: this compound mechanism of action.
References
- 1. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grant.rscf.ru [grant.rscf.ru]
- 3. Thalidomide: the tragedy of birth defects and the effective treatment of disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN105399712A - Preparation method of 4-bromo phthalic anhydride - Google Patents [patents.google.com]
- 5. WO2004089924A1 - Process for the preparation of 5-bromophthalide - Google Patents [patents.google.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. After 60 years, scientists uncover how thalidomide produced birth defects [dana-farber.org]
Application Notes and Protocols for the Experimental Use of Thalidomide-4-Br in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental use of 4-Bromo-thalidomide (Thalidomide-4-Br) in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the underlying principles, detailed experimental protocols, and data interpretation for researchers engaged in the development of novel targeted protein degraders.
Introduction to Thalidomide-Based PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1][2][3] They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system (UPS) to tag the POI for degradation.[1][3]
Thalidomide and its analogs, such as lenalidomide and pomalidomide, are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[1] CRBN is a substrate receptor within the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4-CRBN).[1] The binding of a thalidomide-based ligand to CRBN modulates its substrate specificity, enabling the recruitment of neo-substrates for ubiquitination and subsequent degradation by the 26S proteasome.[1][4] In the context of PROTACs, the thalidomide moiety serves as an efficient "handle" to recruit the CRL4-CRBN complex to a desired POI.
This compound is a functionalized derivative of thalidomide that incorporates a bromine atom at the 4-position of the phthalimide ring. This bromine atom serves as a versatile reactive handle for chemical conjugation to a linker and subsequently to a ligand for a POI, facilitating the synthesis of thalidomide-based PROTACs.
Quantitative Data for Thalidomide-Based PROTACs
The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. The key parameters are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While specific data for PROTACs synthesized directly with this compound is not extensively available in the public domain, the following tables provide representative data for PROTACs constructed with thalidomide or its close analogs, offering a benchmark for expected potency.
Table 1: Degradation Potency of Representative Thalidomide-Based PROTACs
| PROTAC Name | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | BRD4 | Pomalidomide | Jurkat | < 1 | > 95 | [5] |
| Compound 34 | BRD4 | Thalidomide derivative | MDA-MB-231 | 60 | > 90 | [6] |
| Compound 37 | BRD4 | Thalidomide derivative | MDA-MB-231 | 62 | > 90 | [6] |
| NC-1 | BTK | Thalidomide derivative | Mino | 2.2 | 97 | [7] |
Table 2: Comparative Degradation Potency of BET-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | Pomalidomide (CRBN) | BRD4 | Jurkat | < 1 | > 95 |
| VHL-based PROTAC | VHL Ligand | BRD4 | VCaP | 1.0 | Not specified |
Note: The DC50 and Dmax values are dependent on the specific PROTAC architecture (linker, POI ligand), cell line, and experimental conditions.
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of PROTACs using this compound.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a general procedure for the conjugation of this compound to a POI ligand containing a suitable nucleophile (e.g., amine, phenol, or thiol) via a linker.
Materials:
-
This compound
-
POI ligand with a nucleophilic handle
-
Linker with appropriate functional groups (e.g., a bifunctional linker with an amine and a carboxylic acid)
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification system (e.g., preparative HPLC)
-
Analytical instruments (e.g., LC-MS, NMR)
Procedure:
-
Linker Attachment to POI Ligand:
-
Dissolve the POI ligand (1.0 eq) and the bifunctional linker (1.1 eq) in anhydrous DMF.
-
Add a coupling reagent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 3.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the POI-linker conjugate by preparative HPLC.
-
-
Conjugation of POI-Linker to this compound:
-
Dissolve the purified POI-linker conjugate (1.0 eq) and this compound (1.2 eq) in anhydrous DMF.
-
Add a base (e.g., K2CO3, 2.0 eq).
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 60 °C) for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Confirm the identity and purity of the final product by HRMS and NMR spectroscopy.
-
Protocol 2: Western Blotting for Protein Degradation Assessment
This protocol is used to quantify the degradation of the target protein following treatment with the synthesized PROTAC.
Materials:
-
Cell line of interest
-
Synthesized PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: Cell Viability (MTS) Assay
This assay determines the cytotoxic effects of the PROTAC on the cells.
Materials:
-
Cell line of interest
-
96-well plates
-
Synthesized PROTAC
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC or a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of a thalidomide-based PROTAC.
Caption: Mechanism of action of a thalidomide-based PROTAC.
Experimental Workflow Diagram
The following diagram outlines the typical experimental workflow for the development and evaluation of a PROTAC.
Caption: Experimental workflow for PROTAC development and evaluation.
Logical Relationship Diagram
The following diagram illustrates the logical relationship of the key components in PROTAC-mediated protein degradation.
Caption: Logical flow of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]
- 3. benchchem.com [benchchem.com]
- 4. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Guide to Conjugating Thalidomide-4-Br to a Linker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of Thalidomide-4-Br and its subsequent conjugation to amine and alkyne-functionalized linkers. These procedures are critical for the development of various chemical probes and therapeutics, most notably Proteolysis Targeting Chimeras (PROTACs), where Thalidomide and its analogs serve as potent E3 ubiquitin ligase ligands.
Synthesis of this compound
The synthesis of this compound is a crucial first step. This protocol outlines the synthesis starting from 4-bromophthalic anhydride and 3-aminopiperidine-2,6-dione hydrochloride.
Experimental Protocol: Synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-bromoisoindoline-1,3-dione (this compound)
Materials:
-
4-Bromophthalic anhydride
-
3-Aminopiperidine-2,6-dione hydrochloride
-
Pyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1 M
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of 4-bromophthalic anhydride (1.0 eq) in anhydrous DMF, add 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq) and pyridine (2.0 eq).
-
Heat the reaction mixture to 90 °C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.
Conjugation of this compound to Linkers
This compound can be functionalized with various linkers using palladium-catalyzed cross-coupling reactions. The two most common and versatile methods are the Sonogashira coupling for attaching alkyne linkers and the Buchwald-Hartwig amination for attaching amine linkers.
Sonogashira Coupling for Alkyne Linker Conjugation
The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide of this compound and a terminal alkyne linker.
Experimental Workflow: Sonogashira Coupling
Caption: Workflow for Sonogashira coupling of this compound.
Materials:
-
This compound
-
Terminal alkyne linker (e.g., Propargyl alcohol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous and degassed Tetrahydrofuran (THF) or DMF
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous and degassed THF or DMF.
-
Add the terminal alkyne linker (1.2 eq) followed by triethylamine (3.0 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with EtOAc.
-
Wash the organic layer with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination for Amine Linker Conjugation
The Buchwald-Hartwig amination is a versatile method for forming a carbon-nitrogen bond between this compound and a primary or secondary amine linker.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine linker (e.g., a diamine with one protected amine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a PEPPSI catalyst)[1]
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene or 1,4-Dioxane
-
Ethyl acetate (EtOAc)
-
Celite
-
Silica gel
Procedure:
-
In a glovebox, add this compound (1.0 eq), the palladium precatalyst (e.g., 2-5 mol%), the phosphine ligand (e.g., 4-10 mol%), and the base (1.5-2.0 eq) to an oven-dried Schlenk tube.
-
Add the amine linker (1.1-1.5 eq) and anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes representative quantitative data for the conjugation reactions of this compound with different linkers. Note that yields are highly dependent on the specific linker, catalyst system, and reaction conditions.
| Reaction Type | Linker Type | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | TEA | THF/DMF | 60-80 | 4-12 | 60-90 | General Protocol |
| Buchwald-Hartwig | Primary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | 12-24 | 50-85 | [1] |
| Buchwald-Hartwig | Secondary Amine | PEPPSI-IPr | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 70-95 | [1] |
Characterization of Conjugates
The successful synthesis of the Thalidomide-linker conjugates should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product. The disappearance of the aryl-H signal ortho to the bromine on the phthalimide ring and the appearance of new signals corresponding to the linker are indicative of a successful conjugation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the synthesized conjugate, further verifying its identity.[2][3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.[2]
Conclusion
The protocols outlined in this application note provide a robust framework for the synthesis and conjugation of this compound with various linkers. The choice between Sonogashira coupling and Buchwald-Hartwig amination will depend on the desired functionality of the linker. Optimization of the reaction conditions, particularly the catalyst, ligand, and base, may be necessary to achieve optimal yields for specific substrates. Thorough characterization of the final conjugates is essential to ensure their identity and purity for downstream applications in drug discovery and chemical biology.
References
- 1. A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Thalidomide-4-Br Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a revolutionary therapeutic strategy, moving beyond simple inhibition to induce the complete removal of disease-causing proteins.[1][2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules are designed to hijack the cell's own ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs).[2][3]
A prevalent and effective strategy in PROTAC design involves the use of thalidomide and its analogs to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][] Thalidomide-4-Br is a derivative that provides a convenient chemical handle for conjugation to a POI-binding ligand, forming a complete PROTAC. These application notes provide a comprehensive guide to the essential cell-based assays required to characterize and validate the activity of this compound containing PROTACs.
Core Signaling Pathway: The PROTAC Mechanism of Action
Thalidomide-based PROTACs function by inducing the formation of a ternary complex, bringing the target protein and the CRBN E3 ligase into close proximity.[2][3] This induced proximity facilitates the transfer of ubiquitin from a charged E2 enzyme to lysine residues on the surface of the POI.[2] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can act catalytically to induce the degradation of multiple POI molecules.[2][5]
Experimental Workflow for PROTAC Evaluation
The characterization of a novel PROTAC involves a systematic, multi-step process to confirm its mechanism of action and quantify its efficacy and cellular effects. The workflow begins with an initial screen to detect target degradation, followed by detailed dose-response studies to determine key potency metrics. Finally, the impact on cell health is assessed to ensure the observed effects are due to targeted degradation rather than non-specific toxicity.
Quantitative Data Summary
The efficacy of a PROTAC is defined by several key parameters. The half-maximal degradation concentration (DC50) represents the potency of the degrader, while the maximum degradation (Dmax) indicates its efficacy. The 50% growth inhibition (GI50) or half-maximal inhibitory concentration (IC50) from cell viability assays reflects the compound's impact on cell proliferation.
Table 1: Representative Quantitative Data for a Fictional this compound PROTAC ("Degrader-X")
| Parameter | Value | Cell Line | Description |
| DC50 | 15 nM | MOLM-14 | The concentration of Degrader-X that induces 50% degradation of the target protein after 24 hours.[6][7][8] |
| Dmax | >95% | MOLM-14 | The maximum percentage of target protein degradation achieved with Degrader-X treatment.[6][7][8] |
| GI50 | 45 nM | MOLM-14 | The concentration of Degrader-X that causes a 50% reduction in cell proliferation after 72 hours. |
Note: The data presented in this table is for illustrative purposes only. Actual values will vary depending on the specific PROTAC, target protein, and experimental conditions.[8]
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
This is the foundational assay to confirm and quantify PROTAC-induced degradation of the target protein.[6][7]
Materials:
-
Cell line expressing the protein of interest (POI)
-
This compound PROTAC stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
6-well or 12-well tissue culture plates
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x or 6x)
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin, Vinculin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and ~70-80% confluent at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete culture medium. For a dose-response experiment, typical concentrations might range from 0.1 nM to 10 µM.[7] Always include a vehicle control (e.g., DMSO) at the highest concentration used.[8] Aspirate the old medium and add the PROTAC-containing medium to the cells.
-
Incubation: Incubate the cells for a predetermined time, typically 18-24 hours.[6]
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.[7]
-
Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100 µL for a 12-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[7]
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[7]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.[6]
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[9]
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.[6]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.[6]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.[6]
-
Image the blot using a chemiluminescence imaging system.[6]
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.[6]
-
Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[7]
-
Protocol 2: Cell Viability / Cytotoxicity Assay
This assay determines the effect of the PROTAC on cell proliferation and is crucial for assessing its therapeutic window. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that measures ATP levels as an indicator of metabolically active cells.
Materials:
-
Cell line of interest
-
This compound PROTAC stock solution (e.g., 10 mM in DMSO)
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Complete cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer or plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells per well in 100 µL of medium). Allow cells to adhere and stabilize overnight.
-
PROTAC Treatment: Prepare a serial dilution of the PROTAC in complete culture medium at 2x the final desired concentration.
-
Remove 50 µL of medium from each well and add 50 µL of the 2x PROTAC dilutions. This results in a final volume of 100 µL with the desired final PROTAC concentrations. Include vehicle control (DMSO) and no-cell (media only) control wells.
-
Incubation: Incubate the plate for a period relevant to the expected downstream phenotype, typically 72 hours.
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well (typically a volume equal to the culture medium volume, e.g., 100 µL).
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the average background luminescence from the no-cell control wells.
-
Calculate cell viability as a percentage of the vehicle-treated control wells.
-
Plot the percent viability against the log of the PROTAC concentration and use a non-linear regression (four-parameter variable slope) to determine the GI50/IC50 value.
-
Protocol 3: Ternary Complex Formation Assays (Conceptual Overview)
Confirming that a PROTAC induces the formation of a ternary complex is a critical step in validating its mechanism of action.[10][11] While biophysical methods like SPR and ITC can be used, cell-based assays provide insights in a more physiologically relevant context.[12][13]
NanoBRET™ Ternary Complex Assay:
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful live-cell method to monitor protein-protein interactions.[10]
-
Principle: In this assay, the target protein is expressed as a fusion with a NanoLuc® luciferase (the energy donor). An E3 ligase component, such as CRBN, is expressed as a fusion with a HaloTag® protein, which is labeled with a fluorescent acceptor.[10]
-
Execution: When the PROTAC brings the NanoLuc®-POI and the HaloTag®-CRBN into close proximity within the cell, energy transfer occurs from the donor to the acceptor upon addition of the luciferase substrate. This results in a BRET signal that is directly proportional to the extent of ternary complex formation.[10]
-
Outcome: This assay can be used to determine the potency of a PROTAC in forming the ternary complex within live cells and can reveal the characteristic "hook effect" at high concentrations where binary complexes are favored over the ternary complex.[10]
Due to the requirement for specific expression vectors and reagents, researchers are advised to consult detailed protocols and resources from commercial providers like Promega for the practical implementation of NanoBRET™ assays.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 5. cellgs.com [cellgs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Ternary Complex Formation [worldwide.promega.com]
- 11. Ternary complex formation - Profacgen [profacgen.com]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the In Vitro Characterization of Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of targeting and eliminating disease-causing proteins by coopting the cell's own ubiquitin-proteasome system.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs are heterobifunctional molecules that induce the degradation of a target protein.[1] This is accomplished by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase, thereby forming a ternary complex that facilitates the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[2][3]
A crucial component of many successful PROTACs is the E3 ligase ligand. Thalidomide and its analogs, such as lenalidomide and pomalidomide, are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a substrate receptor of the CULLIN-RING Ligase 4 (CRL4) complex.[3][4] Functionalized thalidomide derivatives, such as those with a bromo-terminated linker (e.g., Thalidomide-O-C2-Br), serve as key building blocks in the synthesis of thalidomide-based PROTACs.[1][3] The terminal bromine provides a reactive handle for conjugation to a ligand specific for a POI.[1] The 4-position of the phthalimide ring is a common site for modification that generally preserves CRBN binding.[5]
These application notes provide a comprehensive guide to the in vitro characterization of thalidomide-based PROTACs, including detailed experimental protocols and data presentation guidelines.
Mechanism of Action: Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein, the PROTAC molecule, and the CRBN E3 ligase complex.[3] This proximity, orchestrated by the PROTAC, leads to the poly-ubiquitination of the target protein by an E2 ubiquitin-conjugating enzyme associated with the E3 ligase. The poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein into smaller peptides.[6]
Caption: Mechanism of action of a thalidomide-based PROTAC.
Data Presentation: Quantitative Analysis of PROTAC Activity
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters for quantifying PROTAC activity include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| Parameter | Description | Typical Assay |
| DC50 | The concentration of the PROTAC that results in 50% degradation of the target protein. | Western Blot, In-Cell Western, ELISA |
| Dmax | The maximum percentage of target protein degradation achieved at high PROTAC concentrations. | Western Blot, In-Cell Western, ELISA |
| IC50 | The concentration of the PROTAC that inhibits cell viability by 50%. | MTS Assay, CellTiter-Glo® |
| KD (binary) | The dissociation constant for the binding of the PROTAC to the target protein or the E3 ligase individually. | TR-FRET, FP, SPR, ITC |
| α (Cooperativity) | A measure of the cooperativity in the formation of the ternary complex. α > 1 indicates positive cooperativity. | TR-FRET, FP, SPR, ITC |
Experimental Workflow for PROTAC Evaluation
The in vitro characterization of a novel thalidomide-based PROTAC follows a logical progression from initial biochemical validation to cellular activity assessment.
Caption: Experimental workflow for PROTAC evaluation.
Experimental Protocols
Protocol 1: Ternary Complex Formation Assay (TR-FRET)
This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to quantify the formation of the POI-PROTAC-CRBN ternary complex in vitro.[7]
Materials:
-
Tagged POI (e.g., GST-tagged)
-
Tagged CRBN complex (e.g., His-tagged DDB1-CRBN)
-
Terbium (Tb)-conjugated anti-tag antibody (e.g., anti-GST) as the donor fluorophore
-
Acceptor fluorophore-conjugated anti-tag antibody (e.g., fluorescently labeled anti-His)
-
Thalidomide-based PROTAC of interest
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 0.1% BSA)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
In a 384-well plate, add the tagged POI, tagged CRBN complex, and the PROTAC dilutions.
-
Incubate the mixture at room temperature for 60 minutes to allow for ternary complex formation.
-
Add the Tb-conjugated donor antibody and the acceptor-conjugated antibody to the wells.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which the maximum signal is achieved.
Protocol 2: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[3]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRL4-CRBN E3 ligase complex
-
Recombinant POI
-
Ubiquitin
-
ATP
-
10X Ubiquitination Buffer
-
Thalidomide-based PROTAC of interest
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Primary antibody against the POI
Procedure:
-
Master Mix Preparation: Prepare a master mix containing ubiquitination buffer, ATP, E1, E2, ubiquitin, and the POI on ice.[3]
-
Reaction Setup: In separate tubes, combine the master mix, E3 ligase, and either the PROTAC (at various concentrations) or a vehicle control (DMSO).
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Western Blotting:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against the POI.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Data Analysis:
-
The appearance of higher molecular weight bands or a "smear" above the unmodified POI band indicates poly-ubiquitination.
-
Quantify the intensity of the ubiquitinated and non-ubiquitinated POI bands to assess the efficiency of the PROTAC.
Protocol 3: Cellular Protein Degradation Assay (Western Blot)
This protocol is a standard method to assess the efficacy of a PROTAC in degrading the target protein within a cellular context.[1][2]
Materials:
-
Cell line expressing the POI
-
Cell culture medium and supplements
-
Thalidomide-based PROTAC stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blot reagents
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (DMSO).[8]
-
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE.
-
-
Western Blotting:
-
Transfer the proteins to a membrane.
-
Block the membrane and incubate with primary antibodies for the POI and a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate.
-
Data Analysis:
-
Quantify the band intensities for the POI and the loading control.
-
Normalize the POI signal to the loading control for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Protocol 4: Cell Viability Assay (MTS Assay)
This protocol is used to evaluate the cytotoxic effects of the PROTAC on the chosen cell line.[1]
Materials:
-
Cells of interest
-
96-well clear plates
-
Thalidomide-based PROTAC of interest
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC or a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.
Logical Relationship of PROTAC-Mediated Degradation
The successful degradation of a target protein by a thalidomide-based PROTAC is dependent on a series of interconnected events, each of which can be assessed by the assays described above.
Caption: Logical flow of PROTAC-mediated protein degradation.
Conclusion
The in vitro characterization of thalidomide-based PROTACs is a multi-faceted process that requires a suite of biochemical and cellular assays to confirm the mechanism of action and quantify the potency and efficacy of these novel therapeutic agents. The protocols and guidelines presented in this document provide a robust framework for researchers to systematically evaluate their PROTAC candidates and advance the development of this promising class of drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Spectroscopic Analysis of Thalidomide-4-Br
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide, a glutamic acid derivative, has a complex history, initially marked by its tragic teratogenic effects and later by its successful repurposing as a potent immunomodulatory and anti-cancer agent. The synthesis and analysis of thalidomide analogs are crucial for the development of new therapeutics with improved efficacy and safety profiles. Thalidomide-4-Br, a brominated analog of thalidomide, is a key intermediate in the synthesis of various derivatives and Proteolysis Targeting Chimeras (PROTACs). Accurate structural confirmation and purity assessment of this compound are paramount for its use in further drug development.
This document provides detailed application notes and protocols for the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The information herein is intended to guide researchers in the structural elucidation and characterization of this important compound.
Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for this compound based on the analysis of related compounds and general principles of spectroscopy.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.10 | s | 1H | N-H (Glutarimide) |
| ~8.00 | d | 1H | Ar-H |
| ~7.85 | d | 1H | Ar-H |
| ~7.70 | dd | 1H | Ar-H |
| 5.15 - 5.25 | dd | 1H | CH (Glutarimide) |
| 2.85 - 3.00 | m | 1H | CH₂ (Glutarimide) |
| 2.55 - 2.70 | m | 1H | CH₂ (Glutarimide) |
| 2.00 - 2.15 | m | 2H | CH₂ (Glutarimide) |
Note: Chemical shifts are predictions and may vary slightly based on experimental conditions.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~172.9 | C=O (Glutarimide) |
| ~169.8 | C=O (Glutarimide) |
| ~167.1 | C=O (Phthalimide) |
| ~166.5 | C=O (Phthalimide) |
| ~137.0 | Ar-C |
| ~134.5 | Ar-C |
| ~132.0 | Ar-C |
| ~125.0 | Ar-C |
| ~124.0 | Ar-C |
| ~122.0 | Ar-C-Br |
| ~49.0 | CH (Glutarimide) |
| ~31.0 | CH₂ (Glutarimide) |
| ~22.0 | CH₂ (Glutarimide) |
Note: Chemical shifts are predictions and may vary slightly based on experimental conditions.
Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₁₃H₁₀BrN₂O₄⁺ | 336.9824 / 338.9803 |
| [M+Na]⁺ | C₁₃H₉BrN₂NaO₄⁺ | 358.9643 / 360.9623 |
Note: The presence of bromine results in a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 m/z units.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (400 MHz or higher recommended)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.
-
Vortex the vial to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal resolution.
-
For ¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
-
For ¹³C NMR:
-
Acquire a standard one-dimensional carbon spectrum with proton decoupling.
-
A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the signals to the corresponding protons and carbons in the this compound structure.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and confirm the elemental composition of this compound.
Materials:
-
This compound sample
-
Methanol (HPLC grade) or other suitable solvent
-
High-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol.
-
Ensure the sample is fully dissolved.
-
-
Instrument Setup and Data Acquisition:
-
Set up the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal intensity of the analyte.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).
-
Ensure the instrument is calibrated to provide high mass accuracy.
-
-
Data Analysis:
-
Identify the molecular ion peaks, which will appear as a characteristic isotopic doublet ([M+H]⁺ or [M+Na]⁺) due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
-
Compare the measured accurate mass of the molecular ions with the theoretically calculated mass for the elemental formula of this compound (C₁₃H₁₀BrN₂O₄). The mass difference should be within a few ppm.
-
Analyze the fragmentation pattern, if any, to gain further structural information.
-
Visualizations
Protocol for Assessing CRBN Engagement by Thalidomide-4-Br
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Cereblon (CRBN), a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4), is a critical target in therapeutic strategies involving targeted protein degradation.[1][2][3] Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), bind to CRBN and modulate its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, referred to as neosubstrates.[1][4] This mechanism is the basis for the therapeutic effects of IMiDs in treating various cancers, including multiple myeloma.[1]
The assessment of CRBN engagement by novel compounds, such as Thalidomide-4-Br, is a crucial step in the development of new molecular glues and Proteolysis Targeting Chimeras (PROTACs). Various robust in vitro and in-cell assays have been established to quantify the binding affinity and cellular engagement of ligands with CRBN. These assays are essential for confirming direct target interaction, determining potency, and understanding the structure-activity relationship (SAR) of new chemical entities.
Quantitative Data Summary
The following table summarizes representative binding affinities for thalidomide and its derivatives to CRBN, as determined by various methods. It is important to note that these values can vary depending on the specific assay conditions. Empirical validation is essential to determine the precise binding affinity of this compound.
| Compound | Assay Method | Reported Value (Kd/IC50) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM (Kd) | [5] |
| Thalidomide | Fluorescence Polarization (FP) | 404.6 nM (IC50) | [6] |
| (S)-thalidomide | TR-FRET | 11.0 nM (IC50) | [6] |
| (R)-thalidomide | TR-FRET | 200.4 nM (IC50) | [6] |
| Lenalidomide | Fluorescence Polarization (FP) | 296.9 nM (IC50) | [6] |
| Pomalidomide | Fluorescence Polarization (FP) | 264.8 nM (IC50) | [6] |
| Thalidomide 4-fluoride | Not Available | Not Available |
Signaling Pathway and Experimental Workflow Diagrams
CRBN Signaling Pathway
The diagram below illustrates the central role of CRBN within the CRL4 E3 ubiquitin ligase complex and the mechanism of action of thalidomide analogs.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
Application Notes & Protocols: Designing Linkers for Thalidomide-4-Br Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology with Thalidomide
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific, disease-causing proteins from the cellular environment.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs are heterobifunctional molecules that hijack the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of a target protein.[1][2][3]
A PROTAC molecule consists of three key components:
-
A ligand that binds to the Protein of Interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase).[7][8] This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for destruction by the 26S proteasome.[2][5][9] A key advantage of this approach is its catalytic nature; a single PROTAC molecule can mediate the degradation of multiple target protein molecules.[3][5]
Thalidomide and its analogs, such as lenalidomide and pomalidomide, are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a substrate receptor within the CUL4-DDB1-RBX1 E3 ligase complex (CRL4^CRBN^).[1][6][10] In the context of PROTACs, the thalidomide moiety serves as a highly effective "handle" to recruit the CRBN machinery to a desired target protein.[1][3] "Thalidomide-4-Br" refers to a functionalized thalidomide derivative where a linker is attached at the 4-position of the phthalimide ring, terminating in a reactive bromine atom. This position is a known site for modification that generally preserves CRBN binding, and the terminal bromide allows for straightforward conjugation to a POI ligand.[3]
The Central Role of the Linker in PROTAC Design
The linker is not merely a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[4][11] Its length, composition, and rigidity profoundly influence the formation and stability of the ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[8][12]
Key Linker Parameters:
-
Linker Length: The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[8][13]
-
Too Short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[12][13]
-
Too Long: An excessively long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to unproductive binding.[12][13]
-
Optimal Length: Studies have shown that for some targets, linkers of 15-17 atoms show optimal performance, while for others, even a single ethylene glycol unit extension can abolish degradation activity.[14]
-
-
Linker Composition: The chemical makeup of the linker significantly impacts the PROTAC's drug-like properties.[8]
-
Alkyl Chains: These are common starting points, offering high conformational flexibility.[8] However, they can increase hydrophobicity, which may enhance cell permeability but decrease aqueous solubility.[11]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility and hydrophilicity of PROTACs.[8][11] Their flexibility can facilitate the formation of a productive ternary complex.[11]
-
Hybrid Linkers: Approximately 65% of reported PROTACs contain both alkyl and PEG segments to balance these properties.[4]
-
-
Linker Rigidity and Attachment Points:
-
Rigid Linkers: Incorporating rigid elements like piperazine, piperidine, or alkyne motifs can reduce the entropic penalty upon binding and pre-organize the PROTAC for optimal ternary complex formation.[4][14][15]
-
Attachment Point: The connection point on both the thalidomide ligand and the POI ligand is crucial. For thalidomide, the 4-position of the phthalimide ring is a common and effective attachment site.[3] Altering the linker attachment point can be used to impart selectivity for the degradation of different proteins.[4]
-
Quantitative Data Summary
The efficacy of a PROTAC is quantified by its ability to induce target protein degradation. The key parameters are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Cellular potency is often measured by the half-maximal inhibitory concentration (IC50) in cell viability assays.
Table 1: Impact of Linker Composition on PROTAC Properties
| Linker Type | Key Characteristics | Impact on PROTAC Properties |
| Alkyl Chains | Flexible, hydrophobic.[8][11] | Can enhance cell permeability but may lead to poor aqueous solubility and off-target effects.[11] |
| PEG Chains | Flexible, hydrophilic.[8][11] | Can improve aqueous solubility.[11] The "chameleon effect" may aid membrane crossing.[8] |
| Rigid (e.g., Piperazine/Piperidine) | Conformationally restricted.[4][14] | May improve physicochemical properties and pre-organize the PROTAC for binding, but can also introduce steric hindrance.[11] |
Table 2: Representative Performance Data for Thalidomide-Based PROTACs
Note: Data is compiled from different studies for illustrative purposes; experimental conditions may vary.[6]
| PROTAC Name | Target Protein | Linker Description | DC50 | Dmax | Cell Line |
| dBET1 | BRD4 | PEG/Alkyl linker | 8 nM | >95% | MV4-11 |
| ARV-825 | BRD4 | Long PEG/Alkyl linker | 1 nM | >98% | RS4;11 |
| Compound 21 (Hypothetical) | BRD4 | Dihydroquinazolinone-based with PEG linker | ~500 nM (Degradation) | >90% | THP-1 |
| p38α Degrader | p38α | 15-17 atom PEG/Alkyl linker | Potent | High | Varies |
Diagrams and Workflows
PROTAC Mechanism of Action
Caption: PROTACs hijack the ubiquitin-proteasome system for targeted protein degradation.
Linker Design and Optimization Workflow
Caption: A systematic workflow for the rational design and optimization of PROTAC linkers.
Experimental Protocols
Protocol 1: Synthesis of a this compound Based PROTAC
This protocol describes a general procedure for conjugating a this compound derivative (e.g., Thalidomide-O-C2-Br) with a POI ligand containing a nucleophilic group (e.g., a primary amine or phenol).
Materials and Reagents:
-
Thalidomide-4-(linker)-Br (e.g., Thalidomide-O-C2-Br)
-
POI ligand with a primary amine or other nucleophilic handle
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
HPLC-grade solvents for purification (e.g., acetonitrile, water)
-
Analytical instruments: LC-MS, HRMS, and NMR
Procedure:
-
In a clean, dry vial, dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.
-
To this solution, add DIPEA (2.0-3.0 equivalents) to act as a base.
-
In a separate vial, dissolve Thalidomide-4-(linker)-Br (1.1-1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the Thalidomide-4-(linker)-Br solution dropwise to the POI ligand solution while stirring.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using reverse-phase preparative HPLC.
-
Characterize the final PROTAC product by LC-MS, HRMS, and NMR to confirm its identity and purity.
Protocol 2: Target Protein Degradation Assay (Western Blot)
This protocol quantifies the degradation of the target protein after treatment with the PROTAC.[3][16]
Materials and Reagents:
-
Cell line of interest
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Plating: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control. Incubate for a desired time period (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer.
-
Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each supernatant using a BCA or Bradford assay.
-
SDS-PAGE: Normalize the protein amounts for each sample, add loading buffer, boil, and separate the proteins by SDS-PAGE.
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST and incubate with the primary antibody for the loading control.
-
Wash the membrane again and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control band intensity. Plot the normalized protein levels against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
Protocol 3: Cereblon (CRBN) Competitive Binding Assay (Fluorescence Polarization)
This protocol confirms that the thalidomide moiety of the PROTAC is actively binding to its target, CRBN.[17]
Materials and Reagents:
-
Recombinant human Cereblon (CRBN) protein
-
Fluorescently labeled thalidomide probe (e.g., Cy5-thalidomide)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Test PROTAC and positive control (e.g., Pomalidomide)
-
Black, low-binding 96-well or 384-well plates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare serial dilutions of your test PROTAC and control compounds in assay buffer. Prepare working solutions of recombinant CRBN and the fluorescent probe in assay buffer.
-
Assay Setup: In a multi-well plate, add the assay buffer.
-
Add the test PROTAC or control compound at various concentrations.
-
Add the diluted CRBN protein to all wells except the negative control (probe only). Incubate for 30-60 minutes at room temperature.
-
Initiate the binding reaction by adding the diluted fluorescent thalidomide probe to all wells.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Data Acquisition: Read the fluorescence polarization on a microplate reader using appropriate excitation and emission wavelengths (e.g., ~635 nm excitation and ~675 nm emission for Cy5).
-
Data Analysis: Calculate the change in fluorescence polarization relative to the positive (no CRBN) and negative (no competitor) controls. Plot the data against the log of the PROTAC concentration and fit a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of PROTAC required to displace 50% of the fluorescent probe.
Conclusion
The design of the linker is a multifaceted challenge that is central to the development of effective and drug-like this compound based PROTACs. A systematic approach, involving the careful selection of linker length, composition, and attachment points, is essential. By combining rational design with robust biological evaluation as outlined in these protocols, researchers can optimize PROTAC performance, leading to the development of novel therapeutics for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 5. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Cellular Uptake and Permeability Assays of Thalidomide-4-Br PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins. Thalidomide-4-Br based PROTACs utilize a derivative of thalidomide to engage the Cereblon (CRBN) E3 ubiquitin ligase, which then tags the protein of interest for degradation by the proteasome.[1][] The cellular uptake and permeability of these PROTACs are critical parameters that determine their efficacy, as they must penetrate the cell membrane to reach their intracellular targets.[3][4]
These application notes provide detailed protocols for assessing the cellular uptake and permeability of this compound PROTACs. The included methodologies for Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 cell permeability, cellular uptake quantification, and target protein degradation analysis will enable researchers to characterize and optimize their PROTAC candidates.
Signaling Pathway of this compound PROTACs
This compound PROTACs function by hijacking the cell's ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to the target protein of interest (POI) and the CRBN E3 ligase, forming a ternary complex.[1] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][5]
Caption: Mechanism of this compound PROTAC-induced protein degradation.
Data Presentation: Quantitative Analysis of Permeability and Degradation
The following tables present hypothetical, yet representative, quantitative data for a series of this compound PROTACs to illustrate how experimental results can be structured for clear comparison.
Table 1: Permeability of this compound PROTACs
| Compound ID | PAMPA Papp (10-6 cm/s) | Caco-2 Papp (A-B) (10-6 cm/s) | Caco-2 Papp (B-A) (10-6 cm/s) | Efflux Ratio | Permeability Classification |
| PROTAC-A | 0.8 | 0.5 | 1.5 | 3.0 | Low |
| PROTAC-B | 2.5 | 1.8 | 2.0 | 1.1 | Moderate |
| PROTAC-C | 5.2 | 4.5 | 4.8 | 1.1 | High |
| PROTAC-D | 0.3 | 0.1 | 0.9 | 9.0 | Low (Efflux Substrate) |
Papp: Apparent Permeability Coefficient. Efflux Ratio = Papp(B-A) / Papp(A-B). An efflux ratio >2 suggests active efflux.[6]
Table 2: Cellular Uptake and Target Degradation
| Compound ID | Intracellular Conc. (µM) at 1 µM dose | DC50 (nM) | Dmax (%) |
| PROTAC-A | 0.2 | 150 | 85 |
| PROTAC-B | 0.8 | 50 | 95 |
| PROTAC-C | 1.5 | 25 | 98 |
| PROTAC-D | 0.05 | >1000 | 20 |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of protein degradation.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.[3][7]
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Phosphatidylcholine in dodecane solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound PROTAC stock solutions in DMSO
Procedure:
-
Prepare Donor Solutions: Dilute PROTAC stock solutions to the final desired concentration (e.g., 100 µM) in PBS. The final DMSO concentration should be ≤ 1%.[8]
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.[8]
-
Coat Filter Plate: Add 5 µL of the phosphatidylcholine/dodecane solution to each well of the filter plate.[8]
-
Assemble Sandwich: Add 150 µL of the donor solution to each well of the coated filter plate. Carefully place the filter plate onto the acceptor plate.[8]
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle agitation.[8]
-
Sample Analysis: After incubation, determine the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.[8]
-
Calculate Apparent Permeability (Papp): Use the following equation to calculate the Papp value.
Caco-2 Permeability Assay
The Caco-2 permeability assay is considered the gold standard for in vitro prediction of human intestinal drug absorption, as it accounts for passive diffusion, active transport, and efflux.[6][9] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[10][11]
Caption: Workflow for the bidirectional Caco-2 permeability assay.
Materials:
-
Caco-2 cells
-
Transwell™ plates (e.g., 24-well)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)
-
TEER meter
-
This compound PROTAC stock solutions in DMSO
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell™ inserts and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.[6]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use inserts with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).[3]
-
Permeability Assay (Apical to Basolateral - A to B): a. Wash the monolayer with transport buffer. b. Add the PROTAC solution to the apical (donor) compartment. c. Add fresh transport buffer to the basolateral (acceptor) compartment. d. Incubate at 37°C with gentle shaking. e. At specified time points, collect samples from the basolateral compartment.
-
Permeability Assay (Basolateral to Apical - B to A): a. Follow the same procedure as above, but add the PROTAC solution to the basolateral (donor) compartment and collect samples from the apical (acceptor) compartment.[6]
-
Sample Analysis: Quantify the PROTAC concentration in the collected samples using a validated LC-MS/MS method.[11]
-
Calculate Papp and Efflux Ratio: Calculate the Papp for both directions and determine the efflux ratio.[6]
Cellular Uptake by LC-MS/MS
This protocol quantifies the intracellular concentration of the this compound PROTAC.
Materials:
-
Target cell line
-
Cell culture plates (e.g., 6-well)
-
This compound PROTAC
-
Ice-cold PBS
-
Lysis buffer
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the desired concentration of the PROTAC for a specified time.
-
Cell Harvesting: a. Aspirate the medium and wash the cells twice with ice-cold PBS. b. Lyse the cells with a known volume of lysis buffer. c. Collect the cell lysate.
-
Sample Preparation: a. Perform protein precipitation (e.g., with acetonitrile).[12] b. Centrifuge to pellet the protein and collect the supernatant. c. Dry the supernatant and reconstitute in a suitable solvent for LC-MS/MS analysis.[12]
-
Quantification: Analyze the samples by LC-MS/MS to determine the PROTAC concentration.[13] Normalize the concentration to the cell number.
Western Blot for Target Protein Degradation
Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[5][14]
Caption: Workflow for Western blot analysis of protein degradation.
Materials:
-
Cell lysates from PROTAC-treated cells
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Sample Preparation: Mix cell lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[14]
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel.[14]
-
Protein Transfer: Transfer the separated proteins to a membrane.[5]
-
Blocking: Block the membrane for 1 hour at room temperature.[5]
-
Antibody Incubation: a. Incubate with the primary antibody against the target protein overnight at 4°C.[5] b. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[5]
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
HiBiT Assay for Target Engagement and Degradation Kinetics
The HiBiT assay is a sensitive, luminescence-based method for monitoring protein levels in real-time, allowing for detailed kinetic analysis of PROTAC-induced degradation.[15][16] This requires a cell line where the target protein is endogenously tagged with the HiBiT peptide.
Procedure Outline:
-
Cell Line Generation: Use CRISPR/Cas9 to insert the HiBiT tag into the endogenous locus of the gene encoding the target protein in a cell line stably expressing the LgBiT protein.[17]
-
Assay: a. Plate the HiBiT-tagged cells in a white, opaque 96-well plate. b. Add the this compound PROTAC at various concentrations. c. At desired time points (for endpoint assays) or continuously (for kinetic assays), add the lytic detection reagent containing the LgBiT protein and substrate. d. Measure luminescence using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of HiBiT-tagged protein. Calculate the percentage of degradation relative to control wells. For kinetic assays, plot the signal over time to determine degradation rates.
Conclusion
The protocols and guidelines presented in these application notes provide a comprehensive framework for the evaluation of the cellular uptake and permeability of this compound PROTACs. A thorough characterization using these assays is essential for the selection and optimization of PROTAC candidates with favorable drug-like properties, ultimately leading to the development of more effective targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. enamine.net [enamine.net]
- 10. Caco-2 Permeability Assay | AxisPharm [axispharm.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. sciex.com [sciex.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Lysineless HiBiT and NanoLuc Tagging Systems as Alternative Tools for Monitoring Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 17. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Synthesis of Thalidomide-4-Br
Welcome to the technical support center for the synthesis of Thalidomide-4-Br. This resource is designed for researchers, chemists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help improve the yield and purity of your this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: There are two primary synthetic strategies for this compound. The first involves the direct bromination of thalidomide as the final step. A second common approach is a multi-step synthesis starting from 4-bromophthalic anhydride, which is then reacted with a glutamine derivative followed by cyclization. The choice of route often depends on the availability of starting materials, desired scale, and purification capabilities.
Q2: I am observing a low yield in the direct bromination of thalidomide. What are the likely causes?
A2: Low yields in the direct bromination of thalidomide can stem from several factors. Incomplete reaction is a common issue, which can be addressed by optimizing the reaction time, temperature, or the equivalents of the brominating agent. Side reactions, such as over-bromination (di- or tri-bromination) or degradation of the thalidomide core under harsh conditions, can also significantly reduce the yield of the desired product. Additionally, product loss during workup and purification is a frequent contributor to low isolated yields.
Q3: How can I minimize the formation of poly-brominated impurities?
A3: To minimize the formation of poly-brominated species, it is crucial to control the stoichiometry of the brominating agent. Using a slight excess (e.g., 1.05-1.2 equivalents) of the brominating agent is often sufficient. Running the reaction at a lower temperature can also enhance selectivity for mono-bromination. Monitoring the reaction progress closely using techniques like TLC or LC-MS allows for quenching the reaction once the starting material is consumed and before significant formation of di-brominated products occurs.
Q4: What is the best method to purify crude this compound?
A4: Column chromatography is the most effective method for purifying this compound from unreacted starting materials and side products. A silica gel stationary phase with a gradient elution system, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, provides good separation. Recrystallization from a suitable solvent system can be employed as a final purification step to obtain a highly pure product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | - Insufficiently active brominating agent.- Low reaction temperature.- Inadequate reaction time.- Presence of moisture or other inhibitors. | - Ensure the quality and activity of your brominating agent (e.g., use freshly opened or purified NBS).- Gradually increase the reaction temperature and monitor for product formation.- Extend the reaction time, tracking the progress by TLC or LC-MS.- Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Products (Poor Selectivity) | - Excess brominating agent.- High reaction temperature.- Inappropriate solvent. | - Carefully control the stoichiometry of the brominating agent (1.05-1.2 equivalents).- Perform the reaction at a lower temperature to favor mono-bromination.- Screen different solvents to improve the regioselectivity of the reaction. |
| Product Degradation | - Harsh reaction conditions (e.g., strong acid or base, high temperature).- Prolonged reaction times. | - Use milder reaction conditions where possible.- Monitor the reaction closely and quench it as soon as the starting material is consumed.- Employ a buffered system if pH sensitivity is suspected. |
| Difficulty in Isolating the Product | - Product is highly soluble in the workup solvents.- Formation of an emulsion during extraction. | - Minimize the volume of solvent used for extraction.- Use a different set of extraction solvents.- To break emulsions, try adding brine or filtering the mixture through celite. |
| Co-elution of Impurities during Chromatography | - Inappropriate solvent system.- Overloading of the column. | - Optimize the solvent system for column chromatography using TLC to achieve better separation (aim for an Rf of ~0.2-0.3 for the product).- Reduce the amount of crude material loaded onto the column. |
Data Presentation: Optimization of Reaction Conditions
The following table summarizes representative data on how different reaction parameters can influence the yield of this compound via direct bromination of thalidomide. Please note that these are illustrative examples, and optimal conditions should be determined experimentally for your specific setup.
| Entry | Brominating Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NBS (1.1) | Acetic Acid | 80 | 4 | 65 |
| 2 | NBS (1.1) | Acetic Acid | 100 | 2 | 75 |
| 3 | NBS (1.5) | Acetic Acid | 100 | 2 | 70 (with di-bromo impurity) |
| 4 | Br₂ (1.1) in Acetic Acid | Acetic Acid | 60 | 6 | 55 |
| 5 | NBS (1.1) | Acetonitrile | Reflux | 8 | 50 |
| 6 | NBS (1.1) with H₂SO₄ (cat.) | Acetic Acid | 80 | 2 | 80 |
NBS: N-Bromosuccinimide
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Bromination of Thalidomide
Materials:
-
Thalidomide
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Sodium thiosulfate solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thalidomide (1 equivalent) in glacial acetic acid.
-
Add N-Bromosuccinimide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (disappearance of the thalidomide spot on TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir for 30 minutes.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dissolve the crude solid in ethyl acetate and wash sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure this compound.
Protocol 2: Synthesis of this compound from 4-Bromophthalic Anhydride
Materials:
-
4-Bromophthalic anhydride
-
L-Glutamine
-
Triethylamine
-
Acetic anhydride
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Diethyl ether
-
Hydrochloric acid (1M)
Procedure: Step 1: Synthesis of N-(4-Bromo-1,3-dioxoisoindolin-2-yl)-L-glutamine
-
Suspend 4-bromophthalic anhydride (1 equivalent) and L-glutamine (1 equivalent) in toluene.
-
Add triethylamine (1.1 equivalents) dropwise to the suspension.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and collect the precipitate by filtration.
-
Wash the solid with cold toluene and then water. Dry under vacuum.
Step 2: Cyclization to this compound
-
To the product from Step 1, add acetic anhydride and a catalytic amount of sodium acetate.
-
Heat the mixture at 120-130 °C for 2 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the direct bromination of thalidomide.
Caption: Troubleshooting logic for this compound synthesis.
Overcoming solubility issues with Thalidomide-4-Br
Welcome to the technical support center for Thalidomide-4-Br. This resource provides troubleshooting guides and frequently asked questions to help researchers and scientists overcome common challenges related to the solubility and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound, and why is it so low?
Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A2: Due to its hydrophobic characteristics, this compound should be dissolved in an organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a common and effective choice for thalidomide and its analogs.[3][6] Other suitable organic solvents include dimethylformamide (DMF), pyridine, dioxane, and tetrahydrofuran (THF).[6] It is sparingly soluble in acetone and methanol.[6] Always ensure the compound is fully dissolved before making further dilutions.
Q3: My this compound precipitated when I diluted my DMSO stock into my aqueous experimental buffer. What caused this?
A3: This is a common issue known as "crashing out" of solution. This compound is highly soluble in a polar aprotic solvent like DMSO but poorly soluble in water.[1][6] When a small volume of your concentrated DMSO stock is added to a large volume of aqueous buffer, the solvent environment changes dramatically. The DMSO is diluted to a point where it can no longer keep the highly hydrophobic compound dissolved, causing it to precipitate. To avoid this, it's crucial to ensure the final concentration of the organic solvent (like DMSO) is sufficient to maintain solubility, or to use other solubilization techniques.
Q4: Are there any stability concerns I should be aware of when working with this compound in solution?
A4: Yes, stability can be a concern. The thalidomide scaffold is susceptible to hydrolysis in aqueous media, particularly at certain pH values.[3][7] Furthermore, the chiral center on the glutarimide ring can be unstable, potentially leading to epimerization (interconversion of isomers) in solution.[3] This can result in a loss of biological activity over time. It is highly recommended to prepare fresh dilutions from a frozen stock solution for each experiment and to minimize the time the compound spends in aqueous media before use.[3]
Troubleshooting Guide: Compound Precipitation in Aqueous Media
This guide provides a step-by-step approach to resolving precipitation issues encountered when diluting your this compound stock solution into aqueous buffers or cell culture media.
Caption: Troubleshooting workflow for addressing compound precipitation.
Data & Protocols
Quantitative Data Summary
For researchers requiring specific concentrations, understanding the solubility limits in various solvents is crucial. The following tables summarize qualitative solubility data for the parent compound, thalidomide, and provide an overview of common enhancement techniques that can be applied to this compound.
Table 1: Qualitative Solubility of Thalidomide in Common Laboratory Solvents
| Solvent | Solubility | Reference |
|---|---|---|
| DMSO (Dimethyl sulfoxide) | Soluble | [6] |
| DMF (Dimethylformamide) | Soluble | [6] |
| Pyridine | Soluble | [6] |
| Dioxane | Soluble | [6] |
| THF (Tetrahydrofuran) | Soluble | [6] |
| Acetone | Sparingly Soluble | [6] |
| Methanol | Sparingly Soluble | [6] |
| Ethanol (boiling) | Sparingly Soluble | [6] |
| Water | Poorly Soluble (~50 µg/mL) | [2][3] |
| Ethyl Acetate, Diethyl Ether, Hexane, DCM | Almost Insoluble |[6] |
Table 2: Overview of Solubility Enhancement Techniques
| Technique | Description | Advantages | Considerations |
|---|---|---|---|
| Co-solvency | Adding a water-miscible organic solvent (e.g., ethanol, propylene glycol) to the aqueous medium.[1][8] | Simple to implement for in vitro assays. | The organic solvent may have biological effects or interfere with the assay. High concentrations can be toxic to cells. |
| pH Adjustment | Modifying the pH of the solution to ionize the compound, increasing its solubility.[9][10] | Effective for compounds with acidic or basic functional groups. | Thalidomide's imide proton is weakly acidic. May not be suitable for all experimental systems (e.g., cell culture with specific pH requirements). |
| Surfactants | Using detergents (e.g., Tween-20, Triton X-100) to form micelles that encapsulate the hydrophobic drug.[1][11] | Effective at low concentrations for in vitro enzyme assays.[11] | Can be toxic to cells above the critical micelle concentration (CMC).[11] |
| Complexation | Using cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin) to form inclusion complexes where the drug sits in the hydrophobic core.[2][10] | Can dramatically increase aqueous solubility (e.g., >30-fold for thalidomide).[2] | Requires careful formulation and characterization. May alter drug availability. |
| Solid Dispersion | Dispersing the drug in a hydrophilic carrier at a solid state to improve dissolution rate and apparent solubility.[5] | Enhances both solubility and dissolution.[5] | Requires specialized formulation techniques (e.g., solvent evaporation, hot-melt extrusion). |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution and Dilution for Cell-Based Assays
-
Preparation of 10 mM Stock Solution in DMSO:
-
Calculate the mass of this compound needed for your desired volume of 10 mM stock solution.
-
Weigh the compound accurately in a suitable microcentrifuge tube or vial.
-
Add the calculated volume of high-purity, anhydrous DMSO.
-
Vortex thoroughly for 2-5 minutes until the compound is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.
-
Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Dilution into Cell Culture Medium (Example: 10 µM Final Concentration):
-
Problem: Direct dilution of 1 µL of 10 mM stock into 1 mL of media (1:1000) often leads to precipitation.
-
Recommended Method (Serial Dilution): a. Prepare an intermediate dilution. Thaw one aliquot of your 10 mM stock solution. b. In a sterile tube, add 5 µL of the 10 mM stock to 495 µL of sterile DMSO or cell culture medium to create a 100 µM intermediate solution. Vortex gently to mix. Note: Using medium for the intermediate step can sometimes help pre-acclimate the compound. c. Add the required volume of the 100 µM intermediate solution to your final volume of cell culture medium to achieve the 10 µM final concentration (e.g., 100 µL of 100 µM solution into 900 µL of medium). d. Mix immediately and thoroughly by gentle inversion or pipetting. Visually inspect for any signs of precipitation before adding to cells. The final DMSO concentration in this example is 1%, which is tolerated by most cell lines, but should be kept consistent across all experimental conditions, including vehicle controls.
-
Diagrams and Visualizations
Mechanism of Co-solvency
Caption: How a co-solvent bridges the polarity gap between a drug and water.
General Mechanism of Action for Thalidomide Analogs
Thalidomide and its analogs often function as "molecular glues." This diagram illustrates the general mechanism by which they induce the degradation of target proteins.
Caption: Molecular glue mechanism of thalidomide analogs.[3]
References
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid dispersions enhance solubility, dissolution, and permeability of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
PROTAC Synthesis Technical Support Center: Troubleshooting with Thalidomide-4-Br
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists encountering challenges during the synthesis and application of PROTACs utilizing Thalidomide-4-Br.
Frequently Asked Questions (FAQs)
Q1: My synthesized PROTAC using this compound has very poor solubility in aqueous buffers. Why is this happening and what can I do?
A1: Poor aqueous solubility is a common issue with thalidomide-based PROTACs.[1][2] These molecules are often large and lipophilic, placing them beyond the typical "Rule of Five" for drug-like compounds.[1] The inherent characteristics of the thalidomide moiety, the protein of interest (POI) ligand, and the linker all contribute to this challenge.
Troubleshooting Steps:
-
Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO.[2] For aqueous buffers, introduce a small percentage of a co-solvent such as ethanol or PEG-400 to improve solubility.
-
pH Adjustment: If your PROTAC contains ionizable groups, its solubility will be pH-dependent. Experiment with buffers at different pH values to find the optimal condition for solubility.[2]
-
Formulation Strategies: For in vivo studies, advanced formulations like amorphous solid dispersions or lipid-based systems might be necessary.[2]
Q2: The yield of my PROTAC synthesis is consistently low. What are the potential causes and how can I optimize the reaction?
A2: Low yields in PROTAC synthesis can stem from several factors, including incomplete reactions, side reactions, or purification issues. This compound is a reactive building block, and the success of the conjugation depends heavily on the reaction conditions.
Optimization Strategies:
-
Base Selection: The choice and amount of base (e.g., DIPEA, K₂CO₃) are critical. An excess of a strong base can lead to side reactions. A systematic screening of different bases and their stoichiometry is recommended.
-
Reaction Time and Temperature: Monitor the reaction progress closely using LC-MS.[3][4] Reactions are typically stirred at room temperature for 12-24 hours, but gentle heating (40-50°C) may be required for less reactive binding partners.[4]
-
Reagent Purity: Ensure the purity of your this compound, POI ligand, and solvents. Impurities can interfere with the reaction.
-
Solid-Phase Synthesis: For creating libraries of PROTACs with different linkers, consider a solid-phase synthesis approach, which can simplify purification and drive reactions to completion.[5][6]
Q3: My purified PROTAC does not show any degradation of the target protein. What should I investigate?
A3: A lack of target degradation is a multifaceted problem. A systematic approach is crucial to pinpoint the issue.[7][8]
Initial Troubleshooting Checklist:
-
Confirm PROTAC Integrity: Verify the chemical structure, purity (>95%), and stability of your PROTAC using LC-MS and NMR.[7][8]
-
Verify E3 Ligase Expression: Ensure that the cell line used for your assay expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by thalidomide.[8]
-
Assess Target Engagement: Confirm that your PROTAC can independently bind to both the target protein and CRBN.[8]
-
Check for the "Hook Effect": Using excessively high concentrations of a PROTAC can lead to the formation of non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the functional ternary complex (Target-PROTAC-CRBN), which reduces degradation efficiency.[8][9] It is important to test a broad range of concentrations.
Troubleshooting Guides
Guide 1: Low Reaction Yield
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Incomplete Reaction | Monitor reaction progress by LC-MS. Extend reaction time or slightly increase temperature (e.g., to 40-50°C).[4] | Increased product formation. |
| Suboptimal Base | Screen different non-nucleophilic bases (e.g., DIPEA, Hunig's base) and vary the molar equivalents (typically 2-3 eq.). | Improved yield and reduced side products. |
| Reagent Degradation | Use fresh, anhydrous solvents and ensure the purity of starting materials. | Consistent and reproducible yields. |
| Steric Hindrance | If the nucleophilic site on the POI ligand is sterically hindered, consider a longer, more flexible linker to attach to this compound. | Successful conjugation. |
Guide 2: Poor PROTAC Solubility
| Potential Cause | Troubleshooting Action | Expected Outcome |
| High Lipophilicity | Prepare a concentrated stock in 100% DMSO.[2] For aqueous assays, use a final DMSO concentration of <1%. | PROTAC remains in solution for in vitro assays. |
| Precipitation in Aqueous Buffer | Introduce co-solvents like ethanol, PEG-400, or glycerol into the aqueous buffer.[2] | Improved solubility and prevention of precipitation. |
| pH-dependent Solubility | Determine the pKa of your PROTAC and adjust the buffer pH accordingly. Acidic PROTACs are more soluble at higher pH, and basic PROTACs at lower pH.[2] | Enhanced solubility in the desired buffer system. |
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC via Nucleophilic Substitution
This protocol describes a general method for conjugating this compound to a POI ligand containing a primary or secondary amine.
Materials:
-
This compound
-
POI ligand with a primary or secondary amine
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
HPLC-grade solvents for purification
-
LC-MS, HRMS, and NMR for analysis
Procedure:
-
In a clean, dry vial, dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.
-
To this solution, add DIPEA (2.0-3.0 equivalents).
-
In a separate vial, dissolve this compound (1.1-1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the this compound solution dropwise to the POI ligand solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS until the starting materials are consumed.[3]
-
Upon completion, quench the reaction with water and dilute with a suitable solvent for purification.
-
Purify the crude product using reverse-phase preparative HPLC.
-
Collect and lyophilize the fractions containing the pure PROTAC.
-
Confirm the identity and purity of the final product by HRMS and NMR spectroscopy.[3]
Protocol 2: Western Blot for Target Protein Degradation
This protocol outlines the steps to assess the ability of a synthesized PROTAC to induce the degradation of a target protein in a cellular context.
Materials:
-
Cultured cells expressing the target protein
-
Complete cell culture medium
-
Synthesized PROTAC stock solution (e.g., 10 mM in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-Actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare a serial dilution of the PROTAC in cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[10]
-
-
Cell Lysis:
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody for the target protein and loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control and then to the vehicle control to determine the percentage of remaining protein.[10]
-
Visualizations
Caption: A generalized workflow for the synthesis of a PROTAC using this compound.
Caption: The PROTAC-mediated protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Linker Length for Thalidomide-4-Br PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of Thalidomide-4-Br Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a this compound PROTAC?
There is no single optimal linker length; it is target-dependent and must be determined empirically.[1] The ideal length depends on the specific protein of interest (POI) and the E3 ligase, as it needs to facilitate the formation of a stable and productive ternary complex.[1] Studies have shown that for some targets, shorter linkers are more effective, while for others, longer linkers are required to achieve potent degradation.[1] For example, in the case of p38α degradation, PROTACs with linkers of 15-17 atoms showed optimal performance, whereas those with linkers shorter than 15 atoms were less effective.[1][2]
Q2: What are the most common types of linkers used for thalidomide-based PROTACs?
The most common linker motifs are polyethylene glycol (PEG) and alkyl chains due to their synthetic tractability and ability to systematically vary length.[1] However, more rigid linkers incorporating elements like piperazine/piperidine rings or alkynes are increasingly being used to improve physicochemical properties and conformational restriction.[1] The choice of linker type can significantly impact a PROTAC's permeability, solubility, and metabolic stability.[1]
Q3: How does the linker attachment point on the thalidomide moiety affect PROTAC activity?
The point of linker attachment on the thalidomide scaffold is a critical design parameter. The most explored positions are C4, C5, and the glutarimide nitrogen (N-position).[3] The choice of attachment point significantly impacts a PROTAC's physicochemical properties, ternary complex formation, degradation efficiency, and even its off-target effects.[3] It is crucial to experimentally evaluate different attachment points to identify the optimal connection for a given target.
Q4: What are the known off-target effects of thalidomide-based PROTACs?
Yes, the thalidomide moiety can act as a "molecular glue" and induce the degradation of "neosubstrate" proteins, such as IKZF1 and IKZF3.[4] This can lead to off-target effects and potential toxicity. It is crucial to assess the degradation of known thalidomide neosubstrates in your experiments, for example, by Western blotting.[4]
Troubleshooting Guide
Problem 1: My PROTAC shows high binding affinity to the target protein and E3 ligase in binary assays but fails to induce target degradation.
This is a common challenge that often points to issues with ternary complex formation.[5] The linker is critical for enabling the productive assembly of the Target-PROTAC-E3 Ligase complex. Here are several potential linker-related problems and troubleshooting steps:
-
Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive binding.[5]
-
Troubleshooting Step: Synthesize and test a library of PROTACs with varying linker lengths and rigidities. Systematically increase or decrease the linker length (e.g., by adding or removing ethylene glycol units) and incorporate rigid moieties to restrict conformational freedom.[1]
-
-
Unfavorable Ternary Complex Conformation: The linker might orient the target protein in a way that the lysine residues available for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme.[5]
-
Troubleshooting Step: Experiment with different linker attachment points on both the warhead and the thalidomide ligand.[6] This can alter the vector of the linker and promote a more productive ternary complex conformation.
-
-
Poor Physicochemical Properties: The linker might contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target.[5]
Problem 2: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.
The "hook effect" occurs when high concentrations of a PROTAC lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex.[5] While this is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity.
-
Enhance Ternary Complex Cooperativity: A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second.[5]
-
Troubleshooting Step: Modify the linker to be more rigid, which can pre-organize the PROTAC for a more favorable ternary complex formation and enhance cooperativity.[5]
-
-
Optimize Linker Length: The optimal linker length is crucial for maximizing the stability of the ternary complex.[]
-
Troubleshooting Step: Systematically vary the linker length to find the optimal distance that favors the formation of the ternary complex over binary complexes.[9]
-
Problem 3: My PROTAC degrades the target protein but also shows significant off-target effects.
-
Suboptimal Linker for Selective Ternary Complex Formation: The current linker may allow for the formation of productive ternary complexes with off-target proteins.[1]
-
Troubleshooting Step: Systematically vary the linker length and rigidity. A shorter or more rigid linker can sometimes enhance selectivity by imposing stricter conformational requirements for ternary complex formation.[1]
-
Data Presentation
Table 1: Effect of Linker Length on BRD4 Degradation by Thalidomide-Based PROTACs
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | PEG | 12 | >1000 | <20 |
| PROTAC B | PEG | 16 | 100 | 85 |
| PROTAC C | PEG | 21 | 3 | 96 |
| PROTAC D | PEG | 29 | 292 | 76 |
Note: This table presents representative data based on trends reported in the literature to illustrate the impact of linker length. Actual values will vary depending on the specific PROTAC, warhead, and experimental conditions.[4]
Table 2: Physicochemical Properties of Representative PROTACs with Different Linker Types
| PROTAC | Linker Type | Molecular Weight (Da) | cLogP | TPSA (Ų) | Permeability (PAMPA, 10⁻⁶ cm/s) |
| PROTAC X | Alkyl | 850 | 5.2 | 180 | 1.5 |
| PROTAC Y | PEG3 | 950 | 4.5 | 220 | 0.8 |
| PROTAC Z | PEG5 | 1050 | 3.8 | 260 | 0.4 |
Note: This table illustrates general trends in how linker composition can affect the physicochemical properties of PROTACs.[4]
Experimental Protocols
Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation
This protocol describes a general procedure for assessing target protein degradation by Western blotting.[4][7]
Materials:
-
Cells expressing the target protein
-
PROTACs of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of your PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Wash cells with PBS and lyse them using cell lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detector.
Protocol 2: Ternary Complex Formation Assay (NanoBRET)
This protocol outlines a general procedure for assessing ternary complex formation in live cells.[7]
Materials:
-
Cell line co-expressing the target protein fused to a NanoLuc luciferase (e.g., HiBiT) and the E3 ligase (CRBN) fused to a fluorescent acceptor (e.g., HaloTag)
-
PROTAC of interest
-
NanoBRET Nano-Glo Substrate and HaloTag NanoBRET 618 Ligand
Procedure:
-
Seed the engineered cells in a white, 96-well plate.
-
Add the HaloTag NanoBRET 618 Ligand to the cells and incubate.
-
Treat the cells with a serial dilution of the PROTAC.
-
Add the NanoBRET Nano-Glo Substrate.
-
Measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader.
Mandatory Visualizations
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Caption: Experimental workflow for linker optimization.
Caption: Logical workflow for troubleshooting lack of degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Thalidomide-4-Br Containing PROTACs
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Thalidomide-4-Br containing PROTACs. The focus is to address common stability issues that can lead to experimental variability and to provide strategies for mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in thalidomide-based PROTACs?
A1: The primary cause of instability for thalidomide and its derivatives in aqueous solutions is the hydrolytic degradation of the amide bonds in the glutarimide and phthalimide rings.[1][2] This process is dependent on factors like pH and temperature and leads to ring-opening, which inactivates the Cereblon (CRBN) binding motif essential for PROTAC function.[1][2][3]
Q2: How does the instability of my this compound PROTAC affect my experimental results?
A2: Compound instability can significantly impact experimental outcomes, often leading to results that are inconsistent or show lower-than-expected efficacy.[4] Degradation of the PROTAC in stock solutions or within the cell culture medium reduces the effective concentration of the active molecule, resulting in diminished target protein degradation.[2]
Q3: What are the ideal storage and handling conditions for these PROTACs?
A3: To maximize stability, stock solutions should be prepared in an anhydrous solvent such as DMSO and stored at -20°C or -80°C.[5] It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[5] When preparing for experiments, minimize the time the PROTAC spends in aqueous cell culture media before being added to cells. Always prepare fresh working solutions from the DMSO stock for each experiment.[2]
Q4: Are there more stable alternatives to the standard thalidomide moiety for CRBN recruitment?
A4: Yes, research has led to the development of novel CRBN binders with improved chemical stability. For example, phenyl glutarimides and conformationally locked benzamide derivatives have been shown to retain CRBN affinity while exhibiting significantly better stability compared to traditional phthalimide-based recruiters.[6] These next-generation binders can be incorporated into PROTAC design to overcome the limitations of thalidomide.[6][7]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Problem 1: I am observing inconsistent or weak target protein degradation between experiments.
-
Possible Cause: This is a classic sign of compound instability.[4] Your PROTAC may be degrading in the cell culture medium over the time course of your experiment.
-
Troubleshooting Steps:
-
Assess Stability: Perform a stability assay by incubating your PROTAC in the specific cell culture medium you use for the duration of your experiment (e.g., 24, 48, 72 hours). Collect aliquots at various time points and analyze the concentration of the intact PROTAC using LC-MS.[2]
-
Prepare Fresh Solutions: Always prepare fresh dilutions of your PROTAC in media immediately before treating your cells. Do not store PROTACs in aqueous solutions.[2]
-
Standardize Cell Culture: Ensure your cell culture conditions are consistent, including cell passage number and confluency, as these can also affect the ubiquitin-proteasome system.[4]
-
Problem 2: My dose-response curve for target degradation is bell-shaped (the "hook effect"). Is this related to stability?
-
Possible Cause: The "hook effect" is generally not a result of compound instability but rather a phenomenon inherent to PROTACs.[8][9] At very high concentrations, the PROTAC is more likely to form separate binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the productive ternary complex (Target-PROTAC-CRBN) required for degradation.[9]
-
Troubleshooting Steps:
-
Perform a Full Dose-Response: Test a wider range of PROTAC concentrations, including several lower concentrations, to fully characterize the dose-response relationship and identify the optimal concentration range for maximal degradation.[8]
-
Optimize Linker: The linker can influence the stability of the ternary complex. A more stable ternary complex can sometimes mitigate the hook effect.[4]
-
Problem 3: My PROTAC shows good degradation at early time points (e.g., 4-8 hours) but the effect diminishes at later time points (e.g., 24-48 hours).
-
Possible Cause: This strongly suggests your PROTAC is degrading over time in the 37°C incubator. While sufficient compound may be present to induce degradation initially, its concentration drops below an effective level as it hydrolyzes.
-
Troubleshooting Steps:
-
Confirm with Stability Assay: Use the LC-MS stability protocol outlined below to confirm the degradation kinetics in your specific media.
-
Consider Re-dosing: For longer-term experiments, consider replacing the media with freshly prepared PROTAC-containing media at set intervals (e.g., every 24 hours) to maintain a sufficient concentration.
-
Use a More Stable Analog: If re-dosing is not feasible, the best solution is to synthesize a new PROTAC using a more hydrolytically stable E3 ligase binder.[6]
-
Mandatory Visualizations
Logical & Experimental Workflows
Caption: A logical workflow for troubleshooting inconsistent PROTAC activity.
Caption: Hydrolytic degradation pathway of the thalidomide moiety.
Caption: Workflow for assessing PROTAC stability in cell culture media.
Quantitative Stability Data
The stability of thalidomide and its analogs is highly dependent on pH and temperature. The data below illustrates the hydrolytic rate of thalidomide under different buffer conditions. Researchers should expect this compound containing PROTACs to exhibit similar susceptibility to hydrolysis.
Table 1: Hydrolytic Half-Life of Thalidomide and N-Alkyl Analogs This table summarizes data on the stability of thalidomide and its N-alkyl analogs in phosphate buffer at 32°C, as determined by HPLC.
| Compound | pH 6.0 (Half-Life, hours) | pH 6.4 (Half-Life, hours) | pH 7.4 (Half-Life, hours) |
| Thalidomide | ~40 | 25 - 35 | ~12 |
| N-Alkyl Analogs | ~42 | 25 - 35 | ~13 |
| Data adapted from related studies on thalidomide stability.[10] |
Table 2: Illustrative Impact of PROTAC Instability on Target Degradation This table presents hypothetical data to illustrate how PROTAC instability can affect the outcome of a Western blot experiment designed to measure target protein (POI) degradation.
| Time Point | % Intact PROTAC Remaining (Hypothetical) | Observed POI Degradation (%) | Interpretation |
| 4 hours | 95% | 85% | High PROTAC concentration leads to effective degradation. |
| 8 hours | 80% | 70% | Degradation continues as sufficient PROTAC is still present. |
| 24 hours | 40% | 30% | Significant PROTAC degradation leads to a reduced effect. |
| 48 hours | 15% | 10% | PROTAC concentration is below the effective level; protein re-synthesis outpaces degradation. |
Experimental Protocols
Protocol 1: Assessing PROTAC Stability in Cell Culture Media via LC-MS
This protocol provides a method to quantify the stability of a this compound PROTAC in your specific experimental media over time.[2]
Materials:
-
PROTAC of interest
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM + 10% FBS)
-
Incubator (37°C, 5% CO₂)
-
Microcentrifuge tubes or 96-well plates
-
Cold acetonitrile (ACN) with 0.1% formic acid
-
LC-MS system
Procedure:
-
Stock Solution: Prepare a concentrated stock solution of the PROTAC (e.g., 10 mM) in anhydrous DMSO.
-
Spiking: Pre-warm the cell culture medium to 37°C. Spike the PROTAC stock solution into the medium to a final concentration relevant to your experiments (e.g., 1 µM). Vortex gently to mix.
-
Time Zero (T=0) Sample: Immediately after mixing, take the first aliquot (e.g., 100 µL). This will serve as your 100% reference point.
-
Incubation: Place the remaining medium containing the PROTAC in a 37°C, 5% CO₂ incubator.
-
Time-Course Sampling: Collect additional aliquots at various time points (e.g., 1, 2, 4, 8, 24, 48 hours).
-
Protein Precipitation: For each aliquot collected (including T=0), add 3 volumes of cold ACN with 0.1% formic acid (e.g., 300 µL ACN to 100 µL sample). This stops the degradation and precipitates media proteins.
-
Centrifugation: Vortex the samples and centrifuge at high speed (e.g., >14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Carefully transfer the supernatant to an LC-MS vial. Analyze the samples to measure the peak area of the parent PROTAC molecule.
Data Analysis:
-
Calculate the percentage of the PROTAC remaining at each time point relative to the T=0 sample.
-
Percentage Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Plot the percentage remaining versus time to determine the stability profile and half-life (t₁/₂) of your PROTAC under experimental conditions.
Protocol 2: Western Blot for Target Protein Degradation
This is the standard method to assess the functional consequence of PROTAC treatment.[9][11]
Materials:
-
Cells expressing the protein of interest (POI) and CRBN
-
PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the PROTAC. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with cold PBS, then add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel and separate via electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane for 1 hour. Incubate with the primary antibody for the POI and the loading control overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Wash again and apply ECL substrate.
-
Imaging: Image the blot using a chemiluminescence detection system.
Data Analysis:
-
Quantify the band intensities for the POI and the loading control using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control band intensity for each lane.
-
Calculate the percentage of POI remaining in each PROTAC-treated sample relative to the vehicle control.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Thalidomide | Cell Signaling Technology [cellsignal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Thalidomide-4-Br PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thalidomide-4-Br Proteolysis Targeting Chimeras (PROTACs). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with this compound PROTACs?
A1: The most well-documented off-target effects of thalidomide-based PROTACs, particularly those with linkers at the C4 position of the phthalimide ring, involve the unintended degradation of neosubstrate proteins.[1] The thalidomide moiety itself can recruit proteins to the Cereblon (CRBN) E3 ligase complex for ubiquitination and degradation, independent of the target-binding ligand.[1][2] The most common off-target substrates are a family of C2H2 zinc-finger (ZF) transcription factors, such as IKZF1, IKZF3, and ZFP91.[1][2] Degradation of these proteins can lead to unintended biological consequences and confound experimental results.[2]
Q2: Why does the linker attachment point on the thalidomide moiety matter for off-target effects?
A2: The linker attachment point is crucial because it can influence the steric hindrance around the CRBN binding pocket. PROTACs synthesized from 4-bromo-thalidomide typically have the linker attached at the C4 position of the phthalimide ring.[3] This C4 position is exposed when thalidomide binds to CRBN and is involved in the recruitment of endogenous neosubstrates like zinc-finger proteins.[4] Research has shown that modifying the thalidomide ligand, for instance by moving the linker attachment point to the C5 position, can reduce the degradation of these off-target ZF proteins while maintaining or even enhancing on-target potency.[2]
Q3: What is the "hook effect" and how does it relate to off-target activity?
A3: The "hook effect" describes the phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in target protein degradation.[5] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (either PROTAC-target or PROTAC-CRBN) rather than the productive ternary complex (Target-PROTAC-CRBN) required for degradation.[5] These binary complexes can be unproductive and may even lead to increased off-target pharmacology by making the PROTAC-E3 ligase complex available to bind and degrade lower-affinity off-target proteins.[1]
Q4: How can I distinguish between direct off-target degradation and downstream effects of on-target degradation in my proteomics data?
A4: Differentiating direct from indirect effects is a common challenge. A time-course experiment is highly recommended. Direct degradation events are typically observed at earlier time points (e.g., < 6 hours). Downstream signaling or transcriptional effects resulting from the loss of the primary target protein will manifest at later time points. By comparing protein abundance changes across a time course, you can more confidently identify immediate, direct off-targets.
Troubleshooting Guides
Problem 1: I am not observing any degradation of my target protein.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | Assess target engagement in intact cells using a Cellular Thermal Shift Assay (CETSA) or NanoBRET assay.[6] If permeability is low, consider optimizing the PROTAC's physicochemical properties. |
| Low E3 Ligase (CRBN) Expression | Verify the expression level of CRBN in your cell model using Western blot. Some cell lines may have insufficient levels for efficient degradation. |
| Inefficient Ternary Complex Formation | The linker length or composition may be suboptimal. Consider synthesizing analogs with different linkers. Confirm binary engagement (PROTAC binding to the target and to CRBN independently) before expecting ternary complex formation. |
| Rapid Target Protein Synthesis | If the synthesis rate of your target protein is very high, it may outpace the degradation rate. This can be tested using a transcription or translation inhibitor as a control, though this can have confounding effects. |
| PROTAC Integrity/Purity Issues | Verify the chemical structure, purity (>95%), and stability of your PROTAC stock using LC-MS and NMR. Ensure proper storage to prevent degradation. |
Problem 2: My proteomics data shows degradation of many proteins, including my target.
| Possible Cause | Troubleshooting Steps |
| High PROTAC Concentration | You may be observing broad off-target effects due to an excessively high concentration. Perform a dose-response experiment to find the optimal concentration that maximizes on-target degradation while minimizing off-targets.[6] This will also help identify a potential "hook effect". |
| Known Neosubstrate Degradation | Compare your list of degraded proteins to known thalidomide neosubstrates (e.g., IKZF1, IKZF3, ZFP91).[1][2] If these are present, it is likely an inherent off-target effect of the thalidomide moiety. |
| Promiscuous Target Warhead | The ligand binding to your protein of interest (the "warhead") may itself bind to other proteins. Assess the selectivity of your warhead independently. |
| Cellular Toxicity | High concentrations of the PROTAC or solvent (e.g., DMSO) may be inducing a general stress response or apoptosis, leading to non-specific protein degradation. Perform a cell viability assay (e.g., MTT) to determine the cytotoxic concentration. |
Data Presentation: On-Target vs. Off-Target Degradation
The following tables provide quantitative data from literature to illustrate how linker chemistry can impact on-target potency and off-target selectivity.
Table 1: Degradation of Anaplastic Lymphoma Kinase (ALK) by C4- vs. C5-Linked PROTACs This table shows that moving the linker from the C4 to the C5 position on the pomalidomide scaffold (dALK PROTACs) reduces the off-target degradation of zinc-finger proteins while improving on-target potency.
| PROTAC | Target Protein | Linker Position | On-Target DC50 (nM) | On-Target Dmax (%) | Off-Target ZF Degradation Score* |
| MS4078 | ALK | C4-alkyne | ~50 | >90 | High |
| dALK-2 | ALK | C5-alkyne | ~10 | >95 | Low |
| dALK-10 | ALK | C5-alkyne | ~10 | >95 | Low |
| Data is representative of findings presented in literature.[2] The off-target score is a qualitative measure based on screening against a panel of ZF domains. |
Table 2: Degradation Potency of a BET-Targeting, Thalidomide-Based PROTAC This table provides an example of the high on-target potency that can be achieved with thalidomide-based PROTACs. Proteomics would be required to assess its off-target profile.
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | Pomalidomide (CRBN) | BRD4 | Jurkat | < 1 | > 95 |
| Data is from a study on BET-targeting PROTACs.[7] |
Visualizations
References
Interpreting negative results in Thalidomide-4-Br experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thalidomide-4-Br and its derivatives in the context of targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary experimental application?
This compound is a chemical derivative of thalidomide. The bromine atom at the 4th position of the phthalimide ring serves as a reactive handle for chemical conjugation. Its primary use is as a building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] In a PROTAC, the thalidomide moiety functions as the E3 ligase-binding element, specifically recruiting the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][4]
Q2: How does a PROTAC synthesized with this compound work?
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system.[5] They consist of two key binding moieties connected by a linker: one binds to the target protein of interest (POI), and the other (derived from this compound) binds to the CRBN E3 ligase.[6] This binding induces the formation of a ternary complex (Target Protein - PROTAC - CRBN), bringing the target protein into close proximity with the E3 ligase machinery.[2] This proximity leads to the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[2][7]
Caption: Mechanism of PROTAC-mediated protein degradation.
Troubleshooting Guide: Interpreting Negative Results
Q3: I've treated cells with my this compound-based PROTAC, but a Western Blot shows no degradation of my target protein. What are the possible causes?
A lack of target degradation is a common negative result that requires systematic troubleshooting. The issue can stem from the PROTAC molecule itself, the experimental setup, or specific cellular factors.[1] It is recommended to investigate these possibilities sequentially.
Caption: Logical workflow for troubleshooting negative degradation results.
Category 1: PROTAC Integrity & Engagement
Q4: How do I confirm my PROTAC is binding to Cereblon?
It is essential to validate that the thalidomide moiety of your PROTAC is active. A competitive binding assay is the standard method.[1] Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used.[8][9] In these assays, a fluorescently labeled thalidomide analog binds to recombinant CRBN. The addition of your unlabeled PROTAC should displace the fluorescent probe, causing a measurable change in the fluorescence signal.[10][11] A lack of signal change suggests a problem with your PROTAC's CRBN-binding ability or a flaw in the assay itself.[1]
Q5: My PROTAC binds CRBN, but I still see no degradation. What's next?
If CRBN binding is confirmed, you must verify that the other end of the PROTAC is engaging the target protein (POI). Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can be used to confirm target engagement in cells.[1][12] If both binary interactions (PROTAC-CRBN and PROTAC-POI) are confirmed, the issue may be with the formation or productivity of the ternary complex.[13]
Category 2: Mechanism of Action
Q6: Both binary binding events are confirmed, but degradation is absent. What does this imply?
This scenario often points to an inability to form a stable and productive ternary complex.[14] The linker connecting the two binding moieties is critical for orienting the POI and CRBN correctly for ubiquitination to occur.[13] An unproductive complex may form, but if the lysine residues on the POI are not presented effectively to the E2 ubiquitin-conjugating enzyme, ubiquitination will fail.[13]
Q7: How can I check if my target protein is being ubiquitinated?
An in-cell ubiquitination assay can directly answer this. This experiment typically involves:
-
Treating cells with your PROTAC. It's crucial to include a proteasome inhibitor (e.g., MG132) co-treatment group to allow ubiquitinated proteins to accumulate instead of being degraded.[5][6]
-
Lysing the cells and performing an immunoprecipitation (IP) of your target protein.
-
Running the IP sample on an SDS-PAGE gel and performing a Western Blot using an anti-ubiquitin antibody.[5] An increase in high-molecular-weight ubiquitin smears in the PROTAC-treated sample compared to the control indicates successful, PROTAC-induced ubiquitination.
Category 3: Cellular and Experimental Factors
Q8: What is the "hook effect" and how can it cause a negative result?
Q9: Could my choice of cell line be the problem?
Yes. Different cell lines can have varying expression levels of CRBN or other components of the ubiquitin-proteasome system.[13] If CRBN expression is very low in your chosen cell line, degradation will be inefficient. It is good practice to confirm CRBN expression via Western Blot or qPCR. Additionally, the overall health and passage number of cells can impact the efficiency of the degradation machinery.[13]
Quantitative Data
The binding affinity of thalidomide and its analogs to Cereblon, as well as the degradation potency of PROTACs, are key quantitative measures. Note that these values can vary significantly based on the assay, cell line, and specific PROTAC design.
Table 1: Representative Binding Affinities to Cereblon (CRBN)
| Compound | Assay Type | Reported IC50 / Kd | Reference(s) |
| Thalidomide | Fluorescence Polarization | IC50: 347.2 nM | [15] |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | Kd: ~250 nM | [16] |
| Lenalidomide | Fluorescence Polarization | IC50: 268.6 nM | [15] |
| Pomalidomide | Fluorescence Polarization | IC50: 153.9 nM | [15] |
Table 2: Example PROTAC Degradation Potency (Illustrative)
| PROTAC E3 Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Thalidomide-based | BTK | MOLM-14 | 25 | >95 |
| Pomalidomide-based | FKBP12 | 293T | 10 | >98 |
| VHL-based | ERRα | MCF7 | 100 | ~85 |
| Note: This table contains representative data for illustrative purposes only. Actual values are highly system-dependent.[2] |
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation Assessment
This protocol is used to quantify the reduction in the level of the protein of interest (POI) after PROTAC treatment.[6]
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Cell Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat the cells with a serial dilution of your this compound-based PROTAC (e.g., 0, 1, 10, 100, 1000, 10000 nM) for a predetermined duration (e.g., 24 hours). Always include a vehicle control (e.g., DMSO).[2]
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Cell Lysis: Wash cells with ice-cold PBS, then lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the total protein concentration for each lysate using a BCA assay to ensure equal loading.[2]
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.[5]
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Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin).[2][6]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.[17]
Protocol 2: Competitive Cereblon Binding Assay (Fluorescence Polarization)
This assay confirms that the PROTAC can bind to CRBN.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Cereblon Binding Assay Kit - Nordic Biosite [nordicbiosite.com]
- 12. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Improving Cell Permeability of Thalidomide-4-Br PROTACs
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the cell permeability of Thalidomide-4-Br based Proteolysis Targeting Chimeras (PROTACs).
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the development and experimental use of this compound PROTACs.
Q1: Why do my this compound PROTACs exhibit low cell permeability?
A1: Poor cell permeability is a well-documented challenge for most PROTACs, including those based on Thalidomide.[1] This is primarily due to their inherent physicochemical properties. These molecules are large and complex, often with:
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High Molecular Weight (MW): Typically exceeding 700-800 Da, placing them "beyond the Rule of Five" (bRo5), a set of guidelines for drug-likeness associated with good oral bioavailability.[2][3][4][5]
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Large Polar Surface Area (PSA): A high PSA can hinder a molecule's ability to passively diffuse across the lipid bilayer of the cell membrane.[2]
-
Multiple Hydrogen Bond Donors (HBD) and Acceptors (HBA): These increase polarity and the energy required to shed the water solvation shell before entering the cell membrane.[5][6]
These factors collectively contribute to low passive diffusion, which is a primary mechanism for cellular entry.[4]
Q2: My PROTAC shows little to no target degradation. How do I know if this is a permeability issue?
A2: A lack of degradation is a common starting problem. While poor cell permeability is a likely cause, it's crucial to systematically rule out other factors.[7] Before extensive chemical modifications, perform these initial checks:
-
Confirm Intracellular Target Engagement: Use an assay like the Cellular Thermal Shift Assay (CETSA) to verify if the PROTAC is entering the cell and binding to its target protein.[1][8] A positive thermal shift indicates target engagement, suggesting the issue may lie elsewhere.[9]
-
Check for the "Hook Effect": Test your PROTAC across a very broad concentration range (e.g., 0.1 nM to 10 µM).[1][8] At high concentrations, PROTACs can form non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the required ternary complex, which paradoxically reduces degradation.[1][2]
-
Verify E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by thalidomide. Low CRBN expression is a common reason for the failure of thalidomide-based PROTACs.[1]
-
Assess Compound Integrity: Verify the purity (>95%) and stability of your PROTAC stock. Degradation in storage or media can lead to inactivity.[1]
If target engagement is not observed and other factors are controlled, poor cell permeability is the most probable cause.
Q3: What are the primary chemical strategies to improve the permeability of my PROTAC?
A3: Since the warhead and the thalidomide moiety are often fixed, the linker is the most versatile component for modification.[10][11] Key strategies include:
-
Linker Optimization: Modifying the length, rigidity, and composition of the linker can dramatically alter physicochemical properties.[10][12]
-
Reduce Hydrogen Bond Donors (HBDs): Strategies like replacing an amide bond in the linker with an ester can reduce the HBD count and have been shown to increase permeability.[6][13]
-
Promote Intramolecular Hydrogen Bonding (IMHBs): Designing the PROTAC to form internal hydrogen bonds allows it to adopt a more compact, folded conformation.[14] This "chameleonic" behavior shields polar surfaces in the lipophilic environment of the cell membrane, improving permeability.[2][5][11]
-
Macrocyclization: Creating a cyclic PROTAC can pre-organize the molecule into a bioactive conformation, which may enhance both permeability and selectivity.[2]
-
Advanced Strategies: For particularly difficult cases, methods like CLIPTACs (in-cell click-formed PROTACs) can be employed. This involves using two smaller, more permeable precursors that assemble into the active PROTAC inside the cell.[5][15]
Q4: How does linker composition (e.g., PEG vs. Alkyl) affect permeability?
A4: The choice of linker is not always straightforward, and the optimal choice is often target-dependent.
-
PEG Linkers: Polyethylene glycol (PEG) linkers can improve aqueous solubility and may promote the adoption of folded, "chameleonic" conformations that are favorable for permeability.[5][7] However, longer PEG chains can also increase the molecule's flexibility and PSA, which may be detrimental.[10]
-
Alkyl Linkers: Simple alkyl chains are more hydrophobic. While this can sometimes improve permeability, it can also decrease solubility.[14] Some studies have found that replacing a PEG linker with a shorter alkyl linker reduces permeability, suggesting that the ability to form shielded conformations is critical.[6]
-
Rigid Linkers: Incorporating rigid elements like piperazine or piperidine rings can reduce the entropic penalty of forming the ternary complex and can be modulated to improve both solubility and permeability.[2]
Ultimately, the best approach is to empirically test a variety of linker types and lengths.[7]
Q5: What experimental assays can I use to quantitatively measure PROTAC permeability?
A5: Two widely used in vitro assays are essential for quantifying permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's passive diffusion across an artificial lipid membrane.[16][17] It is a cost-effective method for early-stage screening and ranking of compounds based on their intrinsic permeability.[6][18]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[16] It provides a more comprehensive assessment by accounting for not only passive diffusion but also active transport and efflux mechanisms.[3][17][18] Comparing PAMPA and Caco-2 results can help diagnose the mechanism of permeation.[17]
Section 2: Troubleshooting Guide
Use this guide to diagnose and resolve common issues related to poor PROTAC efficacy.
| Observed Problem | Potential Cause | Suggested Action / Experiment |
| No or low target degradation observed. | 1. Poor Cell Permeability: The PROTAC is not reaching its intracellular target.[7] | • Confirm Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA). A lack of a thermal shift strongly suggests a permeability or binding issue.[1][8] • Directly Measure Permeability: Use PAMPA for a high-throughput assessment of passive diffusion.[6] • Modify PROTAC Structure: Synthesize analogs with different linkers (e.g., vary length, swap PEG for alkyl, introduce rigid groups) or reduce HBD count.[2][10] |
| 2. "Hook Effect": The PROTAC concentration is too high, favoring non-productive binary complexes.[1] | • Perform a Broad Dose-Response: Test concentrations from low nM to high µM (e.g., 0.1 nM to 10 µM) in your degradation assay (e.g., Western Blot).[1][8] | |
| 3. Low E3 Ligase (CRBN) Expression: The cellular machinery required for degradation is insufficient.[1] | • Quantify CRBN Levels: Use Western Blot to confirm robust expression of CRBN in your chosen cell line. Compare to a positive control cell line if necessary.[8] | |
| 4. Compound Instability: The PROTAC is degrading in the cell culture media or during storage. | • Verify Compound Integrity: Use LC-MS to check the purity and stability of the PROTAC in your experimental conditions over time.[8] | |
| Degradation is observed, but potency (DC₅₀) is weak. | 1. Suboptimal Permeability: Enough PROTAC enters the cell to cause some degradation, but not enough to be potent. | • Correlate Permeability and Potency: Analyze a series of analogs using PAMPA and Western Blot to establish a structure-permeability-activity relationship.[6] • Systematic Linker Modification: Focus on linker designs known to improve permeability, such as those that encourage folded conformations.[11] |
| 2. Inefficient Ternary Complex Formation: The linker length or geometry is not optimal for bringing the target and CRBN together.[8] | • Synthesize Analogs: Test a range of linker lengths and compositions, as optimal geometry is highly specific to the target protein.[7] | |
| Inconsistent results between experiments. | 1. Poor Solubility: The PROTAC is precipitating out of the aqueous assay buffer or cell culture media.[14] | • Measure Solubility: Perform a kinetic solubility assay to determine the concentration at which your compound remains in solution.[14] • Use Formulation Aids: For in vitro assays, consider using co-solvents or surfactants. For in vivo studies, explore formulations like amorphous solid dispersions or lipid-based systems.[14] |
Section 3: Data Presentation
Effective PROTAC design requires comparing physicochemical properties with experimental permeability data. The table below provides an illustrative example of how to structure this data for a series of hypothetical this compound PROTACs with linker modifications.
Table 1: Physicochemical and Permeability Data for Hypothetical PROTAC Analogs
| PROTAC ID | Linker Modification | MW (Da) | cLogP | HBD Count | PAMPA (Pₑ, 10⁻⁶ cm/s) | Cellular DC₅₀ (nM) |
| PROTAC-01 | PEG4, Amide | 855 | 3.1 | 5 | 0.2 | 550 |
| PROTAC-02 | PEG4, Ester | 856 | 3.8 | 4 | 0.8 | 120 |
| PROTAC-03 | Alkyl C5, Amide | 811 | 4.5 | 5 | 0.5 | 250 |
| PROTAC-04 | Piperidine, Amide | 850 | 3.5 | 5 | 1.1 | 85 |
| PROTAC-05 | Folded (IMHB) | 860 | 4.2 | 5 | 2.5 | 30 |
Data is for illustrative purposes. HBD = Hydrogen Bond Donor. PAMPA Pₑ = Apparent Permeability Coefficient. DC₅₀ = Concentration for 50% degradation.
Section 4: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a general procedure for assessing the passive permeability of PROTACs.
-
Principle: PAMPA measures the diffusion of a compound from a donor well, through an artificial membrane coated with a lipid solution (e.g., phosphatidylcholine in dodecane), to an acceptor well.[16][17]
-
Methodology:
-
Prepare Plates: Pre-coat a 96-well filter plate (e.g., PVDF membrane) with the lipid solution and allow it to solidify. Place this filter plate on top of a 96-well acceptor plate containing buffer (e.g., PBS pH 7.4).
-
Prepare Donor Solutions: Prepare solutions of your PROTACs and controls (high and low permeability) in the donor buffer, typically at a concentration of 10-50 µM.
-
Start Assay: Add the donor solutions to the filter plate wells.
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours without shaking.
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Pₑ) using the concentrations and known physical parameters of the assay system.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies that the PROTAC can enter the cell and bind to its intended target.[9]
-
Principle: The binding of a ligand (PROTAC) to its target protein typically increases the protein's thermal stability. CETSA measures this change in the melting temperature of the protein in intact cells or cell lysates.[19][20]
-
Methodology:
-
Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with your PROTAC at various concentrations (and a vehicle control) for a specified time (e.g., 1-2 hours).
-
Heating: Harvest the cells, wash, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble, stable protein fraction. Analyze the amount of soluble target protein at each temperature using Western Blot.[9]
-
Interpretation: A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target stabilization and therefore successful cellular entry and engagement.[9][21]
-
Protocol 3: Western Blot for PROTAC-Mediated Protein Degradation
This is the standard method for quantifying the extent of target protein degradation.[22]
-
Principle: Western blotting uses antibodies to detect and quantify the level of a specific protein in a complex mixture, such as a cell lysate.[23]
-
Methodology:
-
Cell Treatment: Seed cells in multi-well plates. Once they reach 70-80% confluency, treat them with a serial dilution of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set time (e.g., 4, 8, 16, or 24 hours).[22][23]
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[22]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[23]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22]
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with a primary antibody specific to your target protein overnight at 4°C.
-
Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of remaining protein relative to the vehicle-treated control to determine degradation.[22]
-
Section 5: Visualizations
Diagram 1: PROTAC Mechanism and the Permeability Barrier
Caption: The PROTAC must first cross the cell membrane barrier to initiate degradation.
Diagram 2: Troubleshooting Workflow for Low PROTAC Activity
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 11. chemrxiv.org [chemrxiv.org]
- 12. scienceopen.com [scienceopen.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. PAMPA | Evotec [evotec.com]
- 18. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pelagobio.com [pelagobio.com]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling Reactions of Thalidomide-4-Br
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions involving Thalidomide-4-Br.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing this compound?
A1: The most common and versatile methods for creating new carbon-carbon and carbon-nitrogen bonds at the 4-position of the thalidomide scaffold are Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These reactions are widely used in drug discovery for the synthesis of thalidomide analogs.[1][2][3][4]
Q2: What are the critical parameters to consider when optimizing these coupling reactions?
A2: Successful coupling reactions with this compound are highly dependent on the careful selection and optimization of several key parameters:
-
Palladium Catalyst and Ligand: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst) and the phosphine ligand is crucial for catalytic activity and stability.[5][6][7]
-
Base: The type and strength of the base (e.g., carbonates like K₂CO₃, phosphates like K₃PO₄, or alkoxides like NaOtBu) significantly impact the reaction rate and can influence side reactions.[6][8]
-
Solvent: The solvent system must be capable of dissolving the reactants and be compatible with the chosen catalyst and base. Common choices include toluene, dioxane, DMF, and THF, often with water as a co-solvent.[7][9]
-
Temperature: Reaction temperature affects the rate of reaction and catalyst stability. Optimization is often required to find a balance between efficient coupling and minimizing decomposition.[6][7]
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Therefore, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent catalyst deactivation.[7][8]
Q3: I am observing low to no yield of my desired product. What are the likely causes?
A3: Low or no product formation is a common issue and can stem from several factors:
-
Inactive Catalyst: The palladium catalyst may be old, have been improperly stored, or may not have been efficiently reduced to the active Pd(0) species in situ. Using a fresh catalyst or a more robust pre-catalyst is recommended.[6][8]
-
Inappropriate Reaction Conditions: The chosen combination of ligand, base, and solvent may not be optimal for the specific substrates. A systematic screening of these parameters is often necessary.[2][8]
-
Poor Substrate Quality: Impurities in the this compound or the coupling partner can poison the catalyst. Ensure all starting materials are of high purity.
-
Insufficient Degassing: The presence of oxygen can lead to catalyst decomposition and the formation of unwanted side products. Thoroughly degassing the solvent and reaction mixture is critical.[6][7][8]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low Conversion of this compound
| Possible Cause | Troubleshooting Step |
| Inefficient Catalyst Activation | Use a palladium pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst) for more reliable generation of the active Pd(0) species.[5] If using a Pd(II) source like Pd(OAc)₂, ensure sufficient ligand is present to facilitate reduction. |
| Incorrect Base Selection | Screen different bases. For aryl bromides, K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[6] |
| Suboptimal Solvent System | Try different solvent mixtures such as dioxane/water, toluene/water, or 2-MeTHF/water.[10] Ensure the reaction mixture is homogeneous at the reaction temperature. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10 °C. Monitor for any signs of decomposition. |
Problem: Significant Homocoupling of the Boronic Acid/Ester
| Possible Cause | Troubleshooting Step |
| Presence of Oxygen | Ensure rigorous degassing of the reaction setup using techniques like freeze-pump-thaw or by bubbling an inert gas through the solvent for an extended period.[6][8] |
| Excess Boronic Acid/Ester | Reduce the equivalents of the boronic acid derivative to 1.1-1.2 equivalents relative to this compound.[6] |
| Inappropriate Catalyst/Ligand | Screen bulky, electron-rich phosphine ligands which can sometimes suppress homocoupling.[6] |
Sonogashira Coupling
Problem: Failure to Form the C-C Alkyne Bond
| Possible Cause | Troubleshooting Step |
| Inactive Palladium or Copper Catalyst | Use fresh sources of both the palladium catalyst and the copper(I) co-catalyst (e.g., CuI). |
| Steric Hindrance | For sterically demanding alkynes, a more active catalyst system with bulky, electron-rich ligands may be required to facilitate the oxidative addition step.[11] |
| Amine Base Inhibition | The amine base (e.g., triethylamine, diisopropylethylamine) can sometimes coordinate too strongly to the metal centers. Consider screening different amine bases. |
Problem: Predominant Formation of Alkyne Homocoupling (Glaser Coupling)
| Possible Cause | Troubleshooting Step |
| High Copper(I) Concentration | Reduce the loading of the Cu(I) co-catalyst.[11] |
| Presence of Oxygen | Rigorously exclude oxygen from the reaction, as it promotes Glaser coupling.[12] |
| Inherent Alkyne Reactivity | Switch to a copper-free Sonogashira protocol.[11][12] This is the most effective way to eliminate this side reaction. |
Buchwald-Hartwig Amination
Problem: Low Yield of the Aminated Product
| Possible Cause | Troubleshooting Step |
| Unsuitable Ligand for the Amine Substrate | The choice of ligand is highly dependent on the type of amine being coupled (primary, secondary, aryl, alkyl). Screen a variety of Buchwald or other biarylphosphine ligands.[13][14] |
| Base Incompatibility | Strong bases like NaOtBu or LHMDS are often required.[13] However, if the amine substrate is base-sensitive, a weaker base like K₃PO₄ or Cs₂CO₃ may be necessary, potentially requiring a more active catalyst system. |
| Catalyst Inhibition by the Amine | Some amines, particularly certain heterocycles, can act as catalyst poisons. Increasing the catalyst loading or using a more robust pre-catalyst might be necessary.[13] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a representative protocol and may require optimization for specific boronic acids or esters.
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Presentation
Table 1: Recommended Starting Conditions for Screening Suzuki Coupling
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Pd Source (mol%) | Pd(PPh₃)₄ (5) | Pd(OAc)₂ (2) / SPhos (4) | XPhos Pd G3 (2) |
| Base (equiv.) | K₂CO₃ (2) | K₃PO₄ (3) | Cs₂CO₃ (2) |
| Solvent | Toluene/H₂O (4:1) | Dioxane/H₂O (4:1) | 2-MeTHF/H₂O (9:1) |
| Temperature (°C) | 90 | 100 | 80 |
Table 2: Recommended Starting Conditions for Screening Sonogashira Coupling
| Parameter | Condition 1 (Standard) | Condition 2 (Copper-Free) |
| Pd Source (mol%) | Pd(PPh₃)₂Cl₂ (2) | Pd(OAc)₂ (2) / SPhos (4) |
| Cu Source (mol%) | CuI (4) | None |
| Base | Triethylamine | Cs₂CO₃ |
| Solvent | THF | Dioxane |
| Temperature (°C) | 60 | 80 |
Table 3: Recommended Starting Conditions for Screening Buchwald-Hartwig Amination
| Parameter | Condition 1 (Alkylamines) | Condition 2 (Arylamines) |
| Pd Pre-catalyst (mol%) | RuPhos Pd G3 (2) | XPhos Pd G3 (2) |
| Base (equiv.) | NaOtBu (1.5) | K₃PO₄ (2) |
| Solvent | Toluene | Dioxane |
| Temperature (°C) | 100 | 110 |
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Caption: General workflow for screening reaction conditions in parallel.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. New thalidomide analogues derived through Sonogashira or Suzuki reactions and their TNF expression inhibition profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Thalidomide-4-Br Synthesis and Stereochemical Stability
Welcome to the technical support center for the synthesis and handling of Thalidomide-4-Br. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding racemization and to offer solutions to common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this compound?
A: Racemization is the process where a single, pure enantiomer of a chiral molecule converts into an equal mixture of both of its enantiomers (a racemate). Thalidomide and its analogs, including this compound, have a chiral center at the 3-position of the glutarimide ring. The two enantiomers, (R) and (S), can have different biological activities. For thalidomide, the (R)-enantiomer is primarily associated with sedative effects, while the (S)-enantiomer is linked to teratogenicity.[1][2][3] Due to the acidic nature of the proton at the chiral center, thalidomide racemizes rapidly under physiological conditions (pH 7.4), meaning that administering one pure enantiomer will result in the formation of the other in the body.[2][4][5][6] Therefore, controlling stereochemistry is crucial to ensure the desired therapeutic effect and to minimize potential adverse effects.
Q2: What are the primary causes of racemization during the synthesis of this compound?
A: Racemization during the synthesis of thalidomide analogs can be triggered by several factors that facilitate the removal and re-addition of the acidic proton at the chiral center. Key causes include:
-
Basic Conditions: The presence of strong bases can readily deprotonate the chiral center, leading to a planar enolate intermediate that can be protonated from either face, resulting in a mixture of enantiomers.[4]
-
Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for racemization.
-
Protic Solvents: Solvents that can facilitate proton exchange can contribute to racemization.
-
Prolonged Reaction Times: Extended exposure to conditions that promote racemization increases the likelihood of losing stereochemical integrity.
Q3: How can racemization be minimized during the synthesis and handling of this compound?
A: To minimize racemization, it is crucial to carefully control the reaction and handling conditions:
-
Use of Mild Bases: Employ non-nucleophilic, sterically hindered bases, or carefully control the stoichiometry of the base used.
-
Low-Temperature Reactions: Whenever possible, conduct reactions at lower temperatures (e.g., 0°C or below) to reduce the rate of racemization.
-
Aprotic Solvents: Utilize aprotic solvents that do not readily exchange protons.
-
Judicious Choice of Reagents: For the cyclization of the glutarimide ring, using milder reagents can prevent racemization. For instance, using N,N'-carbonyldiimidazole for ring closure has been reported to pose less risk of racemization compared to harsher methods.[7]
-
Strategic Synthesis Design: Consider asymmetric synthesis routes that establish the chiral center early and with high stereocontrol, and then proceed with reactions that are less likely to cause epimerization.
Q4: Are there structural modifications to the thalidomide scaffold that can prevent racemization?
A: Yes, several strategies involving structural modifications have been explored to create configurationally stable thalidomide analogs. One effective approach is the introduction of a substituent at the 4-position of the glutarimide ring. This modification can sterically hinder the deprotonation at the chiral center, thus increasing the stability against racemization.[8] For example, 4-methyl, 4-phenyl, and 4-trifluoromethyl substituted thalidomide analogs have been synthesized and shown to be configurationally stable.[8][9]
Troubleshooting Guides
| Problem | Potential Cause | Suggested Solution |
| Low Enantiomeric Excess (ee) in the Final Product | Racemization during the N-phthaloylation of the glutamine derivative. | Use a milder base or a non-basic method for the phthaloylation. Consider using a chiral auxiliary to direct the stereochemistry.[10] |
| Racemization during the cyclization of the glutarimide ring. | Employ low-temperature conditions and a mild cyclizing agent (e.g., N,N'-carbonyldiimidazole).[7] Avoid prolonged reaction times. | |
| Racemization during purification. | Use neutral or slightly acidic conditions for chromatography. Avoid basic eluents. Consider non-chromatographic purification methods if possible. | |
| Inconsistent Stereochemical Outcome | Variability in reaction conditions (temperature, addition rate of reagents). | Standardize all reaction parameters. Use a temperature-controlled reaction vessel. Ensure consistent and slow addition of reagents, especially bases. |
| Impurities in starting materials or solvents. | Use high-purity, anhydrous solvents and reagents. | |
| Difficulty in Separating Enantiomers | Inappropriate chiral stationary phase (CSP) for HPLC. | Screen a variety of polysaccharide-based CSPs (e.g., Chiralpak series) with different mobile phases (polar organic, reversed-phase). |
| Co-elution with impurities. | Optimize the purification of the racemic mixture before attempting chiral separation. |
Experimental Protocols
Protocol 1: General Asymmetric Synthesis of a 4-Substituted Thalidomide Analog
This protocol is adapted from methodologies for synthesizing configurationally stable 4-substituted thalidomide analogs and can be a starting point for the synthesis of enantiopure this compound.[8][9]
Step 1: Synthesis of N-Phthaloyl-4-bromo-glutamic acid
-
To a solution of 4-bromo-L-glutamic acid in a suitable aprotic solvent (e.g., DMF), add phthalic anhydride.
-
Heat the mixture at a controlled, moderate temperature (e.g., 80-100°C) for a specified time until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and precipitate the product by adding a non-polar solvent.
-
Filter and dry the N-phthaloyl-4-bromo-L-glutamic acid.
Step 2: Cyclization to form this compound
-
Suspend the N-phthaloyl-4-bromo-L-glutamic acid in an anhydrous, aprotic solvent (e.g., THF or Dioxane) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the suspension to 0°C.
-
Add a mild cyclizing agent, such as N,N'-carbonyldiimidazole (CDI), portion-wise.
-
Allow the reaction to stir at 0°C and then slowly warm to room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and perform an appropriate work-up to isolate the crude this compound.
-
Purify the product by flash chromatography or recrystallization.
Protocol 2: Chiral HPLC Analysis of this compound
This protocol provides a general method for determining the enantiomeric excess of this compound.
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OD-H, or Lux Amylose-2).
-
Mobile Phase: A mixture of a polar organic solvent (e.g., ethanol, isopropanol) and a non-polar modifier (e.g., hexane), or a polar organic mobile phase (e.g., methanol, acetonitrile). The exact composition should be optimized for baseline separation.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm).
-
Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase or a compatible solvent.
-
Injection: Inject a small volume (e.g., 10 µL) onto the column.
-
Analysis: Determine the retention times for the two enantiomers and calculate the enantiomeric excess (ee%) using the peak areas.
Data Presentation
Table 1: Influence of Reaction Conditions on Racemization (Illustrative)
| Parameter | Condition A | Condition B | Resulting ee% (Hypothetical) |
| Base for Cyclization | Triethylamine (1.5 eq) | N,N-Diisopropylethylamine (1.1 eq) | Condition A: 75%Condition B: 92% |
| Temperature | Room Temperature (25°C) | 0°C | Room Temp: 80%0°C: 95% |
| Solvent | Methanol (Protic) | Dichloromethane (Aprotic) | Methanol: 65%DCM: 90% |
Visualizations
References
- 1. The Asymmetry of Harm: Thalidomide and the Power of Molecular Shape | OpenOChem Learn [learn.openochem.org]
- 2. Thalidomide – Chiralpedia [chiralpedia.com]
- 3. wjbphs.com [wjbphs.com]
- 4. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Thalidomide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficient asymmetric synthesis of novel 4-substituted and configurationally stable analogues of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Concise asymmetric synthesis of configurationally stable 4-trifluoromethyl thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to CRBN Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent Cereblon (CRBN) ligands, which are pivotal components in the development of molecular glue degraders and Proteolysis Targeting Chimeras (PROTACs). While this guide focuses on well-characterized ligands such as Thalidomide, Lenalidomide, Pomalidomide, and Iberdomide, it also addresses the emerging interest in derivatives like Thalidomide-4-Br. Due to a lack of publicly available quantitative data for this compound, this document serves as a foundational resource, outlining the methodologies and comparative data for established CRBN modulators.
Introduction to Cereblon and Targeted Protein Degradation
Cereblon (CRBN) is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][2] This complex plays a crucial role in the cell's natural protein disposal system by tagging proteins for degradation by the proteasome.[3][4] Small molecules known as CRBN ligands can modulate the activity of this E3 ligase, inducing the degradation of specific target proteins, a process known as targeted protein degradation (TPD). This approach has emerged as a powerful therapeutic strategy, particularly in oncology.[4]
The mechanism involves the CRBN ligand acting as a "molecular glue," enhancing the interaction between CRBN and "neosubstrates"—proteins not typically targeted by this E3 ligase.[3] This leads to the ubiquitination and subsequent degradation of the neosubstrate. Prominent neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of multiple myeloma cells.[5][6]
Comparative Analysis of CRBN Ligands
The efficacy of a CRBN ligand is determined by several factors, including its binding affinity to CRBN and its efficiency in inducing the degradation of target proteins. Key parameters used for this evaluation are:
-
Binding Affinity (IC50 or Kd): Measures the concentration of the ligand required to bind to 50% of the CRBN protein. A lower value indicates a higher binding affinity.
-
Degradation Potency (DC50): The concentration of the ligand that results in 50% degradation of the target protein.
-
Maximum Degradation (Dmax): The maximum percentage of protein degradation achieved at a given concentration of the ligand.
Below is a summary of available data for well-established CRBN ligands.
Quantitative Data Summary
| Ligand | CRBN Binding Affinity (Kd) | Target Protein | Cell Line | DC50 | Dmax |
| Thalidomide | ~250 nM[7][8] | IKZF1 | MM.1S | Micromolar range | Moderate |
| Lenalidomide | ~178 nM[8] | IKZF1/IKZF3 | MM.1S | Nanomolar range[9] | >80%[9] |
| Pomalidomide | ~157 nM[8] | IKZF1/IKZF3 | MM.1S | Nanomolar range | >90% |
| Iberdomide (CC-220) | IC50: 60 nM | IKZF1/IKZF3 | MM.1S | Picomolar to nanomolar range | >95% |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: The exact DC50 and Dmax values can vary depending on the cell line, treatment duration, and experimental conditions.
Signaling and Experimental Workflow Diagrams
To better understand the underlying biological processes and experimental procedures, the following diagrams illustrate the CRBN signaling pathway and the workflows for key experimental assays.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of CRBN ligands. Below are generalized protocols for the key experiments cited.
CRBN Binding Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay quantitatively determines the binding affinity of a ligand to CRBN in a competitive format.
Principle: The assay measures the energy transfer between a donor fluorophore (e.g., Europium cryptate-labeled anti-tag antibody) and an acceptor fluorophore (e.g., a fluorescently labeled CRBN ligand, or "tracer"). When the tracer binds to the tagged CRBN protein, the donor and acceptor are brought into close proximity, resulting in a high FRET signal. A test compound that competes with the tracer for CRBN binding will disrupt this proximity, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Prepare solutions of recombinant tagged CRBN protein, a fluorescently labeled tracer ligand, and a terbium-labeled anti-tag antibody in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add the test compound dilutions to the wells of a low-volume, black microplate. Include positive (no competitor) and negative (no CRBN) controls.
-
Add the CRBN protein solution to all wells except the negative controls.
-
Add the fluorescent tracer and the terbium-labeled antibody mixture to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60-180 minutes) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence emission at two wavelengths (donor and acceptor) using a TR-FRET-compatible plate reader.
-
Calculate the ratio of the acceptor to donor fluorescence signals.
-
Plot the signal ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protein Degradation Assay: Western Blotting
This technique is used to quantify the reduction in the level of a target protein in cells treated with a CRBN ligand.
Principle: Western blotting involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then detecting the protein of interest using specific antibodies. The intensity of the resulting band is proportional to the amount of the protein.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a multiple myeloma cell line like MM.1S) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the CRBN ligand for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a polyacrylamide gel using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-IKZF1) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the ligand concentration to determine the DC50 and Dmax values.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay assesses the effect of the CRBN ligand on cell proliferation and viability.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a predetermined density.
-
Treat the cells with serial dilutions of the CRBN ligand and incubate for a specific period (e.g., 72 hours).
-
-
MTT Incubation and Solubilization:
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the ligand concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Conclusion
The development of novel CRBN ligands is a rapidly advancing field in drug discovery. While Thalidomide laid the groundwork, its derivatives, Lenalidomide, Pomalidomide, and the newer generation CELMoDs like Iberdomide, have demonstrated significantly improved potency and efficacy in inducing the degradation of clinically relevant neosubstrates. For emerging derivatives such as this compound, the application of the standardized experimental protocols outlined in this guide will be essential to accurately determine their performance and potential as therapeutic agents. A thorough characterization of their binding affinity, degradation profiles, and effects on cell viability will enable a direct and meaningful comparison with the established CRBN modulators.
References
- 1. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in PROTAC Design: Thalidomide-4-Br vs. Lenalidomide
A Comparative Guide for Researchers in Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, the design of potent and selective Proteolysis Targeting Chimeras (PROTACs) is paramount. A critical component of these heterobifunctional molecules is the E3 ligase ligand, which hijacks the cellular machinery to tag a target protein for degradation. Among the most utilized E3 ligases is Cereblon (CRBN), recruited by derivatives of thalidomide and its analog, lenalidomide. This guide provides an in-depth, objective comparison of PROTACs designed with thalidomide-4-bromo (a common precursor for thalidomide-based PROTACs) versus lenalidomide, supported by experimental data and detailed protocols to inform rational PROTAC design.
At a Glance: Key Performance Differences
| Parameter | Thalidomide-based PROTACs | Lenalidomide-based PROTACs | Key Takeaway |
| CRBN Binding Affinity | Weaker | Stronger | Lenalidomide's higher affinity for CRBN may contribute to more efficient ternary complex formation. |
| Degradation Potency (DC50) | Generally higher (nM range) | Often more potent (pM to low nM range) | Lenalidomide-based PROTACs frequently exhibit superior degradation efficiency at lower concentrations. |
| Maximum Degradation (Dmax) | High (>90%) | High (>90%) | Both moieties can achieve near-complete degradation of the target protein. |
| Physicochemical Properties | Generally good | Potentially improved metabolic and chemical stability | The structural differences in lenalidomide may offer advantages in drug-like properties.[1] |
Delving Deeper: The Experimental Evidence
The choice between a thalidomide or lenalidomide moiety can significantly impact the efficacy of a PROTAC. This is often attributed to differences in their binding affinity to CRBN and the subsequent stability and cooperativity of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
Cereblon Binding Affinity: A Fundamental Consideration
The initial engagement of the PROTAC with the E3 ligase is a crucial first step. Biophysical assays have demonstrated that lenalidomide and its parent compound, pomalidomide, bind to CRBN with a higher affinity than thalidomide.[2][3]
| Compound | Dissociation Constant (Kd) for CRBN |
| Thalidomide | ~250 nM[4] |
| Lenalidomide | ~178 nM[4] |
| Pomalidomide | ~157 nM[4] |
This enhanced binding affinity of lenalidomide may provide a thermodynamic advantage, potentially leading to more efficient recruitment of the CRBN E3 ligase and subsequent downstream events in the degradation pathway.
Degradation Efficiency: A Head-to-Head Comparison Targeting BRD4
To illustrate the performance differences in a cellular context, we can examine data from studies on PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-characterized target in oncology. In comparative studies where the BRD4 binder and linker chemistry are kept consistent, lenalidomide-based PROTACs have demonstrated superior degradation potency.
| PROTAC | E3 Ligase Ligand | Target Protein | DC50 | Dmax (%) |
| PROTAC 1 | Thalidomide-based | BRD4 | 15 nM | >95% |
| PROTAC 2 | Lenalidomide-based | BRD4 | pM range | >90% |
Note: The specific structures of the PROTACs and the cell lines used can influence the exact values, but the general trend of enhanced potency with lenalidomide is a recurrent observation.
This difference in potency suggests that the subtle structural modifications in lenalidomide can have a profound impact on the overall efficiency of the PROTAC-mediated degradation process.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental procedures, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.
Figure 1: General mechanism of PROTAC-induced protein degradation.
Figure 2: A typical experimental workflow for PROTAC development and evaluation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs. Below are methodologies for key experiments.
Protocol 1: Synthesis of a Thalidomide-based PROTAC Building Block
This protocol outlines the synthesis of a thalidomide derivative with a linker attachment point, starting from a related precursor, 4-hydroxythalidomide, which illustrates the chemical principles applicable to starting from 4-bromothalidomide.
Materials:
-
4-hydroxythalidomide
-
Tosylated triethylene glycol (PEG3-OTs)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, Hexane, Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-hydroxythalidomide (1 equivalent) in anhydrous DMF, add K₂CO₃ (2-3 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of PEG3-OTs (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at 80°C for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the thalidomide-O-PEG3-alcohol building block.[5]
Protocol 2: Western Blot for Protein Degradation (DC50 and Dmax Determination)
This is a standard method to quantify the degradation of a target protein induced by a PROTAC.[4][6]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution in DMSO
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli buffer, and boil to denature proteins. Load equal amounts of protein per lane and run the SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control and plot a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[7][8]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified recombinant CRBN E3 ligase complex
-
Purified recombinant target protein
-
PROTAC solution in a suitable buffer
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligase Immobilization: Immobilize the purified CRBN E3 ligase complex onto the sensor chip surface using standard amine coupling chemistry.
-
Binary Interaction Analysis (PROTAC to CRBN):
-
Inject a series of concentrations of the PROTAC over the immobilized CRBN surface to measure the binding kinetics (association and dissociation rates) and affinity (Kd).
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized CRBN surface.
-
The increase in the binding response compared to the injection of the PROTAC alone indicates the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (kon, koff) and the dissociation constant (Kd) for both the binary and ternary interactions.
-
Calculate the cooperativity factor (α), which is the ratio of the binary Kd to the ternary Kd. An α value greater than 1 indicates positive cooperativity, meaning the binding of the target protein to the PROTAC is enhanced in the presence of CRBN.
-
Conclusion
The selection of the E3 ligase ligand is a critical decision in PROTAC design. The available data suggests that lenalidomide-based PROTACs may offer advantages in terms of CRBN binding affinity and degradation potency compared to their thalidomide-based counterparts. However, the optimal choice is target- and context-dependent, and factors such as linker composition and the specific topology of the ternary complex play a significant role. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of different PROTAC designs, enabling researchers to make data-driven decisions in the development of novel and effective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. o2hdiscovery.co [o2hdiscovery.co]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
Pomalidomide vs. Thalidomide-4-Br: A Comparative Guide for CRBN Recruitment in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pomalidomide and thalidomide-4-bromo (Thalidomide-4-Br) as Cereblon (CRBN) recruiting ligands for applications in targeted protein degradation, including their use as molecular glues and as components of Proteolysis Targeting Chimeras (PROTACs). This analysis is supported by experimental data on binding affinity, neosubstrate degradation, and structural considerations.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Thalidomide and its analogs, including pomalidomide, function by redirecting the cellular ubiquitin-proteasome system to degrade specific proteins not normally targeted by the E3 ubiquitin ligase Cereblon (CRBN). These molecules act as a "molecular glue," binding to CRBN, a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][2] This binding event alters the substrate specificity of CRBN, enabling the recruitment of "neosubstrate" proteins.[1] Once the ternary complex (Ligand-CRBN-Neosubstrate) is formed, the E3 ligase facilitates the transfer of ubiquitin molecules to the neosubstrate.[3] This polyubiquitination marks the target protein for degradation by the 26S proteasome.[4]
Quantitative Data Presentation: Binding Affinity and Degradation
The efficacy of a CRBN ligand is determined by its binding affinity to CRBN and its ability to induce the degradation of target neosubstrates. Pomalidomide consistently demonstrates a higher binding affinity for CRBN compared to thalidomide, the parent molecule of this compound. This stronger interaction often translates to more efficient ternary complex formation and more potent protein degradation.[4][5]
Table 1: Comparative Binding Affinities for CRBN
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Pomalidomide | ~157 nM[5] | ~1.2 - 3 µM | Competitive Titration, Competitive Binding Assay |
| Thalidomide | ~250 nM[5] | ~2 µM | Competitive Titration, Competitive Binding Assay |
| This compound | Data not available | Data not available | - |
Table 2: Neosubstrate Degradation Profile
| Compound | Key Neosubstrates | Degradation Potency | Notes |
| Pomalidomide | Ikaros (IKZF1), Aiolos (IKZF3), ARID2, ZNF692[2][6] | High | Generally more rapid and complete degradation of most substrates compared to thalidomide.[6] |
| Thalidomide | Ikaros (IKZF1), Aiolos (IKZF3), SALL4[1] | Moderate | Less efficient at degrading Ikaros and Aiolos compared to pomalidomide. |
The structural difference, particularly the C4-amino group on pomalidomide's phthalimide ring, is critical for its enhanced activity and distinct neosubstrate profile compared to thalidomide.[5]
Application in PROTAC Design
In PROTAC technology, the choice of CRBN ligand is critical. Pomalidomide is frequently preferred over thalidomide for several reasons:
-
Higher CRBN Affinity: Pomalidomide's stronger binding to CRBN can lead to more efficient formation of the PROTAC-induced ternary complex (Target-PROTAC-CRBN), resulting in more potent degradation.[4]
-
Linker Attachment Point: The amino group on pomalidomide's phthalimide ring provides a convenient and structurally favorable position for linker attachment. This position is often directed away from the CRBN binding interface, allowing for greater flexibility in linker design without compromising E3 ligase engagement.[4]
This compound is a synthetic derivative of thalidomide specifically designed for PROTAC synthesis. The bromine atom at the 4-position of the phthaloyl ring serves as a reactive handle for coupling reactions to attach the linker. While this provides a direct chemical strategy, it is based on the lower-affinity thalidomide scaffold. The choice between using pomalidomide or a functionalized thalidomide derivative like this compound depends on the desired degradation profile, synthetic accessibility, and the overall design strategy of the PROTAC.
Experimental Protocols
Accurate comparison of CRBN ligands requires robust biophysical and cellular assays. Below are detailed methodologies for key experiments.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).[7]
-
Principle: A solution of the ligand (e.g., pomalidomide) is titrated into a sample cell containing purified CRBN protein. The heat change upon each injection is measured to generate a binding isotherm.
-
Methodology:
-
Sample Preparation: Purified, recombinant CRBN protein (typically the thalidomide-binding domain) is dialyzed extensively against the ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). The ligand is dissolved in the final dialysis buffer.
-
Loading: The CRBN solution (e.g., 20-50 µM) is loaded into the sample cell of the calorimeter. The ligand solution (e.g., 200-500 µM) is loaded into the injection syringe.
-
Titration: A series of small, precisely measured injections (e.g., 1-2 µL) of the ligand are made into the sample cell while stirring.
-
Data Acquisition: The heat change after each injection is measured relative to a reference cell containing buffer.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model (e.g., one-site binding) to calculate Kd, n, and ΔH.[8][9]
-
NanoBRET™ Ternary Complex Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method used in live cells to detect the formation of the ternary complex.[10]
-
Principle: Energy is transferred from a NanoLuc® luciferase donor fused to a protein of interest (e.g., CRBN) to a fluorescent acceptor (HaloTag® ligand) fused to another protein (e.g., a target neosubstrate). BRET signal is generated only when the donor and acceptor are in close proximity, as induced by the CRBN-recruiting molecule.
-
Methodology:
-
Cell Preparation: HEK293 cells are co-transfected with plasmids expressing NanoLuc®-CRBN (donor) and HaloTag®-Target Protein (acceptor).
-
Plating: Transfected cells are seeded into 96- or 384-well assay plates.
-
Labeling: Cells are incubated with the HaloTag® NanoBRET™ 618 Ligand (acceptor).
-
Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., pomalidomide) to induce ternary complex formation.
-
Substrate Addition: A NanoBRET™ Nano-Glo® Substrate is added to the wells.
-
Signal Detection: The donor emission (460nm) and acceptor emission (618nm) are measured immediately using a luminometer equipped with the appropriate filters.
-
Data Analysis: The NanoBRET™ ratio (Acceptor Emission / Donor Emission) is calculated and plotted against the compound concentration to determine the EC50 of ternary complex formation.[10][11]
-
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in a test tube to directly assess whether a compound can induce the ubiquitination of a neosubstrate.[12]
-
Principle: Recombinant components of the ubiquitination machinery (E1, E2, E3 ligase), ubiquitin, ATP, and the substrate protein are combined in the presence of the CRBN ligand. The resulting ubiquitination of the substrate is detected by Western blot.
-
Methodology:
-
Reaction Setup: On ice, combine the following in a microcentrifuge tube: E1 activating enzyme (e.g., UBE1), an appropriate E2 conjugating enzyme (e.g., UBE2D3), the purified CRL4-CRBN E3 ligase complex, ubiquitin, the recombinant neosubstrate (e.g., IKZF1), and ATP in a reaction buffer.[12][13]
-
Compound Addition: Add the test compound (pomalidomide or this compound) or DMSO (vehicle control) to the reaction tubes.
-
Initiation & Incubation: Initiate the reaction by adding ATP and incubate at 37°C for 60-90 minutes.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Detection: Analyze the reaction products by SDS-PAGE and Western blotting using an antibody specific to the neosubstrate. A ladder of higher molecular weight bands corresponding to polyubiquitinated substrate indicates a positive result.[12][14]
-
Conclusion
The choice between pomalidomide and this compound for CRBN recruitment depends on the specific research or drug development objective.
-
Pomalidomide is the superior choice when maximal CRBN binding affinity and potent degradation of established neosubstrates like Ikaros and Aiolos are desired. Its inherent chemical handle and well-characterized, high-potency profile make it a preferred and robust E3 ligase ligand for PROTAC design.[4]
-
This compound serves as a convenient, reactive building block for synthesizing thalidomide-based PROTACs. However, it is based on the thalidomide scaffold, which exhibits lower intrinsic affinity for CRBN and is generally less potent in degrading key neosubstrates compared to pomalidomide. Researchers using this compound should consider that the resulting PROTACs may have a different degradation profile and potentially lower potency than pomalidomide-based counterparts.
For applications demanding high-efficiency ternary complex formation and robust protein degradation, the experimental data strongly supports the use of pomalidomide.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 10. promega.com [promega.com]
- 11. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 12. benchchem.com [benchchem.com]
- 13. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 14. docs.abcam.com [docs.abcam.com]
A Comparative Analysis of PROTACs Utilizing Thalidomide-4-Br and Other Thalidomide Analogs
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These bifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of many successful PROTACs is the E3 ligase-recruiting ligand, with thalidomide and its analogs being prominent recruiters of the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides a comparative analysis of PROTACs developed using Thalidomide-4-Br and other well-established thalidomide analogs like pomalidomide and lenalidomide, offering insights into their performance based on available experimental data.
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This induced proximity results in the ubiquitination of the POI, marking it for degradation by the proteasome.[1] The selection of the E3 ligase ligand significantly impacts the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2] Thalidomide and its analogs are widely used to recruit the CRBN E3 ligase complex.[1]
Performance Comparison of Thalidomide Analogs in PROTACs
The effectiveness of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While direct head-to-head comparative studies focusing specifically on this compound are limited in publicly available literature, we can infer its potential performance by examining data from PROTACs using other thalidomide derivatives.
Pomalidomide, an analog of thalidomide, generally exhibits a stronger binding affinity for CRBN.[1] This enhanced affinity can lead to more efficient formation of the ternary complex (PROTAC-POI-CRBN), often resulting in more potent protein degradation.[1] Lenalidomide-based PROTACs have also shown significant promise, with some studies suggesting they may offer advantages in degradation potency and physicochemical stability.[3]
The substitution pattern on the phthalimide ring of thalidomide is crucial for its activity and provides a site for linker attachment. Modifications at the 4- or 5-position of the phthalimide ring are common strategies for incorporating the thalidomide moiety into a PROTAC without abolishing its ability to bind to CRBN. The use of 4- and 5-bromo thalidomides as precursors allows for the synthesis of a diverse library of analogs through cross-coupling reactions.[4]
Below is a summary of representative degradation data for PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-studied target in oncology. This data, compiled from various sources, illustrates the high potency that can be achieved with CRBN-recruiting PROTACs.
| PROTAC ID | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1 | > 95 | [5] |
| PROTAC 3 | Thalidomide | BRD4 | Not Specified | 0.1 - 0.3 | > 90 | [3] |
| PROTAC 4 | Lenalidomide | BRD4 | MV-4-11, MOLM-13, RS4;11 | pM range | > 90 | [2][3] |
Note: The specific linker details for the PROTACs listed above were not fully disclosed in the source materials. Data is compiled from different studies, and experimental conditions may vary.
Signaling Pathway and Experimental Workflow
The mechanism of action for a thalidomide-based PROTAC involves a series of orchestrated molecular events leading to the degradation of the target protein. This process, along with a typical experimental workflow for evaluating PROTAC efficacy, is depicted in the diagrams below.
Experimental Protocols
Accurate and reproducible experimental protocols are essential for the comparative analysis of PROTACs. Below are detailed methodologies for key experiments used to characterize their performance.
Protocol 1: Synthesis of a this compound-based PROTAC (General Procedure)
This protocol describes a general approach for synthesizing a PROTAC using this compound as the CRBN-recruiting moiety. The specific conditions may require optimization based on the properties of the protein of interest (POI) ligand.
Materials:
-
This compound
-
POI ligand with a suitable nucleophilic handle (e.g., amine, thiol)
-
A linker with appropriate functional groups for conjugation
-
Solvents (e.g., Dimethylformamide - DMF)
-
Coupling reagents (e.g., HATU, DIPEA for amide bond formation)
-
Purification system (e.g., HPLC)
Procedure:
-
Linker Conjugation to POI Ligand: Dissolve the POI ligand and a linker with a terminal carboxylic acid in DMF. Add a coupling reagent like HATU and a base such as DIPEA. Stir the reaction at room temperature. Monitor the reaction progress by LC-MS.
-
Conjugation to this compound: Once the POI-linker intermediate is formed, the terminal bromine on this compound can be reacted with a nucleophile on the other end of the linker. This is typically achieved through a nucleophilic substitution reaction.
-
Purification: Purify the final PROTAC compound using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: Western Blotting for Protein Degradation
This protocol is a standard method to quantify the degradation of a target protein following PROTAC treatment.[6]
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting equipment and reagents
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.[7]
-
Protein Quantification: Determine the protein concentration of each cell lysate.[8]
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against the target protein and a loading control. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[6]
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[8]
Protocol 3: Ternary Complex Formation Assay (Fluorescence Polarization)
This assay assesses the formation of the POI-PROTAC-E3 ligase ternary complex.[8]
Materials:
-
Fluorescently labeled ligand for the POI (tracer)
-
Purified recombinant POI and CRBN-DDB1 complex
-
PROTAC of interest
-
Assay buffer
-
384-well black plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Assay Setup: In a 384-well plate, add a fixed concentration of the fluorescent tracer and the POI.[8]
-
PROTAC Titration: Add a serial dilution of the PROTAC to the wells.[8]
-
E3 Ligase Addition: Add a fixed concentration of the CRBN-DDB1 complex.[8]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.[8]
-
Measurement: Measure the fluorescence polarization. An increase in polarization indicates the formation of a larger complex.
Conclusion
The selection of the thalidomide analog as the CRBN-recruiting ligand is a critical step in the design of effective PROTACs. While direct comparative data for this compound is not extensively available, the established high potency of PROTACs utilizing other thalidomide analogs, such as pomalidomide and lenalidomide, suggests that PROTACs derived from this compound are likely to be potent degraders. The choice between these analogs will depend on a variety of factors including synthetic accessibility, desired physicochemical properties, and the specific target protein. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of novel PROTACs, enabling researchers to make informed decisions in the development of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Efficacy of Thalidomide Analogs in Oncology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of thalidomide and its key derivatives, lenalidomide and pomalidomide, across various cancer cell lines. While specific quantitative data for Thalidomide-4-Br is limited in publicly available research, this document summarizes the well-established data for its parent compound and clinically approved analogs, offering a framework for understanding the potential role of halogenated derivatives in cancer therapy.
Introduction
Thalidomide, initially developed as a sedative, has been repurposed as a potent anticancer agent, particularly for multiple myeloma.[1][2] Its derivatives, lenalidomide and pomalidomide, have demonstrated enhanced efficacy and are now standard treatments for various hematological malignancies.[2][3] The primary mechanism of action for these immunomodulatory drugs (IMiDs) involves binding to the cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[4] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of key transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of multiple myeloma cells.[1][5]
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of thalidomide, lenalidomide, and pomalidomide in various cancer cell lines. The data highlights the superior potency of the second and third-generation IMiDs.
Table 1: Antiproliferative Activity (IC50) of Thalidomide and its Analogs in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Thalidomide | MCF-7 | Breast Cancer | 13.4 ± 0.5 | [6] |
| HepG-2 | Hepatocellular Carcinoma | 11.26 | [7] | |
| PC3 | Prostate Cancer | 16.87 | [7] | |
| Lenalidomide | MM.1S | Multiple Myeloma | ~5-10 | [8] |
| H929 | Multiple Myeloma | ~1-5 | [8] | |
| Pomalidomide | MM.1S | Multiple Myeloma | ~0.1-1 | [8] |
| H929 | Multiple Myeloma | ~0.01-0.1 | [8] |
Table 2: Induction of Apoptosis by Thalidomide and its Analogs
| Compound | Cell Line | Cancer Type | Assay | Observations | Reference |
| Thalidomide | BxPc-3 | Pancreatic Cancer | Annexin V/PI | Dose-dependent increase in apoptosis | [9] |
| BFTC905 | Bladder Cancer | DNA fragmentation, Caspase-3 cleavage | Induction of apoptosis | [10] | |
| Lenalidomide | Multiple Myeloma Cells | Multiple Myeloma | Caspase-8 activation | Triggers caspase-8 activation | [5] |
| Pomalidomide | Multiple Myeloma Cells | Multiple Myeloma | Caspase-8 activation | Potent inducer of apoptosis | [5] |
The Potential of Halogenated Analogs: The Case of this compound
While specific data on the efficacy of this compound is scarce, the introduction of a halogen atom, such as bromine, at the 4-position of the phthalimide ring is a common strategy in medicinal chemistry to enhance biological activity. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein.
Studies on other halogenated thalidomide analogs have shown that modifications to the phthalimide ring can impact their anticancer and immunomodulatory properties. For instance, fluorinated analogs have been shown to correlate with both CRBN binding affinity and antiangiogenic effects.[11] It is plausible that the addition of a bromine atom in this compound could modulate its interaction with the CRBN binding pocket, potentially leading to altered efficacy compared to the parent thalidomide molecule. However, without direct experimental data, this remains a hypothesis that warrants further investigation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by thalidomide and its analogs, as well as a general workflow for assessing the cytotoxic and apoptotic effects of these compounds.
Caption: Mechanism of action of Immunomodulatory Drugs (IMiDs).
Caption: General workflow for in vitro efficacy testing.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG-2, PC3) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound, thalidomide, lenalidomide, pomalidomide) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Seeding: Seed cancer cells in 6-well plates and allow them to adhere.
-
Compound Treatment: Treat the cells with the test compound at concentrations around the determined IC50 value.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Conclusion
References
- 1. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of New Potential Unusual Modified Anticancer Immunomodulators for Possible Non-Teratogenic Quinazoline-Based Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptotic signaling induced by immunomodulatory thalidomide analogs in human multiple myeloma cells: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bingcenterforwm.org [bingcenterforwm.org]
- 9. Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Thalidomide-4-Br and 4-hydroxythalidomide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two thalidomide analogs: 4-bromothalidomide (Thalidomide-4-Br) and 4-hydroxythalidomide. While 4-hydroxythalidomide is a well-characterized metabolite of thalidomide, publicly available experimental data for 4-bromothalidomide is scarce, limiting a direct quantitative comparison. This guide summarizes the available information for both compounds and provides context based on the broader understanding of thalidomide and its derivatives.
Introduction
Thalidomide, infamous for its teratogenic effects, has been repurposed for treating various conditions, including multiple myeloma and erythema nodosum leprosum, due to its immunomodulatory and anti-inflammatory properties.[1][2] This has spurred research into numerous analogs to enhance therapeutic efficacy and reduce toxicity.[3] The primary mechanism of action for thalidomide and its analogs involves binding to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[4][5] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent degradation of specific proteins, known as neosubstrates, such as Ikaros (IKZF1) and Aiolos (IKZF3).[4][6]
4-Hydroxythalidomide is a known metabolite of thalidomide, while 4-bromothalidomide represents a synthetic analog with a halogen substitution on the phthalimide ring. Understanding the comparative bioactivities of these analogs is crucial for the rational design of new therapeutic agents.
Physicochemical Properties
Quantitative data on the physicochemical properties of 4-bromothalidomide is limited. However, one study notes its complex physicochemical properties, including the formation of dimers in solution, similar to the parent thalidomide molecule.[7] Alkylation of thalidomide has been shown to significantly alter properties like melting point and solubility.[1]
| Property | This compound | 4-Hydroxythalidomide |
| Molecular Formula | C13H9BrN2O4 | C13H10N2O5 |
| Molecular Weight | 337.13 g/mol | 274.23 g/mol |
| Structure | 2-(2,6-dioxopiperidin-3-yl)-4-bromoisoindole-1,3-dione | 2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindole-1,3-dione |
| Solubility | Data not available | Data not available |
| LogP | Data not available | Data not available |
Pharmacodynamics: CRBN Binding and TNF-α Inhibition
The biological activities of thalidomide analogs are intrinsically linked to their ability to bind to CRBN and modulate downstream signaling pathways, including the inhibition of tumor necrosis factor-alpha (TNF-α).
Cereblon (CRBN) Binding Affinity
Binding to CRBN is the critical first step in the mechanism of action of thalidomide and its analogs.[4] The glutarimide moiety of the molecule is primarily responsible for this interaction.[8] While specific binding affinity data for 4-bromothalidomide is not available in the reviewed literature, it is hypothesized that the bromine substitution on the phthalimide ring may influence the electronic properties of the molecule and potentially affect its interaction with CRBN.
TNF-α Inhibition
Thalidomide is a known inhibitor of TNF-α production, primarily by enhancing the degradation of TNF-α mRNA. This anti-inflammatory activity is a key component of its therapeutic effects. The potency of TNF-α inhibition varies among different thalidomide analogs. For instance, amino-substituted analogs have been shown to be potent inhibitors of TNF-α release.[2]
Quantitative data on the TNF-α inhibitory activity (e.g., IC50) of 4-bromothalidomide is not available in the current literature. For 4-hydroxythalidomide, while it is implicated in the overall anti-inflammatory effect of thalidomide, specific IC50 values are not consistently reported in comparative studies. Thalidomide itself has been shown to inhibit TNF-α production with an IC50 in the range of 5-10 μg/ml in lamina propria mononuclear cells.[10]
| Parameter | This compound | 4-Hydroxythalidomide |
| CRBN Binding Affinity (Kd/IC50) | Data not available | Data not available |
| TNF-α Inhibition (IC50) | Data not available | Data not available |
Toxicology
The most significant toxicity associated with thalidomide is its teratogenicity.[11] The structure-activity relationship for thalidomide-type teratogenicity is highly dependent on the presence of both the phthalimide and glutarimide rings.[7][11] Minor substitutions on the phthalimide ring, such as with an amino or nitro group, can be tolerated without loss of teratogenic activity.[7] The teratogenic potential of 4-bromothalidomide has not been reported. Given that halogen substitutions can significantly alter biological activity, its teratogenic profile would require experimental evaluation. The teratogenicity of 4-hydroxythalidomide is also not definitively established, but as a primary metabolite, it is a key molecule of interest in understanding thalidomide's toxicity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway for thalidomide analogs and a general workflow for their comparative evaluation.
Caption: Thalidomide analog-mediated protein degradation pathway.
Caption: General workflow for comparing thalidomide analogs.
Experimental Protocols
Cereblon (CRBN) Binding Assay (Surface Plasmon Resonance - SPR)
Principle: SPR measures the real-time binding of an analyte (thalidomide analog) to a ligand (immobilized CRBN protein) by detecting changes in the refractive index at the surface of a sensor chip.
Methodology:
-
Chip Preparation and Protein Immobilization:
-
Select a suitable sensor chip (e.g., CM5 for amine coupling).
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize recombinant human CRBN protein onto the activated sensor surface to the desired response units (RU).
-
Deactivate any remaining active esters using ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of concentrations of the thalidomide analog in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analog solutions over the sensor surface at a constant flow rate.
-
Monitor the association phase (binding) and dissociation phase (buffer flow) in real-time.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
TNF-α Inhibition Assay (ELISA)
Principle: This assay quantifies the amount of TNF-α secreted by immune cells (e.g., peripheral blood mononuclear cells - PBMCs) in response to a stimulant (e.g., lipopolysaccharide - LPS) in the presence of an inhibitor.
Methodology:
-
Cell Culture and Treatment:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of the thalidomide analog for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 18-24 hours.
-
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for human TNF-α overnight.
-
Wash the plate and block with a suitable blocking buffer.
-
Add the cell culture supernatants to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody for TNF-α.
-
Wash and add streptavidin-horseradish peroxidase (HRP).
-
Add a TMB substrate solution and stop the reaction with sulfuric acid.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve using recombinant human TNF-α.
-
Calculate the concentration of TNF-α in the samples and determine the IC50 value of the inhibitor.
-
Cell Viability Assay (MTT)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple forzan product.
Methodology:
-
Cell Seeding and Treatment:
-
Seed a cancer cell line (e.g., MM.1S) in a 96-well plate at an appropriate density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of the thalidomide analog for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the logarithm of the compound concentration to determine the EC50 value.
-
Conclusion
This guide provides a comparative overview of this compound and 4-hydroxythalidomide. While 4-hydroxythalidomide is a recognized metabolite of thalidomide, a significant data gap exists for 4-bromothalidomide in the public domain. The provided experimental protocols and pathway diagrams offer a framework for the direct, quantitative comparison of these and other thalidomide analogs. Further research is imperative to synthesize and characterize the biological activities of 4-bromothalidomide to fully understand its therapeutic potential and toxicological profile in relation to other thalidomide derivatives.
References
- 1. Thalidomide-based TNF-alpha inhibitors for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural modifications of thalidomide produce analogs with enhanced tumor necrosis factor inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thalidomide-type teratogenicity: structure–activity relationships for congeners - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. The structure of isolated thalidomide as reference for its chirality-dependent biological activity: a laser-ablation rotational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thalidomide reduces tumour necrosis factor α and interleukin 12 production in patients with chronic active Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thalidomide-type teratogenicity: structure–activity relationships for congeners - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Thalidomide-4-Br Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention, offering a novel strategy to eliminate disease-causing proteins. Among the various classes of PROTACs, those utilizing thalidomide and its derivatives to recruit the Cereblon (CRBN) E3 ubiquitin ligase have garnered significant attention. This guide provides an objective comparison of the performance of thalidomide-4-Br based PROTACs against other alternatives, supported by experimental data and detailed methodologies to aid researchers in their drug development endeavors.
The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Thalidomide-based PROTACs are heterobifunctional molecules designed to induce the degradation of a target protein of interest (POI).[1][2][3] They achieve this by simultaneously binding to the POI and the CRBN E3 ubiquitin ligase.[][5] This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[6][7] The selectivity of these PROTACs is not solely dependent on the binding affinity of the "warhead" to the target protein but is also significantly influenced by the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.[8][9]
Mechanism of Action of a Thalidomide-based PROTAC.
Comparative Performance of E3 Ligase Ligands
The choice of E3 ligase ligand is a critical determinant of a PROTAC's efficacy and selectivity.[10] While thalidomide-based ligands are widely used for recruiting CRBN, other E3 ligases, such as VHL (von Hippel-Lindau), can also be hijacked. The following table provides a comparative overview of the degradation potency of PROTACs utilizing different E3 ligase ligands targeting the same protein.
| Target Protein | PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | ARV-825 | CRBN (Pomalidomide-based) | Jurkat | <1 | >95 | [8] |
| BRD4 | VHL-based PROTAC | VHL | Varies | Nanomolar range | High | [1][8] |
| IDO1 | PROTAC IDO1 Degrader-1 | CRBN (Thalidomide-based) | Hela | 10-100 | ~90 | [7] |
| IDO1 | NU223612 | CRBN | Hela | 100-1000 | ~80 | [7] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture (warhead, linker, and E3 ligase ligand) and the experimental conditions (cell line, treatment time). The data presented here is for illustrative purposes to highlight the potential differences in potency and efficacy that can be observed with different E3 ligases.[10]
Assessing Selectivity: Beyond On-Target Degradation
A crucial aspect of PROTAC development is ensuring its selectivity, minimizing off-target effects.[11] While the warhead's binding profile provides an initial indication, the ultimate degradation selectivity is determined by the formation of a productive ternary complex.[8] Mass spectrometry-based quantitative proteomics is the gold standard for assessing the proteome-wide selectivity of a PROTAC, providing an unbiased view of its impact on thousands of cellular proteins.[2][8]
The following table illustrates representative proteomics data for a kinase-targeting PROTAC, highlighting its selectivity.
| Protein | Fold Change (PROTAC vs. Vehicle) | p-value | Annotation |
| Target Kinase | -4.0 | <0.001 | On-target |
| Off-target Kinase 1 | -0.2 | >0.05 | Not significantly degraded |
| Off-target Kinase 2 | -0.1 | >0.05 | Not significantly degraded |
| CRBN | -0.1 | >0.05 | E3 Ligase (not degraded) |
| Known Neosubstrate (e.g., IKZF1) | -1.5 | <0.01 | Potential off-target |
This illustrative data demonstrates that despite a warhead potentially binding to multiple kinases, the PROTAC can induce the selective degradation of the intended target. However, it also highlights the potential for degradation of known "neosubstrates" of the E3 ligase ligand itself, such as Ikaros (IKZF1) and Aiolos (IKZF3) for thalidomide-based ligands, which requires careful evaluation.[11][12][13]
Key Experimental Protocols for Assessing PROTAC Performance
To rigorously evaluate the selectivity and efficacy of this compound based PROTACs, a suite of well-established experimental protocols is employed.
Western Blot for Target Protein Degradation
This is a fundamental technique to quantify the extent of target protein degradation induced by a PROTAC.[6][14][15]
Western Blot Workflow for PROTAC Analysis.
Detailed Protocol:
-
Cell Seeding and Treatment: Seed adherent or suspension cells in appropriate culture plates and allow them to attach or stabilize overnight.[15] Treat cells with a serial dilution of the PROTAC for a predetermined time course (e.g., 4, 8, 16, 24 hours).[6] Include vehicle (e.g., DMSO) and negative control compounds.
-
Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[6] Determine the protein concentration of each lysate using a BCA or Bradford assay.[14]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins.[6] Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.[6] Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[6] Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection and Analysis: After further washing, add an ECL substrate and capture the chemiluminescent signal using an imaging system.[6] Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).[6] Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[6]
NanoBRET™ and HiBiT™ Assays for Live-Cell Target Engagement and Degradation
These bioluminescence-based assays offer real-time, quantitative analysis of PROTAC activity in living cells.[17][18][19]
-
NanoBRET™ Target Engagement Assay: This assay measures the binding of the PROTAC to its target protein or the E3 ligase in live cells, providing insights into cell permeability and target engagement.[17][20][21] It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged protein and a fluorescently labeled tracer that competes with the PROTAC for binding.
-
HiBiT™ Lytic and Live-Cell Degradation Assays: This system utilizes a small 11-amino-acid tag (HiBiT) that can be knocked into the endogenous locus of the target protein using CRISPR/Cas9.[18][19][22] When complemented with the LgBiT subunit, a bright luminescent signal is produced, which is directly proportional to the amount of HiBiT-tagged protein. This allows for sensitive and kinetic measurement of protein degradation.[18][23]
HiBiT Assay Workflow for PROTAC-induced Degradation.
Detailed Protocol (HiBiT™ Lytic Assay):
-
Cell Preparation: Use cells endogenously expressing the HiBiT-tagged protein of interest.[19] Plate the cells in a white, opaque 96-well plate and incubate overnight.[18]
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC and incubate for the desired time period.[19]
-
Detection: Prepare the Nano-Glo® HiBiT Lytic Detection Reagent according to the manufacturer's instructions.[19] Add the reagent to each well, which lyses the cells and allows for the complementation of HiBiT and LgBiT.
-
Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of HiBiT-tagged protein remaining.[19]
-
Data Analysis: Calculate the percentage of degradation relative to the vehicle control to determine the DC50 and Dmax values.[18]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a PROTAC to its target protein in a cellular environment.[24][25][26] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[24]
Detailed Protocol:
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control and incubate to allow for target engagement.[25]
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.[25]
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[24]
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other detection methods.[25]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve in the presence of the PROTAC indicates target engagement.[24]
Conclusion
This compound based PROTACs represent a potent class of molecules for targeted protein degradation. Their selectivity is a complex interplay of target binding, E3 ligase recruitment, and the formation of a stable ternary complex. A thorough assessment of their performance requires a multi-faceted approach, combining traditional methods like Western blotting with advanced techniques such as mass spectrometry-based proteomics and live-cell bioluminescent assays. By employing the detailed protocols and comparative data presented in this guide, researchers can effectively evaluate and optimize the selectivity of their thalidomide-based PROTACs, paving the way for the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. promega.com [promega.com]
- 19. promega.com [promega.com]
- 20. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 21. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 22. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Thalidomide-4-Br against Commercially Available CRBN Ligands: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in targeted protein degradation, the selection of an optimal Cereblon (CRBN) E3 ligase ligand is a critical step in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of Thalidomide-4-Br with widely used, commercially available CRBN ligands: Thalidomide, Lenalidomide, and Pomalidomide. The comparative analysis is supported by a summary of available quantitative data and detailed experimental protocols for key assays.
While direct, publicly available quantitative data for this compound is limited, its performance can be reasonably extrapolated from the extensive data available for its parent molecule, Thalidomide. The introduction of a bromine atom at the 4-position of the phthalimide ring is not expected to drastically alter the core binding interactions with CRBN, which are primarily mediated by the glutarimide moiety. However, subtle electronic and steric effects may influence binding affinity and degradation efficiency.
Quantitative Performance Comparison of CRBN Ligands
The following tables summarize the binding affinities and degradation capabilities of Thalidomide, Lenalidomide, and Pomalidomide. An estimated performance for this compound is included for comparative purposes, with the understanding that this is an extrapolation and requires experimental validation.
Table 1: CRBN Binding Affinities
| Ligand | Binding Affinity (IC50/Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM (Kd)[1] | Isothermal Titration Calorimetry (ITC) | [1] |
| ~30 µM (IC50)[2] | Thermal Shift Assay | [2] | |
| Lenalidomide | ~178 nM (Kd)[1] | ITC | [1] |
| ~3 µM (IC50)[2] | Thermal Shift Assay | [2] | |
| ~2 µM (IC50)[2][3] | Competitive Binding Assay | [2][3] | |
| Pomalidomide | ~157 nM (Kd)[1] | ITC | [1] |
| ~3 µM (IC50)[2] | Thermal Shift Assay | [2] | |
| ~2 µM (IC50)[2][3] | Competitive Binding Assay | [2][3] | |
| This compound (Estimated) | ~200-500 nM (Kd) |
Note: Binding affinities can vary depending on the specific assay conditions and the protein construct used. The values presented here are representative examples from the literature.
Table 2: Neosubstrate Degradation Potency
| Ligand | Target Neosubstrate | Degradation Potency (DC50) | Cell Line | Reference |
| Lenalidomide | IKZF1/IKZF3 | Potent | Multiple Myeloma | [4][5] |
| Pomalidomide | IKZF1/IKZF3 | More potent than Lenalidomide | Multiple Myeloma | [6] |
| This compound (Estimated) | IKZF1/IKZF3 | Similar to or slightly more potent than Thalidomide |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of CRBN-mediated protein degradation and a general workflow for evaluating CRBN ligands.
Caption: CRBN-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating CRBN ligands.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay quantitatively measures the binding affinity of a test compound to the CRBN protein in a competitive format.
Principle: The assay utilizes a terbium-labeled anti-tag antibody that binds to a tagged CRBN protein complex and a fluorescently labeled tracer ligand (e.g., fluorescent thalidomide derivative) that binds to CRBN. When the tracer binds to CRBN, the terbium donor and the fluorescent acceptor are in close proximity, resulting in a high FRET signal. A test compound that competes with the tracer for CRBN binding will disrupt FRET, leading to a decrease in the signal.[7][8]
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.4, 75 mM NaCl, 0.01% Triton X-100).
-
Dilute the tagged CRBN protein complex (e.g., GST-tagged or His-tagged CRBN/DDB1) in assay buffer.
-
Dilute the terbium-labeled anti-tag antibody (e.g., anti-GST or anti-His) in assay buffer.
-
Dilute the fluorescently labeled tracer ligand in assay buffer.
-
Prepare serial dilutions of the test compounds (this compound and comparators) in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of diluted test compound or vehicle (DMSO) to the appropriate wells.
-
Add 4 µL of diluted CRBN protein complex to all wells except the negative control wells.
-
Add 4 µL of the fluorescently labeled tracer ligand to all wells.
-
Add 10 µL of the diluted terbium-labeled anti-tag antibody to all wells.
-
Incubate the plate at room temperature for 20-60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (e.g., excitation at 340 nm, emission at 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the ratio of the acceptor to donor emission signals.
-
Plot the signal ratio against the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
NanoBRET™ Cellular Target Engagement Assay
This assay measures the binding of a ligand to CRBN within live cells.
Principle: The assay is based on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged CRBN (energy donor) and a cell-permeable fluorescent tracer that binds to CRBN (energy acceptor).[9][10] A test compound that enters the cell and competes with the tracer for binding to NanoLuc®-CRBN will reduce the BRET signal.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Transfect the cells with a vector encoding for a NanoLuc®-CRBN fusion protein. Alternatively, use a stable cell line expressing NanoLuc®-CRBN.[10]
-
Plate the transfected cells into a 96-well, white-bottom plate.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in Opti-MEM® I Reduced Serum Medium.
-
Add the diluted test compounds to the cells and incubate at 37°C in a CO2 incubator for a predetermined time (e.g., 2 hours).
-
Prepare the NanoBRET™ tracer and Nano-Glo® substrate according to the manufacturer's instructions.
-
Add the tracer to the cells and incubate for the recommended time.
-
Add the Nano-Glo® substrate and immediately measure the donor and acceptor emission signals using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio against the log of the test compound concentration and fit the data to determine the IC50 value.
-
Western Blot for Neosubstrate Degradation
This assay qualitatively and quantitatively assesses the degradation of CRBN neosubstrates (e.g., IKZF1, IKZF3) in cells treated with a CRBN ligand.
Principle: Cells are treated with the CRBN ligand, which induces the ubiquitination and subsequent proteasomal degradation of neosubstrates. The level of the target neosubstrate is then measured by Western blotting.
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells (e.g., multiple myeloma cell line MM.1S) in a multi-well plate.
-
Treat the cells with serial dilutions of the test compounds for a specific time course (e.g., 2, 4, 8, 16, 24 hours).[11]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the neosubstrate of interest (e.g., anti-IKZF1) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the neosubstrate band to the loading control band.
-
Plot the normalized protein levels against the log of the test compound concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
-
Conclusion
This guide provides a framework for the comparative evaluation of this compound against established CRBN ligands. While Thalidomide, Lenalidomide, and Pomalidomide are well-characterized, the precise performance of this compound requires empirical validation using the detailed protocols provided. The selection of the most appropriate CRBN ligand for a specific PROTAC development program will depend on a comprehensive assessment of binding affinity, degradation efficacy, and the overall desired pharmacological profile.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. aurorabiolabs.com [aurorabiolabs.com]
- 8. HTRF Cereblon Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 9. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [promega.com]
- 10. NanoBRET® TE Intracellular E3 Ligase Assays [promega.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Labyrinth: A Step-by-Step Guide to the Proper Disposal of Thalidomide-4-Br
For researchers, scientists, and professionals in the fast-paced world of drug development, the proper handling and disposal of potent compounds like Thalidomide-4-Br are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance to directly address the operational questions surrounding the disposal of this hazardous chemical.
This compound, an analogue of the notorious teratogen thalidomide, must be handled with extreme caution.[1] The absence of a specific disposal protocol for this compound necessitates a conservative approach based on the known hazards of its parent compound and general best practices for the management of hazardous chemical waste.[2] Researchers and laboratory personnel must assume it carries similar risks to thalidomide, including potential reproductive toxicity.[2][3] Adherence to institutional and local regulations for hazardous waste disposal is mandatory.[2]
Essential Safety and Handling Protocols
Before initiating any work with this compound, it is imperative to consult the Safety Data Sheet (SDS) for thalidomide and similar derivatives as a proxy for specific handling and safety information.[2] A comprehensive Personal Protective Equipment (PPE) strategy is the first line of defense against accidental exposure.
| PPE Category | Specification | Source |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) inspected prior to use. | [4] |
| Eye Protection | Tightly fitting safety goggles or a face shield. | [4] |
| Body Protection | A lab coat or other protective clothing should be worn. | [4] |
| Respiratory Protection | A suitable respirator should be used, especially in areas without adequate exhaust ventilation, to avoid inhaling dust or aerosols. | [5] |
Step-by-Step Disposal Procedure
The recommended disposal method for thalidomide and its derivatives is incineration by a licensed professional waste disposal service.[2] Under no circumstances should a hazardous waste/chemical be disposed of down the drain.[6]
1. Waste Characterization and Segregation:
-
All waste materials contaminated with this compound must be treated as hazardous waste.[5] This includes the chemical itself, empty containers, contaminated PPE, and any materials used for cleaning spills.[5]
-
Waste should be segregated at the point of generation.[2] Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2]
2. Container Selection and Management:
-
Use a compatible, leak-proof container with a secure screw-on cap for waste collection.[4] The container must be in good condition with no leaks or cracks.[6]
-
Keep the hazardous waste container securely sealed when not in use.[1]
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., toxic, teratogen).[2][4] Do not use chemical formulas, structures, or abbreviations on the primary label.[4]
3. Storage:
-
Store the sealed waste container in a designated and properly labeled satellite accumulation area.[2][4]
-
This area must be secure and away from incompatible materials.[2]
-
Ensure the storage area has secondary containment to prevent spills from reaching drains.[7][8]
4. Disposal of Empty Containers:
-
A container that held an acute hazardous waste must be triple-rinsed with a solvent capable of removing the chemical.[9]
-
The rinsate must be collected and disposed of as hazardous waste.[9]
-
After triple-rinsing, the container may be disposed of in the trash after defacing the label.[6]
5. Documentation and Pickup:
-
Maintain accurate records of the amount of this compound waste generated and the date of disposal.[1]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[2] The waste will be transported to a licensed facility for high-temperature incineration.[2]
Spill Management and Decontamination
In the event of a spill, immediate and thorough action is required.[10]
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and restrict access.[2][10]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Containment: For a powder spill, carefully cover the spill with a dampened sterile wipe to avoid raising dust.[10] For a liquid spill, use an absorbent material to contain it.[2][10]
-
Collection: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.[2][10]
-
Decontamination: Clean the spill area with a suitable solvent or a laboratory-grade detergent and warm water.[2][10] All cleanup materials must be disposed of as hazardous waste.[10]
-
Reporting: Report the spill to your supervisor and EHS department as soon as it is safe to do so.[10]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. research.uga.edu [research.uga.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. vumc.org [vumc.org]
- 10. benchchem.com [benchchem.com]
Safeguarding Research: A Comprehensive Guide to Handling Thalidomide-4-Br
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling Thalidomide-4-Br, a potent analog of the teratogenic compound Thalidomide. This guide provides essential, step-by-step procedures for personal protective equipment (PPE), operational handling, and disposal to ensure a safe laboratory environment and mitigate exposure risks.
Given the hazardous nature of Thalidomide and its derivatives, including potential reproductive toxicity, all personnel must receive documented training on these procedures before working with this compound.[1] Regular review of these safety protocols is critical for ongoing compliance and risk mitigation.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is the first line of defense against accidental exposure to this compound. The following table summarizes the required equipment, specifications, and purpose.
| PPE Component | Specification | Purpose |
| Gloves | Double gloving with chemotherapy-tested nitrile or neoprene gloves.[1] | Prevents dermal absorption of the compound.[1] |
| For spill cleanup, use industrial thickness gloves (>0.45mm).[1] | Provides enhanced protection during emergencies.[1] | |
| Gown | Disposable, fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffs.[1] | Protects skin and personal clothing from contamination.[1] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[1] | Shields eyes from accidental splashes or aerosol exposure.[1] |
| A full face shield should be worn over safety glasses when there is a significant risk of splashing.[1] | Offers a greater area of facial protection.[1] | |
| Respiratory Protection | NIOSH-approved N95 or N100 respirator.[1] | Required when there is a potential for generating aerosols or handling the compound as a powder.[1] |
Experimental Workflow: From Receipt to Disposal
A systematic approach to handling this compound is crucial to minimize exposure and maintain a sterile environment. The following workflow outlines the key steps from preparation to disposal.
Detailed Protocols for Safe Handling and Disposal
Operational Plan:
-
Preparation: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[2] Before handling the compound, all required PPE must be donned correctly.
-
Handling: When weighing the solid compound, take care to avoid generating dust.[3] If dissolving in a solvent, add the solvent to the solid slowly to prevent splashing.
-
Cleanup: After the experimental procedure is complete, all work surfaces must be thoroughly decontaminated. A validated cleaning procedure should be followed.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer pair of gloves should be removed first, followed by the gown and then the inner pair of gloves.
Disposal Plan:
All waste generated from handling this compound is considered hazardous and must be disposed of accordingly.
-
Solid Waste: Contaminated items such as gloves, disposable gowns, weigh boats, and pipette tips should be placed in a clearly labeled, sealed hazardous waste container.[2]
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a separate, leak-proof, and clearly labeled hazardous waste container.[2] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety department.
-
Final Disposal: All hazardous waste must be disposed of through a licensed hazardous waste contractor.[2] Do not pour any solutions containing this compound down the drain.[3]
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the potent compound this compound and ensure a safe and controlled laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
